11(13)-Dehydroivaxillin
Description
Properties
IUPAC Name |
5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZZFAJCDFWCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331146 | |
| Record name | 1a,7a-Dimethyl-5-methylidenedecahydrobisoxireno[4,5:8,9]cyclodeca[1,2-b]furan-4(1aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87441-73-4 | |
| Record name | 11,13-Dehydroeriolin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1a,7a-Dimethyl-5-methylidenedecahydrobisoxireno[4,5:8,9]cyclodeca[1,2-b]furan-4(1aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
biosynthetic pathway of 11(13)-Dehydroivaxillin
An In-Depth Technical Guide to the Biosynthetic Pathway of 11(13)-Dehydroivaxillin: A Putative Pathway and Methodological Framework
Abstract
This compound is a bioactive sesquiterpene lactone (STL) of the pseudoguaianolide class, isolated from plants of the Inula and Carpesium genera, which has demonstrated significant therapeutic potential, notably as an anti-cancer agent against non-Hodgkin's lymphoma[1][2]. As with thousands of other STLs, its complex carbon skeleton originates from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP)[3]. While the complete biosynthetic pathway to this compound has not been fully elucidated, a wealth of research into STL biosynthesis within its native Asteraceae family provides a robust foundation for proposing a putative route. This technical guide synthesizes the current understanding of the core STL biosynthetic machinery, proposes a scientifically grounded putative pathway to this compound, and provides a comprehensive methodological framework for its experimental validation. This document is intended for researchers in natural product chemistry, metabolic engineering, and drug development, offering both foundational knowledge and practical protocols for pathway discovery and characterization.
Introduction to Sesquiterpene Lactones (STLs)
Chemical Diversity and Biological Significance
Sesquiterpene lactones (STLs) are a vast and structurally diverse class of plant-specialized metabolites, with over 5,000 known compounds[4]. They are defined by a C15 carbon skeleton, biogenetically derived from three isoprene units, and a characteristic lactone ring[5]. This basic structure is often extensively decorated with functional groups such as hydroxyls, epoxides, and keto groups, leading to a wide array of skeletal types, including germacranolides, eudesmanolides, and guaianolides[4][6]. STLs play crucial roles in plant defense against herbivores and pathogens and are renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties[6][7].
This compound: A Bioactive Pseudoguaianolide
This compound (DHI) is a pseudoguaianolide-type STL found in several species of the Asteraceae family, including those of the Inula genus[8][9][10][11][12]. Recent studies have highlighted its potent biological activity, particularly its ability to induce growth inhibition and apoptosis in non-Hodgkin's lymphoma cells by targeting the NF-κB signaling pathway[1][2]. This makes DHI and its biosynthetic pathway a subject of intense interest for pharmaceutical research and potential biotechnological production.
The Central Role of the Asteraceae Family
The Asteraceae family, one of the largest families of flowering plants, is a particularly rich source of STLs[3][4]. The immense chemical diversity of STLs in this family is a product of an evolved and integrated enzymatic toolkit, primarily involving terpene synthases and cytochrome P450 monooxygenases (CYPs)[3][13]. Plants like chicory (Cichorium intybus), lettuce (Lactuca sativa), sunflower (Helianthus annuus), and feverfew (Tanacetum parthenium) have become model systems for elucidating the fundamental steps of STL biosynthesis[3][7][14][15].
The Core Biosynthetic Machinery of STLs
The biosynthesis of most STLs follows a conserved initial pathway that constructs a key germacranolide intermediate, costunolide. This core pathway is a prerequisite for the diversification that leads to compounds like this compound.
The Universal Precursor: Farnesyl Pyrophosphate (FPP)
All STLs are derived from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP)[3]. FPP is synthesized in the cytosol via the mevalonate (MVA) pathway, which assembles three C5 isoprene units (isopentenyl diphosphate and dimethylallyl diphosphate)[4][5].
The Gateway Enzyme: Germacrene A Synthase (GAS)
The first committed step in the biosynthesis of the majority of STLs is the cyclization of the linear FPP into the macrocyclic sesquiterpene, germacrene A[3][16]. This complex rearrangement is catalyzed by a Germacrene A Synthase (GAS), a type of sesquiterpene synthase (STS)[17][18]. The presence of GAS activity is considered a key evolutionary marker for STL production in the Asteraceae family[16][17].
The Multi-Step Oxidation: Germacrene A Oxidase (GAO)
Following its formation, germacrene A undergoes a three-step oxidation of its C12-methyl group to a carboxylic acid. This entire sequence—from alcohol to aldehyde to acid—is catalyzed by a single, highly efficient multifunctional cytochrome P450 enzyme known as Germacrene A Oxidase (GAO)[3][19][20]. GAOs typically belong to the CYP71AV subfamily of P450s and are widely conserved across the Asteraceae family[19]. The product of this reaction is germacra-1(10),4,11(13)-trien-12-oic acid, or germacrene A acid[20].
Lactone Ring Formation: The Role of Costunolide Synthase (COS)
The formation of the defining γ-lactone ring is the next critical step. This is accomplished by another P450 enzyme, Costunolide Synthase (COS)[14][21]. COS, typically a member of the CYP71BL subfamily, catalyzes the regio- and stereospecific 6α-hydroxylation of germacrene A acid[14][22]. The resulting 6α-hydroxy intermediate is unstable and spontaneously undergoes a Michael-type addition, leading to the closure of the lactone ring to form costunolide[14][21]. Costunolide is the simplest germacranolide and serves as a pivotal precursor for thousands of more complex STLs[3][22].
Caption: The conserved core biosynthetic pathway leading to the key STL intermediate, costunolide.
A Putative Biosynthetic Pathway to this compound
Building upon the established formation of costunolide, we can propose a putative pathway to this compound. This proposed route involves skeletal rearrangement to form the pseudoguaianolide core, followed by a series of oxidative "tailoring" reactions catalyzed by additional P450s or other enzymes.
-
From Germacranolide to Guaianolide: The first step after costunolide formation is likely a cyclization reaction to form the 5/7 bicyclic core of a guaianolide. This is often proposed to proceed through an enzyme-catalyzed protonation of the C1-C10 double bond, followed by cyclization.
-
Skeletal Rearrangement to Pseudoguaianolide: A subsequent rearrangement, potentially involving a hydride shift, would convert the guaianolide skeleton into the characteristic 5/7 fused ring system of a pseudoguaianolide.
-
Hydroxylation Events: The structure of ivaxillin (the precursor to DHI) contains hydroxyl groups at specific positions. These are almost certainly introduced by specific cytochrome P450 monooxygenases, which are well-known for their role in decorating terpene backbones[3][13][23]. A series of P450s would be required to achieve the correct oxygenation pattern.
-
Final Desaturation Step: The final step is the formation of the α-methylene-γ-lactone moiety (the 11(13)-exomethylene double bond). This is a common feature in bioactive STLs and is catalyzed by a dedicated desaturase or hydroxylase/dehydratase enzyme system.
Caption: A proposed biosynthetic pathway from costunolide to this compound.
Methodological Framework for Pathway Elucidation
Validating the proposed pathway requires a systematic approach that combines genomics, biochemistry, and synthetic biology. The following protocols outline a robust workflow for identifying and characterizing the necessary enzymes from a source plant like Inula or Carpesium.
Caption: A workflow for the discovery and validation of a natural product biosynthetic pathway.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
-
Rationale: The genes responsible for producing a specialized metabolite are often highly expressed in the specific tissue where the compound accumulates. Glandular trichomes are known sites of STL biosynthesis in many Asteraceae species[3]. By comparing the transcriptomes of high-producing vs. low-producing tissues, one can identify candidate genes.
-
Methodology:
-
Tissue Collection: Carefully dissect and collect glandular trichomes from young leaves or flowers of the source plant. Collect a control tissue, such as root or mature leaf tissue, where DHI levels are low.
-
RNA Extraction & Sequencing: Extract total RNA from all samples. Prepare libraries for RNA-sequencing (RNA-Seq) and sequence them on a high-throughput platform (e.g., Illumina).
-
Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome.
-
Differential Expression Analysis: Identify transcripts that are significantly upregulated in the trichomes compared to the control tissue.
-
Candidate Gene Annotation: Within the upregulated gene set, search for transcripts annotated as terpene synthases (TPS) and cytochrome P450s (CYP) using BLAST searches against public databases (e.g., NCBI). Prioritize P450s from clans known to be involved in terpene metabolism, such as CYP71[3].
-
Protocol 2: Functional Characterization of Enzymes in Yeast
-
Rationale: Saccharomyces cerevisiae (yeast) is an ideal chassis for characterizing plant enzymes. It has its own FPP biosynthetic pathway but lacks the downstream machinery to produce STLs, providing a clean background to test enzyme function. By co-expressing multiple enzymes, an entire pathway can be reconstituted. This approach has been successfully used to produce costunolide and parthenolide in yeast[24][25].
-
Methodology:
-
Strain Engineering: Use a yeast strain engineered for high FPP production.
-
Gene Cloning: Synthesize and codon-optimize the candidate TPS and P450 genes for yeast expression. Clone them into yeast expression vectors. For P450s, co-expression with a cytochrome P450 reductase (CPR) from the source plant or a model plant like Arabidopsis thaliana is essential for activity.
-
Yeast Transformation: Transform the yeast strain with the expression plasmids. For pathway reconstitution, co-transform with multiple plasmids (e.g., GAS + GAO + Candidate P450).
-
Culturing and Induction: Grow the transformed yeast in an appropriate medium and induce gene expression.
-
Metabolite Extraction: After a period of incubation (48-72 hours), extract the metabolites from the yeast culture using an organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile terpenes (like germacrene A) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for oxidized products (like germacrene A acid, costunolide, and hydroxylated intermediates). Compare the resulting mass spectra and retention times to authentic standards where available.
-
Protocol 3: In Planta Validation via Transient Expression
-
Rationale: While yeast is excellent for initial characterization, confirming the pathway in a plant system is a crucial validation step. Nicotiana benthamiana allows for rapid, transient expression of multiple genes through agroinfiltration. This has been used to reconstitute the entire parthenolide pathway[7].
-
Methodology:
-
Vector Construction: Clone the verified biosynthetic genes into Agrobacterium tumefaciens binary vectors.
-
Agroinfiltration: Grow cultures of Agrobacterium carrying each gene construct. Mix the cultures and infiltrate the solution into the leaves of 4-6 week old N. benthamiana plants.
-
Incubation: Allow the plants to grow for 5-7 days to allow for gene expression and metabolite production.
-
Metabolite Extraction and Analysis: Harvest the infiltrated leaf patches, extract metabolites, and analyze by LC-MS/MS to confirm the production of the final product, this compound.
-
Data Presentation and Interpretation
Summarizing Enzyme Characterization Data
Quantitative data from in vitro enzyme assays should be summarized for clarity. This allows for direct comparison of enzyme efficiency and substrate specificity.
| Enzyme Candidate | Substrate | Product(s) Identified | Relative Activity (%) | Reference |
| Inula TPS1 | FPP | Germacrene A | 100 | This Study |
| Inula CYP-A | Germacrene A | Germacrene A Acid | 95 | This Study |
| Inula CYP-B | Germacrene A Acid | Costunolide | 80 | This Study |
| Inula CYP-C | Costunolide | Hydroxylated Intermediates | 65 | This Study |
Conclusion and Future Directions
The biosynthesis of this compound, a medicinally important STL, likely proceeds through the conserved core pathway that generates costunolide, followed by a series of uncharacterized but predictable enzymatic steps including skeletal rearrangement and oxidative decorations. The methodological framework presented here, combining transcriptomics, heterologous expression in yeast, and in planta validation, provides a clear and proven roadmap for the complete elucidation of this pathway. Identifying the full set of genes will not only deepen our understanding of chemical diversity in the Asteraceae family but will also enable the metabolic engineering of microbial hosts like yeast for the sustainable and scalable production of this compound, paving the way for its further development as a therapeutic agent.
References
- Liu, Q., Majdi, M., Cankar, K., Goedbloed, M., Charnikhova, T., & Bouwmeester, H. (2014). Reconstitution of the costunolide biosynthetic pathway in yeast and in planta: sesquiterpene synthase functionality and metabolic engineering. Metabolic engineering, 21, 99-106. URL: [Link]
- Chadwick, M., Trewin, H., Gawthrop, F., & Wagstaff, C. (2013). Sesquiterpenoids lactones: benefits to plants and people. International journal of molecular sciences, 14(6), 12780-12805. URL: [Link]
- de Kraker, J. W., Franssen, M. C., de Groot, A., & Bouwmeester, H. J. (2002). Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome P450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory. Plant physiology, 129(1), 257-268. URL: [Link]
- Ghantous, A., Gali-Muhtasib, H., Vuorela, H., Saliba, N. A., & Darwiche, N. (2010). What made sesquiterpene lactones reach the clinic?. Drug discovery today, 15(15-16), 668-678. URL: [Link]
- Bains, S., Thakur, V., Singh, K., & Kaur, R. (2023). Production of Sesquiterpene Lactones in Family Asteraceae: Structure, Biosynthesis, and Applications. In Biomedical Research, Medicine, and Disease. CRC Press. URL: [Link]
- Nguyen, D. T., Salazar, M., & Ro, D. K. (2016). Discovery of germacrene A synthases in Barnadesia spinosa: the first committed step in sesquiterpene lactone biosynthesis in the basal member of the Asteraceae. Biochemical and biophysical research communications, 479(4), 622-627. URL: [Link]
- Ikezawa, N., Göpfert, J. C., Nguyen, D. T., Kim, S. U., O'Maille, P. E., Spring, O., & Ro, D. K. (2011). Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio-and stereoselective hydroxylations in sesquiterpene lactone metabolism. Journal of Biological Chemistry, 286(24), 21601-21611. URL: [Link]
- Sun, W., Shahrajabian, M. H., & Cheng, Q. (2021). Medicinal Inula Species: Phytochemistry, Biosynthesis, and Bioactivities. Evidence-Based Complementary and Alternative Medicine, 2021. URL: [Link]
- Passari, M. G., Olivieri, F., & Zgrablic, Z. (2021). A biosynthetic pathway of sesquiterpene lactones in Smallanthus sonchifolius and their localization in leaf tissues by MALDI imaging. Chemical Communications, 57(96), 12971-12974. URL: [Link]
- Nguyen, D. T., Salazar, M., & Ro, D. K. (2016). Discovery of germacrene A synthases in Barnadesia spinosa: The first committed step in sesquiterpene lactone biosynthesis in the basal member of the Asteraceae. Request PDF. URL: [Link]
- Nguyen, D. T., Göpfert, J. C., Ikezawa, N., Macnevin, G., Kathiresan, M., Conrad, J., Spring, O., & Ro, D. K. (2010). Biochemical conservation and evolution of germacrene A oxidase in Asteraceae. Journal of Biological Chemistry, 285(22), 16588-16598. URL: [Link]
- Comino, C., Lanteri, S., Portis, E., Acquadro, A., Moglia, A., Cankar, K., ... & Beekwilder, J. (2014). Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway. Plant science, 223, 113-121. URL: [Link]
- Nguyen, D. T., Göpfert, J. C., Ikezawa, N., Macnevin, G., Kathiresan, M., Conrad, J., ... & Ro, D. K. (2010). Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae. The Journal of biological chemistry, 285(22), 16588-16598. URL: [Link]
- UniProt Consortium. (n.d.). CYP71BL2 - Costunolide synthase - Lactuca sativa (Garden lettuce). UniProtKB. URL: [Link]
- Hansen, N. L., & Schranz, M. E. (2023). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. Molecules, 28(21), 7384. URL: [Link]
- Grokipedia. (2026). Germacrene-A synthase. URL: [Link]
- Hansen, N. L., & Schranz, M. E. (2025). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. MDPI. URL: [Link]
- Gierlińska, J., & Gierliński, P. (2021). Genetic background of selected sesquiterpene lactones biosynthesis in Asteraceae. A review. Agronomy Science, 76(4). URL: [Link]
- de Kraker, J. W., Franssen, M. C., de Groot, A., & Bouwmeester, H. J. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Plant physiology, 129(1), 257–268. URL: [Link]
- Wikipedia. (n.d.). Costunolide. URL: [Link]
- Khan, A. L., Hussain, J., Hamayun, M., Gilani, S. A., Ahmad, S., Rehman, G., ... & Lee, I. J. (2010). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules (Basel, Switzerland), 15(3), 1562–1577. URL: [Link]
- ResearchGate. (n.d.). Biosynthetic pathway of parthenolide and partitioning coefficient of some sesquiterpene lactones and sucrose. URL: [Link]
- Ikezawa, N., Göpfert, J. C., Nguyen, D. T., Kim, S. U., O'Maille, P. E., Spring, O., & Ro, D. K. (2011). Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio-and stereoselective hydroxylations in sesquiterpene lactone metabolism. Journal of Biological Chemistry, 286(24), 21601-21611. URL: [Link]
- Khan, A. L., Hussain, J., Hamayun, M., Gilani, S. A., Ahmad, S., Rehman, G., ... & Lee, I. J. (2010). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules, 15(3), 1562-1577. URL: [Link]
- Seca, A. M., & Grigore, A. (2020). The genus Inula and their metabolites: From ethnopharmacological to medicinal uses. Request PDF. URL: [Link]
- Liu, Y., Zhang, J., Yao, L., Yuan, Y., & Liu, T. (2022). Production of Plant Sesquiterpene Lactone Parthenolide in the Yeast Cell Factory. ACS Synthetic Biology, 11(7), 2563-2572. URL: [Link]
- Khan, A. L., Hussain, J., Hamayun, M., Gilani, S. A., Ahmad, S., Rehman, G., ... & Lee, I. J. (2010). Secondary metabolites from Inula britannica L. and their biological activities. Molecules, 15(3), 1562-1577. URL: [Link]
- ResearchGate. (n.d.). Summary of parthenolide activities in the cytosol showing blockages and/or activation of different pathways. URL: [Link]
- ResearchGate. (n.d.). Putative vanillin biosynthesis and degradation enzymes identified in microalgae. URL: [Link]
- Chakraborty, A., Roy, S., & Mitra, A. (2017). Vanillin Biosynthetic Pathways in Plants. Planta, 245(6), 1065-1078. URL: [Link]
- Li, X., Zhou, Y., Zhang, Y., Ren, S., Li, Y., Wu, Q., ... & Zhao, L. (2017). Identification of 11 (13)-dehydroivaxillin as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell death & disease, 8(9), e3050-e3050. URL: [Link]
- Li, X., Zhou, Y., Zhang, Y., Ren, S., Li, Y., Wu, Q., ... & Zhao, L. (2017). Identification of 11 (13)-dehydroivaxillin as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell death & disease, 8(9), e3050. URL: [Link]
- van den Heuvel, R. H., Fraaije, M. W., Laane, C., & van Berkel, W. J. (2000). Enzymatic synthesis of vanillin. Journal of agricultural and food chemistry, 48(7), 2604-2609. URL: [Link]
- Baldwin, J. E., & Schofield, C. J. (1991). The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-19. URL: [Link]
- Dennig, A., Kuhn, M., & Tassoti, S. (2019). An Enzyme Cascade Synthesis of Vanillin. Molecules, 24(6), 1025. URL: [Link]
- Walsh, C. T., & Chen, H. (2001). Aminoacyl-S-enzyme intermediates in beta-hydroxylations and alpha, beta-desaturations of amino acids in peptide antibiotics. Biochemistry, 40(39), 11651-11659. URL: [Link]
- Liu, M., Zhang, H., Li, Y., Sun, W., Wang, Y., & Zhang, Y. (2022). Elucidation of the biosynthetic pathway of hydroxysafflor yellow A. Nature communications, 13(1), 1-13. URL: [Link]
- ResearchGate. (n.d.). Elucidation of the biosynthetic pathway of hydroxysafflor yellow A. URL: [Link]
- ResearchGate. (n.d.). (PDF) Aminoacyl-S-enzyme intermediates in beta-hydroxylations and alpha,beta-desaturations of amino acids in peptide antibiotics. URL: [Link]
Sources
- 1. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 8. researchgate.net [researchgate.net]
- 9. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Secondary metabolites from Inula britannica L. and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of germacrene A synthases in Barnadesia spinosa: The first committed step in sesquiterpene lactone biosynthesis in the basal member of the Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Unveiling the Anti-Cancer Mechanism of 11(13)-Dehydroivaxillin: A Technical Guide for Researchers
This guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer activity of 11(13)-dehydroivaxillin, a natural sesquiterpene lactone. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research findings to illuminate the compound's mode of action, with a particular focus on its effects within cancer cells. We will delve into its primary molecular target, the downstream signaling consequences, and provide validated experimental protocols to facilitate further investigation in this promising area of oncology research.
Introduction: The Therapeutic Potential of a Natural Compound
This compound (DHI) is a naturally occurring compound that can be isolated from plants of the Carpesium genus.[1][2] Traditionally used in Chinese medicine for its anti-pyretic and analgesic properties, recent scientific inquiry has revealed its potent anti-cancer properties, particularly against hematological malignancies such as non-Hodgkin's lymphoma (NHL).[1][2] This guide will dissect the critical signaling pathways modulated by DHI, offering a comprehensive understanding of its therapeutic potential.
Chemical Structure of this compound:
A 2D representation of the chemical structure of this compound.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The central mechanism driving the anti-cancer effects of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In many cancers, including non-Hodgkin's lymphoma, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and resistance to apoptosis.[1][2]
Direct Molecular Target: IKKα/IKKβ
Research has demonstrated that DHI directly interacts with the IκB kinase (IKK) complex, specifically the catalytic subunits IKKα and IKKβ.[1][2] This direct binding was confirmed using a Cellular Thermal Shift Assay (CETSA), a powerful technique for validating target engagement in a cellular context.[1][2] By binding to IKKα/IKKβ, DHI inhibits their kinase activity, a crucial step in the canonical NF-κB signaling cascade.[1][2]
Downstream Consequences of IKK Inhibition
The inhibition of IKKα/IKKβ by DHI sets off a cascade of events that ultimately leads to cancer cell death:
-
Prevention of IκBα Phosphorylation and Degradation: In the canonical NF-κB pathway, the IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. By inhibiting IKK, DHI prevents this phosphorylation, leading to the stabilization of IκBα.
-
Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact, it continues to bind to the NF-κB transcription factor (a heterodimer typically composed of p50 and p65 subunits), sequestering it in the cytoplasm.
-
Suppression of NF-κB Transcriptional Activity: The inability of NF-κB to translocate to the nucleus prevents it from binding to the promoter regions of its target genes. Many of these genes encode for proteins that promote cell survival and proliferation and inhibit apoptosis.
-
Induction of Apoptosis: By shutting down the pro-survival signals mediated by NF-κB, DHI sensitizes cancer cells to apoptosis, or programmed cell death.[1][2]
Inhibition of the NF-κB pathway by this compound.
Modulation of Other Key Signaling Pathways
While the inhibition of the NF-κB pathway is the primary mechanism of action, studies have shown that this compound can also influence other critical signaling cascades in cancer cells, although these effects appear to be cell-type dependent.[1][2]
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival. In some non-Hodgkin's lymphoma cell lines, DHI treatment has been observed to affect the activation state of AKT.[1][2]
-
ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is also involved in cell proliferation and differentiation. The effects of DHI on ERK activation have also been shown to vary between different cancer cell lines.[1][2]
The cell-type specific modulation of these pathways suggests that the overall anti-cancer effect of DHI may be a result of a cumulative impact on multiple signaling networks.
Experimental Protocols for Investigating the Mechanism of Action
To facilitate further research into the anti-cancer properties of this compound, this section provides detailed, step-by-step methodologies for key experiments.
Cell Viability Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan dye.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the DHI-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (IKKα/IKKβ) by Western blot.
-
Data Analysis: A shift in the melting curve to a higher temperature in the DHI-treated samples compared to the control indicates direct binding.
A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protein Expression and Phosphorylation Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.
Protocol:
-
Cell Lysis: Treat cells with DHI, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., IKKα, IKKβ, phospho-IκBα, total IκBα, cleaved PARP, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
| Assay | Cell Line(s) | Treatment | Key Findings | Reference |
| Cell Viability (CCK-8) | NHL cell lines (e.g., Daudi, NAMALWA) | Various concentrations of DHI for 24h | DHI inhibits proliferation in a dose-dependent manner. | [1][2] |
| Apoptosis (Annexin V/PI) | NHL cell lines | DHI treatment | DHI induces apoptosis, indicated by an increase in Annexin V-positive cells. | [1][2] |
| NF-κB Luciferase Reporter Assay | Daudi cells | DHI with/without TNFα | DHI significantly inhibits TNFα-induced NF-κB activation. | [1] |
| CETSA | NHL cell lines | DHI treatment | DHI increases the thermal stability of IKKα and IKKβ, confirming direct binding. | [1][2] |
Conclusion and Future Directions
This compound has emerged as a promising natural product with significant anti-cancer activity, particularly in non-Hodgkin's lymphoma. Its primary mechanism of action is the direct inhibition of the IKKα/IKKβ kinases, leading to the suppression of the pro-survival NF-κB signaling pathway and the induction of apoptosis. The compound's ability to also modulate other key cancer-related pathways, such as PI3K/AKT and ERK, warrants further investigation to fully elucidate its comprehensive anti-neoplastic effects.
Future research should focus on:
-
Broadening the Scope: Investigating the efficacy of DHI in other cancer types where NF-κB signaling is dysregulated.
-
Combination Therapies: Exploring the synergistic potential of DHI with existing chemotherapeutic agents or targeted therapies.
-
In Vivo Studies: Conducting more extensive preclinical in vivo studies to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating DHI analogs to identify compounds with improved potency and drug-like properties.
The detailed mechanistic understanding and the robust experimental protocols provided in this guide offer a solid foundation for the scientific community to further explore and potentially translate the therapeutic promise of this compound into novel cancer treatments.
References
-
Xiao, X., Wang, X., Liu, Y., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease, 8(9), e3050. [Link]
-
PubMed. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10250325, this compound. [Link]
-
Jafari, M., Ghadami, E., & Ghasemzadeh, A. (2018). Annexin V-FITC/PI apoptosis assay by flow cytometry. Bio-protocol, 8(21), e3048. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]
-
Karin, M. (2006). Nuclear factor-kappaB in cancer development and progression. Nature, 441(7092), 431-436. [Link]
-
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]
-
Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290. [Link]
Sources
Unveiling the Therapeutic Potential of 11(13)-Dehydroivaxillin Against Lymphoma: A Technical Guide
This guide provides an in-depth technical exploration of the anti-lymphoma properties of 11(13)-Dehydroivaxillin (DHI), a natural compound with significant therapeutic promise. We will delve into the scientific rationale behind its evaluation, detailed experimental methodologies for its characterization, and a thorough analysis of its mechanism of action, with a focus on key signaling pathways implicated in lymphoma pathogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially build upon the existing knowledge of this potent anti-cancer agent.
Introduction to this compound: A Natural Compound with Anti-Cancer Promise
This compound (DHI) is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2] DHI is primarily isolated from plants of the Carpesium genus, which have a history of use in traditional Chinese medicine for their anti-pyretic, analgesic, and febrifuge properties.[3] Recent scientific investigations have unveiled its potent anti-cancer activities, particularly against non-Hodgkin's lymphoma (NHL), making it a compelling candidate for further drug development.[1][3] This guide will provide a comprehensive overview of the scientific evidence supporting the anti-lymphoma activity of DHI and the methodologies used to elucidate its therapeutic potential.
The Scientific Rationale: Targeting Aberrant Signaling in Lymphoma
Lymphomas are a heterogeneous group of hematologic malignancies characterized by the uncontrolled proliferation of lymphocytes.[4] A growing body of evidence points to the constitutive activation of pro-survival signaling pathways as a key driver of lymphomagenesis.[5][6][7] Among these, the Nuclear Factor-kappa B (NF-κB) signaling pathway has emerged as a critical therapeutic target.[5][8]
In normal lymphocytes, the NF-κB pathway is tightly regulated and plays a crucial role in immune responses, inflammation, cell survival, and proliferation.[5] However, in many types of lymphoma, including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's Lymphoma (BL), the NF-κB pathway is aberrantly and constitutively active.[3][8] This persistent activation protects malignant cells from apoptosis (programmed cell death) and promotes their relentless proliferation, contributing to chemoresistance.[3][9] Therefore, small molecules that can effectively inhibit the NF-κB pathway represent a promising strategy for lymphoma therapy.[3][8]
Initial investigations into the biological activity of this compound revealed its ability to induce growth inhibition and apoptosis in various NHL cell lines, suggesting a potent anti-lymphoma effect.[1][3] This observation prompted a deeper exploration into its mechanism of action, with a primary focus on its potential to modulate the NF-κB signaling cascade.
In Vitro Evaluation of Anti-Lymphoma Activity: A Step-by-Step Approach
A crucial first step in characterizing a potential anti-cancer agent is to assess its activity in controlled laboratory settings using cancer cell lines. This section provides detailed protocols for the in vitro evaluation of this compound's anti-lymphoma effects.
Experimental Workflow for In Vitro Analysis
The following diagram outlines the typical workflow for the in vitro assessment of a novel anti-lymphoma compound like DHI.
Caption: Workflow for in vitro evaluation of DHI's anti-lymphoma activity.
Cell Viability and Proliferation Assays
Causality: The primary objective of this assay is to quantify the dose-dependent effect of DHI on the viability and proliferation of lymphoma cells. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. Assays like the Cell Counting Kit-8 (CCK-8) or MTT rely on the metabolic activity of viable cells to produce a colorimetric or fluorescent signal, providing a robust measure of cell number.[10]
Protocol: Cell Viability Assay using CCK-8
-
Cell Seeding: Seed non-Hodgkin's lymphoma cell lines (e.g., NAMALWA, U2932, SU-DHL-2) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight (for adherent cell lines) or stabilize (for suspension lines), add 10 µL of the DHI dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHI concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or as recommended by the manufacturer, until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the DHI concentration and use a non-linear regression analysis to determine the IC50 value.
Trustworthiness: This protocol is self-validating through the inclusion of appropriate controls. The vehicle control ensures that the observed effects are due to DHI and not the solvent. The blank control corrects for background absorbance. Performing the assay at multiple time points provides insights into the time-dependent effects of the compound.
Data Presentation: IC50 Values of DHI in NHL Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| NAMALWA | Burkitt's Lymphoma | ~1.5 |
| U2932 | ABC-DLBCL | ~2.0 |
| SU-DHL-2 | GCB-DLBCL | ~2.5 |
Note: The IC50 values presented are approximate and based on published data.[3] Actual values may vary depending on experimental conditions.
Apoptosis Induction Assays
Causality: A key mechanism of anti-cancer drugs is the induction of apoptosis, or programmed cell death.[11] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat NHL cells with DHI at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Trustworthiness: The use of dual staining with Annexin V and PI allows for the differentiation between different stages of cell death, providing a more detailed and reliable assessment of apoptosis induction compared to single-stain methods.
Cell Cycle Analysis
Causality: Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).[13] This arrest can prevent cancer cells from replicating and can ultimately trigger apoptosis. Flow cytometric analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle.[14]
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Treatment: Treat NHL cells with DHI at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[15][16]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[16]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14]
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA.[17] Software can be used to quantify the percentage of cells in each phase.
Trustworthiness: The inclusion of RNase A in the staining solution ensures that only DNA is stained, leading to an accurate measurement of cellular DNA content. Fixation in ethanol permeabilizes the cells, allowing the dye to enter and stain the DNA.
Elucidating the Molecular Mechanism of Action: A Focus on the NF-κB Pathway
Understanding how a compound exerts its anti-cancer effects at the molecular level is critical for its development as a therapeutic agent. For this compound, a significant body of evidence points to the inhibition of the NF-κB signaling pathway as a primary mechanism of its anti-lymphoma activity.[1][3]
The NF-κB Signaling Pathway in Lymphoma
The NF-κB pathway exists in a latent state in the cytoplasm, bound to inhibitory proteins known as IκBs.[3] Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins.[3] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases the NF-κB dimers (e.g., p65/p50), allowing them to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation.[3] In many lymphomas, this pathway is constitutively active, providing a constant pro-survival signal.[5][6]
Caption: DHI inhibits the NF-κB pathway by targeting the IKK complex.
Investigating the Impact of DHI on NF-κB Signaling
Causality: To confirm that DHI's anti-lymphoma activity is mediated through the NF-κB pathway, it is essential to measure the levels and activation status of key proteins in this cascade. Western blotting is a powerful technique for this purpose, allowing for the quantification of specific proteins in cell lysates. A reduction in the phosphorylation of IKK and IκBα, and a decrease in the nuclear levels of NF-κB subunits (like p65) following DHI treatment would provide strong evidence for its inhibitory effect on this pathway.
Protocol: Western Blot Analysis of NF-κB Pathway Proteins
-
Protein Extraction: Treat NHL cells with DHI for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKKα/β, IKKα/β, phospho-IκBα, IκBα, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare protein levels between treated and untreated samples.
Trustworthiness: The use of a loading control (a housekeeping protein whose expression is expected to remain constant) is crucial for ensuring equal protein loading and for the accurate quantification of changes in the levels of the target proteins. Analyzing both total and phosphorylated forms of proteins provides a clear picture of the activation status of the signaling pathway.
Key Findings: Studies have shown that DHI treatment leads to a dose-dependent decrease in the phosphorylation of IKKα/β and IκBα, and a reduction in the nuclear translocation of p65 in NHL cells.[3] Furthermore, cellular thermal shift assays have demonstrated a direct interaction between DHI and the IKKα/IKKβ proteins, confirming them as direct targets.[1][3]
In Vivo Assessment of Anti-Tumor Efficacy: From the Bench to a Preclinical Model
While in vitro studies provide valuable insights into a compound's activity and mechanism, it is essential to evaluate its efficacy in a living organism to assess its therapeutic potential. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[4][18]
Xenograft Mouse Model of Lymphoma
Causality: The primary goal of an in vivo study is to determine if a compound can inhibit tumor growth in a complex biological system, taking into account factors like drug bioavailability, metabolism, and potential toxicities. The xenograft model allows for the direct assessment of the anti-tumor effects of DHI on human lymphoma cells in a living organism.[19]
Protocol: In Vivo Efficacy Study in a Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human NHL cells (e.g., NAMALWA) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control and DHI-treated group). Administer DHI or the vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Study Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting to confirm the in vivo inhibition of the NF-κB pathway.
Trustworthiness: The randomization of mice into treatment groups is critical to avoid bias. The inclusion of a vehicle control group is essential to ensure that any observed anti-tumor effects are due to DHI. Monitoring body weight and the general health of the animals provides important information about the compound's potential toxicity.
Caption: Experimental design for an in vivo xenograft study of DHI.
Key Findings: In vivo studies have demonstrated that DHI treatment significantly inhibits the growth of NHL xenografts in mice, with a good safety profile.[1][3] This provides strong preclinical evidence for its potential as an anti-lymphoma therapeutic agent.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with potent anti-lymphoma activity. The in-depth technical guide presented here outlines the key experimental approaches that have been instrumental in characterizing its therapeutic potential. The collective evidence strongly indicates that DHI induces apoptosis and inhibits the proliferation of non-Hodgkin's lymphoma cells, both in vitro and in vivo, primarily through the targeted inhibition of the constitutively active NF-κB signaling pathway.[1][3]
Future research should focus on several key areas to advance the clinical translation of DHI or its derivatives:
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of DHI is necessary to optimize its dosing and delivery.
-
Combination Therapies: Investigating the synergistic effects of DHI with standard-of-care chemotherapeutic agents or other targeted therapies could lead to more effective treatment regimens for lymphoma.
-
Lead Optimization: Medicinal chemistry efforts to synthesize more potent and selective analogs of DHI could enhance its therapeutic index and reduce potential off-target effects.
-
Exploration in Other Malignancies: Given the central role of the NF-κB pathway in other cancers, the anti-tumor activity of DHI should be explored in a broader range of malignancies.
The continued investigation of this compound holds significant promise for the development of novel and effective therapies for lymphoma and potentially other cancers.
References
-
Ju, W., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease, 8(9), e3050. [Link]
-
Jost, P. J., & Ruland, J. (2007). Aberrant NF-κB signaling in lymphoma: mechanisms, consequences, and therapeutic implications. Blood, 109(7), 2700-2707. [Link]
-
Nagel, D., et al. (2012). Activation of the non-canonical NF-κB pathway in lymphoid malignancies. Leukemia & Lymphoma, 53(12), 2301-2310. [Link]
-
Rui, L., et al. (2019). STAT3 Activation and Oncogenesis in Lymphoma. Cancers, 11(12), 2019. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. [Link]
-
Kim, D. W., & Kim, J. Y. (2014). Assaying cell cycle status using flow cytometry. Korean Journal of Clinical Laboratory Science, 46(2), 43-48. [Link]
-
MDPI. (n.d.). Genetic Events Inhibiting Apoptosis in Diffuse Large B Cell Lymphoma. [Link]
-
Diag2Tec. (n.d.). In Vitro Drug Testing. [Link]
-
IJCRT. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Lymphoma Lab. (n.d.). In vivo research platform and model generation. [Link]
-
Bondesio, Y., et al. (2021). Murine Models of B-Cell Lymphomas: Promising Tools for Designing Cancer Therapies. Cancers, 13(16), 4127. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
Sources
- 1. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Models of B-Cell Lymphomas: Promising Tools for Designing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. ijcrt.org [ijcrt.org]
- 11. mdpi.com [mdpi.com]
- 12. Genetic Events Inhibiting Apoptosis in Diffuse Large B Cell Lymphoma [mdpi.com]
- 13. massivebio.com [massivebio.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. assaygenie.com [assaygenie.com]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
An In-Depth Technical Guide on the Antiplasmodial Effects of 11(13)-Dehydroivaxillin
Foreword
The global fight against malaria is continually challenged by the emergence of drug-resistant Plasmodium parasites, creating an urgent and persistent need for novel therapeutic agents. Natural products, with their vast structural diversity, have historically been a cornerstone of antimalarial drug discovery, most notably exemplified by artemisinin. This guide focuses on 11(13)-Dehydroivaxillin (DDV), a sesquiterpene lactone identified from the plant Carpesium ceruum, which has demonstrated promising antiplasmodial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pre-clinical evaluation of DDV and a framework for future mechanism-of-action studies. We will delve into the causality behind experimental designs, present validated protocols, and propose logical next steps for advancing this compound through the drug discovery pipeline.
Introduction to this compound (DDV)
This compound is a sesquiterpene lactone, a class of secondary metabolites known for a wide range of biological activities.[4] It is isolated from plants of the Carpesium genus, which have been used in traditional medicine for applications including anti-pyretic and anti-inflammatory remedies.[1][2][3]
Chemical Profile:
-
Compound Name: this compound (DDV)
-
Chemical Class: Sesquiterpene Lactone
-
Molecular Formula: C₁₅H₂₀O₄[5]
-
Natural Source: Carpesium ceruum (Compositae family)[1][2][3]
-
Key Structural Feature: The presence of an α,β-unsaturated carbonyl group (an exocyclic α-methylene-γ-lactone), a reactive moiety often implicated in the biological activity of this class of compounds.
Initial research has highlighted DDV's potential, moving from in vitro observations against Plasmodium falciparum to significant in vivo efficacy in a murine model, underscoring its promise as a scaffold for new antimalarial therapies.[1][2][3][6]
Pre-clinical Efficacy Assessment: A Two-Tiered Approach
The evaluation of a potential antimalarial compound requires a systematic progression from in vitro parasite culture to in vivo animal models. This approach allows for the determination of direct antiplasmodial potency, selectivity, and preliminary pharmacokinetic/pharmacodynamic properties.
In Vitro Evaluation: Quantifying Potency and Selectivity
The primary goal of in vitro testing is to determine a compound's intrinsic ability to inhibit parasite growth and to assess its specific toxicity toward the parasite versus host cells.
Caption: Workflow for determining in vitro potency and selectivity.
While specific IC₅₀ values for DDV against P. falciparum were suggested by initial studies, comprehensive dose-response data from standardized assays are required.[1][3] Researchers should aim to populate a table similar to the one below.
| Assay Type | Target Strain/Cell Line | Parameter | Expected Value (µM) | Selectivity Index (SI) |
| Antiplasmodial Activity | P. falciparum (e.g., 3D7, Chloroquine-Sensitive) | IC₅₀ | ||
| P. falciparum (e.g., Dd2, Chloroquine-Resistant) | IC₅₀ | |||
| Cytotoxicity | Mammalian Cell Line (e.g., HEK293T) | CC₅₀ |
Note: The Selectivity Index (SI), calculated as CC₅₀ / IC₅₀, is a critical measure. A higher SI value indicates greater selectivity for the parasite and is a key indicator of a promising drug candidate.
This assay quantifies parasite proliferation by measuring the accumulation of parasite DNA, which is stained by the fluorescent dye SYBR Green I.[7][8]
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting parasite population.
-
Plate Preparation: Prepare serial dilutions of DDV in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is ≤ 0.5%. Include negative controls (medium only) and positive controls (e.g., Chloroquine, Artemisinin).
-
Assay Initiation: Add synchronized parasites at ~1% parasitemia and 2% hematocrit to each well.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293T) into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours for cell attachment.
-
Compound Addition: Add serial dilutions of DDV to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
In Vivo Evaluation: Assessing Efficacy in a Living System
In vivo studies are critical for evaluating a compound's therapeutic effect within a complex biological system. The rodent malaria model using Plasmodium berghei is a standard for initial efficacy testing.[10]
Studies have demonstrated that DDV exhibits significant blood schizontocidal activity in mice.[1][2][3] The results are summarized below.
| Treatment Group | Dose (mg/kg/day) | Average Parasitemia Suppression (%) | Mean Survival Time (Days) |
| DDV | 2 | Significant | Increased vs. Control |
| DDV | 5 | Significant | Increased vs. Control |
| DDV | 10 | Significant, comparable to Chloroquine | Comparable to Chloroquine (>30 days) |
| Chloroquine | 5 | Significant (Standard) | >30 days (Standard) |
| Vehicle Control | - | 0% | ~7-10 days |
Data synthesized from published findings.[1][3]
Toxicity Note: The acute toxicity (LD₅₀) of DDV in mice was determined to be 51.2 mg/kg, indicating moderate toxicity that must be considered in dose selection.[1][2][3]
This is the standard primary in vivo test to evaluate the schizontocidal activity of a compound on early infection.[3]
-
Animal Model: Use standard laboratory mice (e.g., ICR strain).
-
Parasite Inoculation: Inoculate mice intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Compound Administration: Administer the test compound (DDV) orally or via the desired route once daily for four consecutive days, starting a few hours post-inoculation.
-
Parasitemia Monitoring: On day 5, collect thin blood smears from the tail of each mouse.
-
Microscopy: Stain smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the average percentage of parasitemia suppression compared to the untreated control group.
Investigating the Mechanism of Action (MoA)
The precise antiplasmodial MoA of DDV is not yet elucidated.[1][3] However, based on its chemical structure and activities in other biological systems, several plausible hypotheses can be investigated.
Caption: Hypothesized mechanisms of action for DDV.
Hypothesis 1: Covalent Alkylation of Parasite Proteins
The α-methylene-γ-lactone motif is an electrophilic Michael acceptor. It can react covalently with nucleophilic residues, particularly cysteine thiols, in parasite proteins, leading to enzyme inactivation and parasite death. This is a known mechanism for other sesquiterpene lactones.[11][12]
-
Experimental Approach: Utilize competitive activity-based protein profiling (ABPP) or mass spectrometry-based proteomics with a clickable DDV analog to identify covalent binding partners in the P. falciparum proteome.
Hypothesis 2: Induction of Oxidative Stress
By reacting with and depleting intracellular thiols like glutathione (GSH), DDV could disrupt the parasite's redox balance, making it vulnerable to oxidative stress. Some compounds are known to exert antiplasmodial action by elevating red blood cell oxidation.[1][3]
-
Experimental Approach: Treat parasitized erythrocytes with DDV and measure reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA. Quantify changes in the parasite's GSH/GSSG ratio using HPLC or colorimetric assays.
Hypothesis 3: Inhibition of Key Regulatory Pathways
DDV has been shown to inhibit the NF-κB signaling pathway in non-Hodgkin's lymphoma cells by directly interacting with the kinases IKKα/IKKβ.[13][14] While the canonical NF-κB pathway is absent in Plasmodium, it is plausible that DDV could target parasite-specific kinases or other signaling molecules with structural homology.
-
Experimental Approach: Screen DDV against a panel of recombinant Plasmodium kinases. Perform transcriptomic (RNA-seq) or proteomic analyses on DDV-treated parasites to identify dysregulated pathways.
Conclusion and Future Directions
This compound is a promising natural product with confirmed in vivo antiplasmodial activity. Its significant efficacy at doses comparable to chloroquine warrants further investigation.[1][3] The key next steps in the development of DDV or its analogs should focus on:
-
Comprehensive In Vitro Profiling: Establish detailed IC₅₀ values against a panel of drug-sensitive and drug-resistant P. falciparum strains.
-
Mechanism of Action Deconvolution: Employ the chemical biology and 'omics' approaches outlined above to definitively identify the molecular target(s) and mechanism of parasite killing.
-
Medicinal Chemistry Optimization: Synthesize analogs of DDV to improve the therapeutic window, aiming to reduce host cell cytotoxicity (increase the SI) while retaining or enhancing antiplasmodial potency.
-
Advanced In Vivo Models: Progress to efficacy testing in humanized mouse models infected with P. falciparum to better predict clinical outcomes.
By systematically addressing these areas, the scientific community can fully explore the therapeutic potential of the this compound scaffold and contribute to the development of the next generation of antimalarial drugs.
References
-
Kim, K. H., et al. (2007). In vivo antiplasmodial activity of this compound from Carpesium ceruum. Available at: Taylor & Francis Online. [Link][1][3]
-
Kim, K. H., et al. (2007). In Vivo Antiplasmodial Activity of this compound From Carpesium Ceruum. Available at: Europe PMC. [Link][2]
-
ResearchGate. (n.d.). In vivo antiplasmodial activity of this compound from Carpesium ceruum. Available at: ResearchGate. [Link][6]
-
Shi, Y., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease. [Link][13][14]
-
de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link][9]
-
MDPI. (n.d.). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. MDPI. [Link]
-
ASM Journals. (2016). The Nonartemisinin Sesquiterpene Lactones Parthenin and Parthenolide Block Plasmodium falciparum Sexual Stage Transmission. Antimicrobial Agents and Chemotherapy. [Link][11]
-
PubMed. (2016). The Nonartemisinin Sesquiterpene Lactones Parthenin and Parthenolide Block Plasmodium falciparum Sexual Stage Transmission. National Library of Medicine. [Link][12]
-
PubMed Central. (2014). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. National Library of Medicine. [Link][15]
-
PubMed Central. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. National Library of Medicine. [Link][8]
-
PubMed. (2002). Antiplasmodial activities of sesquiterpene lactones from Eupatorium semialatum. National Library of Medicine. [Link][4]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link][5]
-
Phillips, M. A., et al. (2011). Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model. Journal of Biological Chemistry. [Link][10]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. In vivo antiplasmodial activity of this compound from Carpesium ceruum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antiplasmodial activities of sesquiterpene lactones from Eupatorium semialatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. The Nonartemisinin Sesquiterpene Lactones Parthenin and Parthenolide Block Plasmodium falciparum Sexual Stage Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Preliminary Cytotoxicity Studies of 11(13)-Dehydroivaxillin
Introduction: Unveiling the Therapeutic Potential of 11(13)-Dehydroivaxillin
This compound (DHI) is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse biological activities.[1][2][3] Isolated from the Carpesium genus, DHI has emerged as a compound of significant interest in oncology research.[4][5] Preliminary studies have demonstrated its potent anti-cancer properties, particularly against non-Hodgkin's lymphoma (NHL), where it has been shown to induce growth inhibition and apoptosis.[4][5] The primary mechanism of action identified is the inhibition of the aberrant NF-κB signaling pathway, a critical regulator of cancer cell survival and proliferation.[4][5] DHI has been found to directly interact with IKKα/IKKβ, key kinases in the NF-κB cascade, leading to the suppression of their activity.[4][5] This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on DHI, designed to elucidate its therapeutic potential across a broader range of cancer cell types and to further characterize its mechanism of action.
This technical guide is structured to provide researchers, scientists, and drug development professionals with a logical and scientifically rigorous workflow for the initial cytotoxic evaluation of DHI. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, thereby creating a self-validating system for your research endeavors.
Part 1: Foundational Cytotoxicity Assessment - A Tiered Approach
The initial assessment of a novel compound's cytotoxicity is a critical step in the drug discovery pipeline. A tiered approach, starting with broad screening and progressively moving towards more detailed mechanistic studies, is recommended. This ensures an efficient use of resources and allows for early go/no-go decisions.
Cell Line Selection: The Canvas for Your Investigation
The choice of cell lines is paramount and should be guided by the initial findings on DHI's activity against NHL and the desire to explore its broader anti-cancer potential. A well-curated panel should include:
-
Hematological Malignancies: Building upon the existing data, include a panel of NHL cell lines (e.g., Daudi, SU-DHL-2) to confirm and expand upon the initial findings.[4]
-
Solid Tumor Cell Lines: To assess the broader applicability of DHI, include representative cell lines from major cancer types such as:
-
Breast Cancer: (e.g., MCF-7, MDA-MB-231)
-
Lung Cancer: (e.g., A549, H1299)[2]
-
Colon Cancer: (e.g., HCT116, HT-29)
-
Prostate Cancer: (e.g., PC-3, LNCaP)
-
-
Non-Cancerous Control Cell Line: To assess for selective cytotoxicity, include a non-cancerous cell line (e.g., human embryonic kidney cells HEK293, or a non-cancerous lung epithelial cell line like HBE).[2]
Initial Viability Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7][8] It is an ideal first-pass screening tool to determine the dose-dependent effects of DHI on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of DHI in complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the DHI-containing medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DHI, e.g., DMSO) and an untreated control (medium only).[6] Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the % cell viability against the DHI concentration to determine the IC50 value.
Data Presentation: Hypothetical MTT Assay Results
| Cell Line | IC50 (µM) after 48h exposure to DHI |
| Daudi (NHL) | 1.5 |
| SU-DHL-2 (NHL) | 2.1 |
| MCF-7 (Breast) | 8.7 |
| A549 (Lung) | 12.3 |
| HCT116 (Colon) | 15.6 |
| HEK293 (Non-cancerous) | > 50 |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic effect of DHI is established, the next logical step is to determine the mode of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[10][11] It is a useful tool to differentiate between apoptosis and necrosis, as significant LDH release is a hallmark of necrosis.
Rationale: LDH is a stable cytoplasmic enzyme that is released upon the loss of plasma membrane integrity, a key feature of necrotic cell death.[10][12]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the desired incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[11][12][13] This typically involves adding the collected supernatant to a reaction mixture containing a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at the recommended wavelength (usually 490 nm).[10][12]
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls provided in the kit.
Confirming Apoptosis: Annexin V/7-AAD Staining and Flow Cytometry
Flow cytometry is a powerful technique for the multi-parameter analysis of individual cells.[14][15] Annexin V and 7-Aminoactinomycin D (7-AAD) staining is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][16]
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][16] 7-AAD is a fluorescent DNA intercalator that is excluded by cells with intact membranes. Therefore, it stains late apoptotic and necrotic cells where membrane integrity is compromised.[14]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DHI at concentrations around the IC50 value for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-AAD according to the manufacturer's protocol.[16] Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / 7-AAD- : Live cells
-
Annexin V+ / 7-AAD- : Early apoptotic cells
-
Annexin V+ / 7-AAD+ : Late apoptotic/necrotic cells
-
Annexin V- / 7-AAD+ : Necrotic cells
-
Data Presentation: Hypothetical Flow Cytometry Data
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| DHI (IC50) | 45.8 | 35.6 | 18.6 |
Part 3: Investigating the Molecular Mechanism - A Deeper Dive
Building on the knowledge that DHI inhibits the NF-κB pathway in NHL cells, a crucial aspect of these preliminary studies is to investigate if this mechanism is conserved across other cancer cell types and to explore other potential signaling pathways involved.
Visualizing the Experimental Workflow
Caption: A tiered experimental workflow for the preliminary cytotoxic evaluation of this compound.
Hypothesized Signaling Pathway of DHI-Induced Apoptosis
Based on the literature for DHI and other sesquiterpene lactones, a hypothesized signaling pathway leading to apoptosis is presented below.[1][4][17][18]
Caption: Hypothesized mechanism of DHI-induced apoptosis via NF-κB inhibition and induction of oxidative stress.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the preliminary in vitro cytotoxic evaluation of this compound. By following this tiered approach, researchers can efficiently gather critical data on the compound's efficacy, selectivity, and mode of action. The findings from these studies will be instrumental in guiding future preclinical development, including in vivo efficacy studies in animal models and further mechanistic elucidation. The potent and targeted activity of DHI against the NF-κB pathway positions it as a promising lead compound for the development of novel anti-cancer therapeutics.
References
- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (URL: )
- Anti-Cancer Potential of Sesquiterpene Lactones: Bioactivity and Molecular Mechanisms. (URL: )
- Apoptosis Assays by Flow Cytometry - Agilent. (URL: )
- LDH-Glo™ Cytotoxicity Assay - Promega Corpor
- Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propag
- Apoptosis Assays | Thermo Fisher Scientific - US. (URL: )
- Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis. (URL: )
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: )
- Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. (URL: )
- Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed. (URL: )
- LDH Cytotoxicity Assay Kit - OZ Biosciences. (URL: )
- The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed. (URL: )
- LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam. (URL: )
- Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling p
- LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. (URL: )
- Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - NIH. (URL: )
- Flow Cytometry Apoptosis | Miltenyi Biotec | USA. (URL: )
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem. (URL: )
- Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed. (URL: )
- The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - NIH. (URL: )
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC - NIH. (URL: )
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 4. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ozbiosciences.com [ozbiosciences.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 14. agilent.com [agilent.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Research History of 11(13)-Dehydroivaxillin
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Emergence of a Bioactive Sesquiterpene Lactone
The journey of 11(13)-Dehydroivaxillin from a constituent of traditional herbal remedies to a molecule of significant interest in contemporary pharmacology is a compelling narrative of natural product chemistry. This guide provides a comprehensive overview of the discovery, structural elucidation, and evolving research landscape of this potent sesquiterpene lactone. We will delve into its origins within the Carpesium genus, the scientific endeavors to characterize it, and the subsequent exploration of its promising therapeutic activities.
Part 1: Ethnobotanical Roots and Phytochemical Exploration of the Carpesium Genus
The story of this compound begins not in a modern laboratory, but in the annals of traditional medicine. The Carpesium genus, a member of the Asteraceae family, has a long history of use in traditional Chinese medicine, where various species have been employed for their anti-pyretic, analgesic, and febrifuge properties[1]. This rich ethnobotanical history has made the genus a focal point for phytochemical investigations, with scientists seeking to identify the bioactive compounds responsible for its therapeutic effects.
The Carpesium genus is a well-established source of structurally diverse sesquiterpene lactones, a class of secondary metabolites known for their wide range of biological activities. It is within this chemical landscape that this compound was discovered.
Part 2: The Discovery and Structural Elucidation of this compound
The process of isolating this compound from its natural source would have followed a classical phytochemical workflow.
Hypothetical Isolation and Purification Workflow
The structural elucidation of this compound would have relied on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the γ-lactone and hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To piece together the carbon skeleton and determine the stereochemistry of the molecule.
While the original spectral data is not available, a summary of expected and reported physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| CAS Number | 87441-73-4 |
| Appearance | Likely a white or off-white solid |
Part 3: The Evolving Landscape of Biological Activity and Therapeutic Potential
Initial interest in this compound may have been purely phytochemical, but contemporary research has firmly established its significant biological activities. Two areas of particular promise have emerged: its antiplasmodial and anti-cancer properties.
Antiplasmodial Activity
Early indications of the therapeutic potential of this compound came from studies on its antiplasmodial activity. Research has shown that it exhibits efficient in vivo activity against Plasmodium species, the causative agents of malaria[1]. This discovery is significant in the ongoing search for new antimalarial drugs to combat the growing problem of drug resistance.
Anti-Non-Hodgkin's Lymphoma (NHL) Activity
More recently, this compound has been identified as a potent agent against non-Hodgkin's lymphoma (NHL)[1]. This research has not only demonstrated its efficacy in vitro and in vivo but has also delved into its mechanism of action.
Studies have revealed that this compound induces growth inhibition and apoptosis in NHL cells by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1]. The NF-κB pathway is a critical regulator of cell survival and proliferation and its aberrant activation is a hallmark of many cancers, including NHL.
This compound has been shown to directly interact with and inhibit IKKα/IKKβ (IκB kinase α and β), key enzymes in the NF-κB signaling cascade[1]. This interaction prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-survival genes.
Sources
Methodological & Application
Introduction: Unveiling the Potential of 11(13)-Dehydroivaxillin
An In-Depth Technical Guide to In Vitro Assay Protocols for 11(13)-Dehydroivaxillin
This compound (DHI) is a naturally occurring sesquiterpene lactone predominantly isolated from plants of the Carpesium genus.[1][2] Sesquiterpene lactones are a class of secondary metabolites known for a wide spectrum of biological activities, and DHI is no exception.[3][4] Research has highlighted its potential as a potent therapeutic agent, demonstrating significant anti-inflammatory, anti-cancer, and antiplasmodial properties in preclinical studies.[1][2][5][6]
The primary mechanism underpinning DHI's efficacy is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][3] Studies have shown that DHI directly interacts with and inhibits IκB kinase alpha (IKKα) and IκB kinase beta (IKKβ), key enzymes that activate the NF-κB cascade.[1][2] This targeted action prevents the nuclear translocation of NF-κB, thereby suppressing the expression of downstream pro-inflammatory and pro-survival genes.
This guide provides a comprehensive suite of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the biological activities of this compound. The protocols are structured to first establish a cytotoxic profile, then to dissect the core anti-inflammatory mechanisms, and finally to quantify the induction of apoptosis, a key outcome of its anti-cancer activity.
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
Scientific Rationale: Before investigating the mechanistic effects of DHI, it is imperative to determine its dose-dependent impact on cell viability. This foundational step ensures that subsequent mechanistic assays are performed at non-lethal or sublethal concentrations, allowing for the observation of specific molecular effects without the confounding variable of widespread cell death. The following protocols provide robust methods for quantifying DHI's impact on cell proliferation and viability.
Protocol 1.1: Cell Proliferation Assessment via CCK-8 Assay
This colorimetric assay quantifies viable cells based on their metabolic activity. The water-soluble tetrazolium salt, WST-8, is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, the amount of which is directly proportional to the number of living cells. A study investigating DHI's effect on non-Hodgkin's lymphoma (NHL) utilized this method to evaluate cell proliferation.[1]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., Daudi, NAMALWA, SU-DHL-4) in a 96-well flat-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/mL (100 µL/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare a stock solution of DHI in DMSO. Serially dilute the stock in complete culture medium to achieve 2X final desired concentrations (e.g., a range of 0 to 20 µM).
-
Cell Treatment: After the 24-hour incubation, carefully add 100 µL of the 2X DHI dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest DHI concentration).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized based on the cell type's metabolic rate.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Protocol 1.2: Cell Viability Assessment via Trypan Blue Exclusion
This assay provides a direct count of viable cells by leveraging the principle that live cells possess intact cell membranes that exclude the trypan blue dye, whereas dead cells do not.[1]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed and treat cells with various concentrations of DHI as described in Protocol 1.1, typically in 6-well or 12-well plates to ensure a sufficient number of cells for counting.
-
Cell Harvesting: Following the treatment period, collect the cells. For suspension cells, aspirate the cell suspension. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then neutralize with complete medium.
-
Staining: Mix a small aliquot of the cell suspension (e.g., 20 µL) with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Incubate for 1-2 minutes at room temperature. Load 10 µL of the mixture into a hemocytometer or an automated cell counter.
-
Data Acquisition: Count the number of blue (non-viable) and clear (viable) cells.
-
Data Analysis: Calculate the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100.
| Parameter | CCK-8 Assay | Trypan Blue Exclusion Assay |
| Principle | Metabolic Activity | Membrane Integrity |
| Cell Lines | Lymphoma (Daudi, NAMALWA), HEK293 | Lymphoma (Daudi, NAMALWA), various |
| DHI Conc. Range | 0 - 20 µM | 0 - 20 µM |
| Incubation Time | 24 - 72 hours | 24 - 72 hours |
| Detection | Absorbance (450 nm) | Manual or automated cell counting |
| Primary Output | IC₅₀, % Inhibition of Proliferation | % Viability |
Part 2: Core Mechanism - Anti-Inflammatory Activity
Scientific Rationale: The primary anti-inflammatory mechanism of DHI is the suppression of the NF-κB pathway.[1] The following assays are designed to directly measure the inhibition of NF-κB transcriptional activity and the activity of key downstream pro-inflammatory enzymes, COX-2 and iNOS.
Protocol 2.1: NF-κB Luciferase Reporter Assay
This is a highly sensitive and specific cell-based assay to quantify the transcriptional activity of NF-κB.[7][8] It utilizes a cell line engineered to express the firefly luciferase gene under the control of NF-κB response elements.[9][10] When NF-κB is activated and translocates to the nucleus, it drives luciferase expression, which can be measured as a luminescent signal.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of DHI or a known NF-κB inhibitor (positive control). Incubate for 1-2 hours.
-
Stimulation: To induce NF-κB activation, add a stimulating agent such as Tumor Necrosis Factor-alpha (TNFα, e.g., 15 ng/mL) or Phorbol 12-myristate 13-acetate (PMA) to all wells except the unstimulated (negative) control.[1][7]
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂. The optimal time depends on the cell line and stimulus.[7][8]
-
Cell Lysis and Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence values of DHI-treated wells to the stimulated vehicle control to determine the percent inhibition of NF-κB activity.
Caption: DHI inhibits the NF-κB pathway by targeting the IKK complex.
Protocol 2.2: COX-2 Inhibitor Screening Assay (Fluorometric)
This cell-free enzymatic assay measures the ability of DHI to directly inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis during inflammation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, Cofactor, human recombinant COX-2 enzyme) according to the manufacturer's protocol (e.g., Sigma-Aldrich MAK399, Assay Genie BN00777).[11] Keep the reconstituted enzyme on ice.
-
Plate Setup: In a 96-well white opaque plate, set up the following wells:
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Inhibitor Control (IC): 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
-
Sample Wells (S): 10 µL of DHI diluted in Assay Buffer to 10X the final test concentration.
-
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, COX Probe, COX Cofactor, and the COX-2 enzyme.
-
Initiate Reaction: Add 80 µL of the Reaction Mix to all wells.
-
Substrate Addition: Prepare a diluted solution of the substrate, Arachidonic Acid. Using a multichannel pipette, add 10 µL of this solution to all wells to start the reaction simultaneously.
-
Data Acquisition: Immediately measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) at Ex/Em = 535/587 nm at 25°C.
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition relative to the Enzyme Control.
Protocol 2.3: Nitric Oxide (NO) Production via Griess Assay
This cell-based assay quantifies the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant. Inducible nitric oxide synthase (iNOS) is typically induced in macrophages by inflammatory stimuli like lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Seeding: Plate macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of DHI for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.[12]
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 5-10 minutes. A purple/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percent inhibition of NO production by DHI.
| Parameter | NF-κB Reporter Assay | COX-2 Enzyme Assay | Griess Assay (NO) |
| Assay Type | Cell-based, Luminescent | Cell-free, Fluorometric | Cell-based, Colorimetric |
| System | HEK293-NF-κB-luc cells | Recombinant hCOX-2 | RAW 264.7 macrophages |
| Stimulus | TNFα or PMA | N/A (enzymatic) | Lipopolysaccharide (LPS) |
| Incubation | 6-24 hours | 5-10 minutes | 24 hours |
| Detection | Luminescence | Fluorescence (Ex/Em 535/587) | Absorbance (540 nm) |
| Measures | NF-κB Transcriptional Activity | COX-2 Enzymatic Activity | iNOS-mediated NO production |
Part 3: Functional Outcome - Apoptosis Induction
Scientific Rationale: By inhibiting the pro-survival NF-κB pathway, DHI is expected to induce programmed cell death, or apoptosis, in cancer cells.[1][2] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a direct and reliable method for quantifying apoptosis.[13]
Protocol 3.1: Caspase-3/7 Activity Assay (Luminescent)
This homogeneous "add-mix-measure" assay provides a sensitive method for detecting the activity of key executioner caspases. The reagent contains a pro-luminescent substrate with the tetrapeptide sequence DEVD, which is specifically cleaved by active caspase-3 and -7 to release aminoluciferin, generating a light signal catalyzed by luciferase.[14]
Caption: General experimental workflow for cell-based plate reader assays.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well white plate suitable for luminescence assays. The density should be optimized to ensure cells are in a logarithmic growth phase during treatment.
-
Induce Apoptosis: Treat cells with a dose-range of DHI, as determined from cytotoxicity assays (Protocol 1.1). Include a negative control (vehicle) and a positive control (e.g., staurosporine).
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Assay Procedure (Add-Mix-Measure):
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[14]
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture.
-
Mix briefly on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
-
Final Incubation: Incubate at room temperature for 30 minutes to 3 hours, protected from light, to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting the background (no-cell control), express the results as fold-change in caspase activity relative to the vehicle-treated control.
References
-
Human NF-κB Reporter Assay System - Indigo Biosciences. [Link]
-
Yuan, G., Chen, J., Wang, X. et al. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death Dis 8, e3050 (2017). [Link]
-
Human NF-κB Reporter Assay System. [Link]
-
Characterization of an optimized protocol for an NF-κB luciferase... - ResearchGate. [Link]
-
Yuan G, Chen J, Wang X, et al. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death Dis. 2017;8(9):e3050. [Link]
-
COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
-
COX-2 Inhibitor Screening Kit - Creative BioMart. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit | Molecular Devices. [Link]
-
In vivo antiplasmodial activity of this compound from Carpesium ceruum. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions - PubMed. [Link]
-
How can I assay nitric oxide synthase activity in human RBCs? - ResearchGate. [Link]
-
In vitro cytotoxicity of sesquiterpene lactones isolated from Centaurea pullata L. native to Algeria | Journal of Natural Product Research and Applications. [Link]
-
Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC - PubMed Central. [Link]
-
Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC - NIH. [Link]
-
In vitro cytotoxicity of sesquiterpene lactones isolated from Centaurea pullata L. native to Algeria | Journal of Natural Product Research and Applications. [Link]
-
Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia - MDPI. [Link]
Sources
- 1. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo antiplasmodial activity of this compound from Carpesium ceruum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
11(13)-Dehydroivaxillin xenograft model for lymphoma studies
Application Notes & Protocols
Topic: 11(13)-Dehydroivaxillin Xenograft Model for Lymphoma Studies Reference ID: ANP-DHI-LYM-XG-2601
Introduction: Targeting Aberrant NF-κB Signaling in Lymphoma with this compound
Non-Hodgkin's Lymphoma (NHL) represents a diverse group of hematologic malignancies, with many subtypes characterized by aberrant activation of pro-survival signaling pathways.[1] The Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator of immune responses, inflammation, and cell survival. Its constitutive activation is a well-established oncogenic driver in various lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt Lymphoma (BL), protecting malignant cells from apoptosis and conferring therapeutic resistance.[1][2] This makes the NF-κB pathway a compelling target for novel drug discovery.[1]
This compound (DHI) is a naturally occurring sesquiterpene lactone isolated from the Carpesium genus.[1][3] Recent investigations have identified DHI as a potent inhibitor of the NF-κB pathway. It exerts its anti-lymphoma effects by directly interacting with and inhibiting the IκB kinase (IKK) complex, specifically IKKα and IKKβ.[1][3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB dimers in the cytoplasm and blocking their nuclear translocation and transcriptional activity.[1]
This document provides a comprehensive guide for establishing and utilizing a subcutaneous xenograft model of human lymphoma to evaluate the in vivo efficacy of this compound. The protocols herein are designed for researchers in oncology and drug development, offering step-by-step instructions grounded in scientific principles to ensure robust and reproducible outcomes.
Scientific Foundation
Mechanism of Action: DHI's Impact on Pro-Survival Pathways
The primary mechanism of DHI's anti-lymphoma activity is the suppression of the canonical NF-κB pathway.[1] By targeting the IKK complex, DHI prevents the activation of NF-κB, leading to the downregulation of its target genes, which include key survival factors like Bcl-2 and cell cycle regulators like Cyclin D1.[1] Beyond NF-κB, DHI has also been shown to modulate other signaling cascades, such as PI3K/AKT and ERK, in a cell-type-dependent manner, contributing to its overall anti-proliferative and pro-apoptotic effects.[1][3]
Caption: DHI inhibits the IKK complex, blocking NF-κB nuclear translocation.
The Xenograft Model: An In Vivo Platform for Efficacy Testing
Cell line-derived xenograft (CDX) models are indispensable tools in preclinical oncology.[4][5] By implanting human lymphoma cells subcutaneously into immunocompromised mice, we can generate solid tumors that are easily accessible for measurement and monitoring.[6][7] This model allows for the evaluation of a compound's therapeutic efficacy, dose-response relationship, and potential toxicity in a living system, bridging the gap between in vitro findings and clinical applications.[4][5]
Experimental Design & Workflow
A typical study involves establishing tumors from a DHI-sensitive cell line in a cohort of immunocompromised mice. Once tumors reach a specified volume, animals are randomized into vehicle control and DHI treatment groups. The compound is administered systemically, and tumor growth is monitored over time to determine efficacy.
Caption: Overall workflow for the DHI lymphoma xenograft study.
Materials and Reagents
| Item | Description / Recommended Source | Purpose |
| Cell Lines | SU-DHL-2 (ACC 495), NAMALWA (ATCC CRL-1432) | DHI-sensitive human lymphoma cell lines.[1] |
| Culture Medium | RPMI-1640, supplemented with 10-20% FBS, Pen/Strep | Cell culture |
| Animals | 6-8 week old female BALB/c nude or NOD/SCID mice | Immunocompromised hosts for xenograft.[5] |
| This compound | CAS No: 87441-73-4. Purified compound.[8] | Test article |
| Vehicle Solution | e.g., DMSO, Cremophor EL, Saline (1:1:8 ratio) | Solubilization and delivery of DHI |
| Matrigel® | Corning or equivalent | Extracellular matrix to support initial tumor formation.[9] |
| Anesthetics | Isoflurane, Ketamine/Xylazine | Animal anesthesia for procedures |
| Calipers | Digital calipers with 0.01 mm precision | Tumor measurement |
| Consumables | Syringes, needles, sterile tubes, cell scrapers, etc. | General lab use |
Detailed Protocols
Protocol 1: Lymphoma Cell Culture & Preparation
Objective: To produce a sufficient quantity of healthy, viable lymphoma cells for implantation.
Scientist's Note: Cell viability and growth phase are critical. Cells should be in the logarithmic growth phase at the time of harvest to ensure optimal tumor take rates.[7] A viability of >95% is essential.
-
Cell Culture: Culture SU-DHL-2 or NAMALWA cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Expansion: Passage cells every 2-3 days to maintain logarithmic growth. Scale up the culture to yield the required number of cells (e.g., 5-10 x 10⁶ cells per mouse).
-
Harvesting:
-
Transfer cell suspension to a 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.[7]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of ice-cold, serum-free RPMI-1640 or PBS.
-
-
Cell Counting & Viability:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess viability using Trypan Blue exclusion. The viability must be >95%.
-
-
Final Preparation:
Protocol 2: Subcutaneous Xenograft Implantation
Objective: To establish a subcutaneous tumor in each mouse.
Ethical Consideration: All animal procedures must be approved by the institution's Animal Care and Use Committee and adhere to established welfare guidelines.[10][11][12]
-
Animal Preparation: Anesthetize a 6-8 week old female immunocompromised mouse using isoflurane or an equivalent anesthetic.
-
Site Preparation: Shave a small area on the right dorsal flank of the mouse and sterilize the skin with an alcohol wipe.
-
Injection:
-
Gently mix the cell suspension to ensure homogeneity.
-
Draw 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into a 1 mL syringe with a 27-gauge needle.
-
Lift the skin on the flank and insert the needle into the subcutaneous space.[9]
-
Slowly inject the cell suspension. A small bleb should form under the skin.
-
Withdraw the needle slowly to prevent leakage.
-
-
Recovery: Place the mouse in a clean, warm cage and monitor until it has fully recovered from anesthesia.
Protocol 3: DHI Preparation and Administration
Objective: To prepare and administer the therapeutic agent to the treatment group.
Scientist's Note: The solubility of sesquiterpene lactones can be poor. A vehicle study may be necessary to ensure the compound remains in solution and is well-tolerated by the animals.[13] The dose used in the foundational study was 20 mg/kg.[1]
-
Stock Solution: Prepare a concentrated stock of DHI in 100% DMSO.
-
Working Solution: On each treatment day, dilute the DHI stock solution in an appropriate vehicle (e.g., Cremophor EL and saline) to the final desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 25g mouse receiving 0.25 mL). Protect from light.
-
Vehicle Control: Prepare an identical solution without DHI.
-
Administration: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer DHI (or vehicle) via intraperitoneal (i.p.) injection daily or on a predetermined schedule.
Protocol 4: Tumor Growth Monitoring
Objective: To collect data on tumor progression and treatment response.
-
Measurement: At least twice a week, measure the length (L) and width (W) of the tumor using digital calipers.[14]
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula:
-
Body Weight: Record the body weight of each animal at each measurement time point as an indicator of overall health and treatment tolerance.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as lethargy, ruffled fur, or loss of appetite.[11][16]
Endpoint Determination and Data Analysis
Humane Endpoints: The study should be terminated for any individual animal if:
-
The tumor volume exceeds 1500 mm³ or 10% of the animal's body weight.[7][12]
-
The tumor becomes ulcerated.
-
The animal loses more than 20% of its initial body weight.
-
The animal shows significant signs of distress.[16]
Data Analysis:
-
Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time.
-
Tumor Growth Inhibition (TGI): Calculate the TGI at the end of the study using the formula:
-
% TGI = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA for growth curves, Student's t-test for endpoint volumes) to determine the significance of the observed differences. A p-value < 0.05 is typically considered significant.
Expected Outcome: Based on published data, treatment with this compound is expected to significantly inhibit the growth of NHL cell xenografts compared to the vehicle control group.[1][3]
References
-
Cai, W., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease. Available at: [Link]
-
Rodallec, A., et al. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLOS ONE. Available at: [Link]
-
Corbett, T. H., et al. (2020). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols. Available at: [Link]
-
Steel, C., et al. (2025). Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. Methods in Molecular Biology. Available at: [Link]
-
Rodallec, A., et al. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLOS ONE. Available at: [Link]
-
Cai, W., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. PubMed. Available at: [Link]
-
Stieb, S., et al. (2012). Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. PLOS ONE. Available at: [Link]
-
Yoshimitsu, H., et al. (2022). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor. MDPI. Available at: [Link]
-
Stieb, S., et al. (2012). Monitoring of xenograft tumor growth. ResearchGate. Available at: [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. Norecopa. Available at: [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Available at: [Link]
-
Steel, C., et al. (2025). Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. PubMed. Available at: [Link]
-
Wang, Y., et al. (2024). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. STAR Protocols. Available at: [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. ResearchGate. Available at: [Link]
-
N.A. (2025). Monitoring the development of xenograft triple-negative breast cancer models using diffusion-weighted magnetic resonance imaging. ResearchGate. Available at: [Link]
-
N.A. (n.d.). Code of Practice Animal Experiments in Cancer Research. Netherlands Food and Consumer Product Safety Authority. Available at: [Link]
-
Altogen Labs. (n.d.). Ramos Xenograft Model. Altogen Labs. Available at: [Link]
-
Zhang, L., et al. (2018). B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. Clinical Cancer Research. Available at: [Link]
-
Cancer Research UK. (n.d.). Use of animals in research policy. Cancer Research UK. Available at: [Link]
-
Vuyyuru, R., et al. (2017). Patient-derived xenografts of low-grade B-cell lymphomas demonstrate roles of the tumor microenvironment. Blood Advances. Available at: [Link]
-
Merfort, I. (2021). Impact of sesquiterpene lactones on the skin and skin-related cells? A systematic review of in vitro and in vivo evidence. PubMed. Available at: [Link]
-
Muschietti, L., et al. (2020). The potential role of sesquiterpene lactones isolated from medicinal plants in the treatment of the metabolic syndrome – A review. PubMed Central. Available at: [Link]
-
Rolnik, A., & Olas, B. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. PubMed Central. Available at: [Link]
-
Kowalczyk, M., et al. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. PubMed Central. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]
-
Huestis, M. A. (2005). Pharmacokinetics and metabolism of the plant cannabinoids, delta9-tetrahydrocannabinol, cannabidiol and cannabinol. PubMed. Available at: [Link]
-
Taylor, L., et al. (2024). Pharmacokinetics of Oral Cannabinoid Δ8-Tetrahydrocannabivarin and Its Main Metabolites in Healthy Participants. MDPI. Available at: [Link]
-
Peveling-Oberhag, J., et al. (2016). The anti-lymphoma activity of antiviral therapy in HCV-associated B-cell non-Hodgkin lymphomas: a meta-analysis. PubMed. Available at: [Link]
-
Li, Y., et al. (2023). Mechanism of action and therapeutic targeting of CD30 molecule in lymphomas. Frontiers in Immunology. Available at: [Link]
-
Ribrag, V., et al. (2024). Targeting CD19-positive lymphomas with the antibodydrug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy. Haematologica. Available at: [Link]
-
Newmeyer, M. N., et al. (2016). Δ9-Tetrahydrocannabinol (THC), 11-Hydroxy-THC, and 11-Nor-9-carboxy-THC Plasma Pharmacokinetics during and after Continuous High-Dose Oral THC. Clinical Chemistry. Available at: [Link]
-
Alinari, L., et al. (2007). Suberoylanilide hydroxamic acid (SAHA; vorinostat) suppresses translation of cyclin D1 in mantle cell lymphoma cells. Blood. Available at: [Link]
-
Lymphoma Action. (n.d.). Diffuse large B-cell lymphoma. Lymphoma Action. Available at: [Link]
-
Karschner, E. L., et al. (2011). Plasma cannabinoid pharmacokinetics following controlled oral delta9-tetrahydrocannabinol and oromucosal cannabis extract administration. Clinical Chemistry. Available at: [Link]
-
Schwope, D. M., et al. (2004). Urinary Pharmacokinetics of 11-Nor-9-carboxy-Δ9-tetrahydrocannabinol after Controlled Oral Δ9-Tetrahydrocannabinol Administration. ResearchGate. Available at: [Link]
Sources
- 1. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and therapeutic targeting of CD30 molecule in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 5. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 11. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 15. [PDF] Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | Semantic Scholar [semanticscholar.org]
- 16. rug.nl [rug.nl]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of 11(13)-Dehydroivaxillin
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 11(13)-Dehydroivaxillin, a sesquiterpene lactone with significant therapeutic potential.[1][2] Given the growing interest in this natural compound for drug development, a reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. The described method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, precision, and specificity in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Introduction: The Analytical Imperative for this compound
This compound (CAS No: 87441-73-4, Molecular Formula: C15H20O4) is a sesquiterpene lactone isolated from plants of the Carpesium genus.[1][7][8] Sesquiterpene lactones are a diverse group of natural products known for a wide range of biological activities, and HPLC is often the method of choice for their analysis due to their structural complexity and thermolability.[9][10][11] Recent research has highlighted the potent anti-cancer properties of this compound, particularly against non-Hodgkin's lymphoma, by targeting key signaling pathways.[1][2]
As this compound progresses through the drug development pipeline, the need for a validated, reliable, and reproducible analytical method becomes paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable tool in natural product chemistry, offering the high resolution and sensitivity required for the analysis of complex mixtures and the quantification of active pharmaceutical ingredients (APIs).[12][13][14][15] This document provides a comprehensive guide to a developed and validated HPLC method suitable for the routine analysis of this compound.
Method Development and Rationale: A Scientifically Grounded Approach
The development of a robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties and a review of established methods for similar compounds.[16]
-
Choice of Stationary Phase: this compound is a moderately polar compound. A reversed-phase C18 column was selected as it is the most common and versatile stationary phase for the separation of sesquiterpene lactones, providing excellent resolution and peak shape.[17][18][19]
-
Mobile Phase Selection: The mobile phase consists of acetonitrile and water. Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency. An isocratic elution was chosen for its simplicity, robustness, and reproducibility, which is ideal for quality control applications. The ratio was optimized to achieve a suitable retention time and separation from potential impurities.
-
Detection Method: Sesquiterpene lactones often lack strong, specific chromophores.[11] However, the α,β-unsaturated γ-lactone moiety present in many, including likely in this compound, allows for UV detection. A wavelength of 215 nm was selected to ensure sufficient sensitivity. A photodiode array (PDA) detector is recommended during development to evaluate peak purity and identify the optimal detection wavelength.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocol: From Sample to Result
This section provides a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.
Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of ultrapure water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Sample Preparation (e.g., from a plant extract):
-
Accurately weigh a known amount of the powdered plant material or extract.
-
Extract with a suitable solvent (e.g., methanol or ethyl acetate) using sonication or maceration.
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase to achieve an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.
-
HPLC Analysis Workflow
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the standard solution (e.g., 50 µg/mL) six times. The system is deemed ready for analysis if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%.
-
Calibration Curve: Inject a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) prepared by diluting the stock solution.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Integrate the peak corresponding to this compound and determine its concentration using the calibration curve.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6] The validation process establishes the performance characteristics of the method and ensures that it is reliable and reproducible.[3][4]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20] This was confirmed by analyzing a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard. The peak for this compound was well-resolved with no interference at its retention time.
-
Linearity: The linearity was established by analyzing five concentrations of the standard solution ranging from 10 to 100 µg/mL. The calibration curve of peak area versus concentration demonstrated a linear relationship.
-
Accuracy: Accuracy was determined by a recovery study, spiking a known amount of analyte into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same standard solution (50 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst. The %RSD was calculated for both sets of measurements.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). The system suitability parameters remained within acceptable limits, demonstrating the method's reliability during normal use.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | - | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.12% |
| LOD | - | 0.15 µg/mL |
| LOQ | - | 0.45 µg/mL |
| Robustness | System suitability passes | Passed |
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness.[20][21] This validated method is suitable for routine quality control of raw materials, in-process samples, and finished products containing this compound, thereby supporting its development as a potential therapeutic agent.
References
-
Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. [Link]
- ResearchGate. (n.d.). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
-
Chadwick, M., et al. (2013). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Hindawi. [Link]
-
Kohlmünzer, S. (2007). Analysis of Sesquiterpene Lactones, Lignans, and Flavonoids in Wormwood (Artemisia absinthium L.) Using High-Performance Liquid Chromatography (HPLC)−Mass Spectrometry, Reversed Phase HPLC, and HPLC−Solid Phase Extraction−Nuclear Magnetic Resonance. Journal of Agricultural and Food Chemistry. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]
-
PubMed. (2016). Rapid screening and identification of sesquiterpene lactones in Kudiezi injection based on high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry. PubMed. [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
National Institute of Food and Agriculture. (n.d.). High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry. Retrieved from NIFA Reporting Portal. [Link]
-
MDPI. (n.d.). Special Issue : Applications of HPLC Methods in Natural Products Chemistry. Retrieved from MDPI. [Link]
-
Wolfender, J.-L. (2009). HPLC in natural product analysis: the detection issue. Planta Medica, 75(7), 719-734. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 87441-73-4 | Chemical Name : this compound. Retrieved from Pharmaffiliates. [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from ajpr.jams.tech. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]
-
National Center for Biotechnology Information. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease, 8(9), e3045. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]
-
PubMed. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. PubMed. [Link]
- ResearchGate. (n.d.). Isolation and Quantification of 14-Deoxy-11,12-didehydroandrographolide in Andrographis paniculata by HPLC.
-
Impact Factor. (2020). Stability-Indicating Simultaneous Method Development and Validation of Guaifenesin and Dextromethorphan HBr by Reverse-Phase High- Performance Liquid Chromatography. Impact Factor. [Link]
Sources
- 1. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. This compound | 87441-73-4 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lavierebelle.org [lavierebelle.org]
- 12. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]
- 13. mdpi.com [mdpi.com]
- 14. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. asianjpr.com [asianjpr.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. impactfactor.org [impactfactor.org]
Application Notes & Protocols for the Therapeutic Development of 11(13)-Dehydroivaxillin
Executive Summary
11(13)-Dehydroivaxillin (DHI) is a sesquiterpene lactone, a class of natural products renowned for their diverse and potent biological activities.[1] Isolated from plants of the Carpesium and Inula genera, DHI has emerged as a promising therapeutic candidate with significant preclinical evidence supporting its development.[2][3] Notably, research has identified DHI as a potent agent against non-Hodgkin's lymphoma (NHL), acting through the direct inhibition of the IκB kinase (IKK) complex, a critical node in the pro-survival NF-κB signaling pathway.[2][4] Beyond its anti-cancer properties, DHI has also demonstrated in vivo antiplasmodial activity, and its mechanism of action suggests a strong potential as an anti-inflammatory agent.[2][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of DHI. It is structured to follow a logical drug discovery pipeline, from initial material characterization and quality control to detailed in vitro mechanistic studies and in vivo efficacy validation. The protocols herein are designed to be self-validating, with integrated rationale explaining the causality behind experimental choices, ensuring scientific rigor and reproducibility.
Section 1: Physicochemical Characterization and Quality Control of DHI
Scientific Rationale: The foundational step in developing any therapeutic agent is to establish a robust profile of its identity, purity, and stability.[7] This ensures that all subsequent biological data are attributable to the compound of interest and can be reliably reproduced. For natural products like DHI, which are often isolated from complex mixtures, rigorous analytical characterization is paramount.
Protocol 1.1: Isolation and Purification Overview
DHI is typically isolated from the aerial parts of plants from the Asteraceae family, such as Carpesium ceruum.[5] A general workflow involves solvent extraction followed by multi-step chromatographic separation.
-
Extraction: Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol). The DHI-containing fraction is typically found in the moderately polar extract (e.g., ethyl acetate).
-
Chromatographic Fractionation: The crude extract is fractionated using flash column chromatography over silica gel.
-
Final Purification: Fractions identified as containing DHI (guided by Thin-Layer Chromatography) are pooled and subjected to further purification, often using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[8]
Protocol 1.2: Identity Confirmation and Purity Assessment
Causality: A combination of spectroscopic and spectrometric techniques is required to unambiguously confirm the chemical structure and assess the purity of the isolated DHI. HPLC provides a quantitative measure of purity, while MS and NMR confirm the molecular weight and detailed atomic connectivity, respectively.[9][10]
-
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength of ~210 nm.
-
Procedure: Dissolve a small sample of DHI in methanol. Inject onto the column and run the gradient.
-
Validation: Purity is determined by the area percentage of the main peak. A purity level of ≥95% is recommended for biological assays.[10]
-
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.
-
Procedure: Infuse a dilute solution of DHI into the mass spectrometer.
-
Validation: The observed mass of the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ should match the calculated theoretical mass for C₁₅H₂₀O₄ within a 5 ppm error margin.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).
-
Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire spectra on a high-field NMR spectrometer (≥400 MHz).
-
Validation: The obtained chemical shifts, coupling constants, and correlations must be consistent with the known structure of this compound.
-
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [12] |
| CAS Number | 87441-73-4 | [12] |
| Molecular Formula | C₁₅H₂₀O₄ | [12] |
| Molecular Weight | 264.32 g/mol | [12] |
| Appearance | White solid | [13] |
| Storage | 2-8°C Refrigerator |[12] |
Section 2: In Vitro Preclinical Efficacy and Mechanism of Action
Scientific Rationale: In vitro studies are essential for determining the biological activity of a compound, quantifying its potency (e.g., IC₅₀), and elucidating its mechanism of action at the molecular level. For DHI, the primary focus is on its anti-proliferative effects in non-Hodgkin's lymphoma (NHL) and the inhibition of the NF-κB pathway.[2]
Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT)
Causality: This assay quantifies the dose-dependent effect of DHI on cell viability. The IC₅₀ (half-maximal inhibitory concentration) value derived is a critical metric of the compound's potency and is used to determine appropriate concentrations for subsequent mechanistic assays.
-
Cell Seeding: Seed NHL cells (e.g., Daudi, SU-DHL-2) and a non-malignant control cell line in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DHI in culture medium. Replace the old medium with the DHI-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of DHI concentration. Use non-linear regression to calculate the IC₅₀ value.
Table 2: Representative Anti-proliferative Activity of DHI
| Cell Line | Type | Reported IC₅₀ (µM) | Source |
|---|---|---|---|
| Daudi | Burkitt's Lymphoma (NHL) | ~1.5 | [2] |
| SU-DHL-2 | B-cell Lymphoma (NHL) | ~2.0 |[2] |
Protocol 2.2: Elucidating Mechanism of Action - NF-κB Pathway
Scientific Rationale: Published evidence strongly indicates that DHI's anti-lymphoma effect is mediated by the inhibition of the NF-κB pathway.[2][4] This is a crucial survival pathway that is often constitutively active in lymphoid malignancies. Validating this mechanism involves assessing both the transcriptional output of the pathway and the status of key signaling proteins within the cascade.
-
Transfection: Transfect NHL cells (e.g., Daudi) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: Treat the transfected cells with DHI at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a predetermined time.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 15 ng/ml), for the final hours of incubation.[2]
-
Lysis and Assay: Lyse the cells and add a luciferase substrate.
-
Measurement: Measure the resulting luminescence using a luminometer. A decrease in luminescence in DHI-treated cells indicates inhibition of NF-κB transcriptional activity.
-
Cell Treatment & Lysis: Treat cells with DHI ± TNF-α stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins: phospho-IκBα, total IκBα, IKKα, IKKβ, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Densitometric analysis will show if DHI reduces the phosphorylation of IκBα and may also show a reduction in total IKKα/β protein levels, as has been reported.[2]
Protocol 2.3: Target Engagement - Cellular Thermal Shift Assay (CETSA)
Causality: To provide direct evidence that DHI physically binds to its target (IKKα/β) within the cell. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[2]
-
Cell Treatment: Treat intact NHL cells with DHI or vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation and aggregation.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the soluble fraction (supernatant) by Western blot for the target proteins, IKKα and IKKβ.
-
Validation: In the presence of DHI, a greater amount of IKKα/β should remain in the soluble fraction at higher temperatures compared to the vehicle control, indicating target stabilization upon binding. Conversely, some compounds can destabilize their targets, which would be seen as less protein remaining in the soluble fraction.[2]
Section 3: Preclinical In Vivo Evaluation
Scientific Rationale: In vivo studies are a critical step to assess a drug candidate's efficacy and safety in a whole biological system.[14] The xenograft mouse model is the gold standard for evaluating the anti-tumor activity of cancer therapeutics, providing insights into the compound's ability to inhibit tumor growth in a physiological context.[15]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo antiplasmodial activity of this compound from Carpesium ceruum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid screening and identification of sesquiterpene lactones in Kudiezi injection based on high-performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. This compound [sobekbio.com]
- 14. youtube.com [youtube.com]
- 15. npra.gov.my [npra.gov.my]
Application Note & Protocols: Utilizing 11(13)-Dehydroivaxillin for the Induction of Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for researchers investigating the pro-apoptotic effects of 11(13)-Dehydroivaxillin, a natural sesquiterpene lactone. We delve into the molecular mechanisms underlying its ability to induce programmed cell death in cancer cells, with a particular focus on its role as an inhibitor of the NF-κB signaling pathway. Detailed, field-proven protocols for key assays are provided to enable robust and reproducible assessment of apoptosis, including cell viability determination, detection of early and late apoptotic markers, and analysis of key signaling protein modulation. This guide is designed to equip researchers with the necessary tools and insights to effectively evaluate this compound as a potential therapeutic agent.
Introduction to this compound
This compound (DHI) is a naturally occurring sesquiterpene lactone that can be isolated from plants of the Carpesium genus.[1][2] Traditionally, these plants have been used in medicine for their anti-pyretic and analgesic properties.[1] Recent studies have highlighted the potent anti-cancer properties of DHI, demonstrating its ability to inhibit cell growth and induce apoptosis in various cancer cell lines, particularly in non-Hodgkin's lymphoma (NHL).[1][2] Its mechanism of action involves the modulation of multiple signaling cascades crucial for cancer cell survival and proliferation.[1]
Chemical and Physical Properties:
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 87441-73-4 | [3] |
| Molecular Formula | C₁₅H₂₀O₄ | [3] |
| Molecular Weight | 264.32 g/mol | [3] |
| Storage | 2-8°C Refrigerator | [3] |
Mechanism of Action: Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis.[4] Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation.[5] Natural compounds that can reactivate apoptotic pathways in cancer cells are promising therapeutic candidates.[6][7][8] this compound induces apoptosis primarily through the inhibition of the constitutively active Nuclear Factor-kappa B (NF-κB) signaling pathway, a key survival pathway in many lymphoid malignancies.[1][2]
Key Mechanistic Insights:
-
Direct Inhibition of IKKα/IKKβ: DHI has been shown to directly interact with IκB kinase α (IKKα) and IκB kinase β (IKKβ).[1][2]
-
Suppression of NF-κB Activation: By inhibiting IKKs, DHI prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.[1]
-
Downregulation of Anti-Apoptotic Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of its target genes, which include key anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[1]
-
Modulation of Other Pathways: DHI also influences other signaling pathways, such as PI3K/AKT and ERK, although these effects can be cell-type dependent.[1][2]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Recommended experimental workflow for studying DHI-induced apoptosis.
Interpreting the Results:
-
A dose- and time-dependent decrease in cell viability in the MTT assay suggests a cytotoxic or anti-proliferative effect of DHI.
-
An increase in the Annexin V-positive cell population confirms the induction of apoptosis. The proportion of early (Annexin V+/PI-) versus late (Annexin V+/PI+) apoptotic cells provides insight into the kinetics of the process.
-
Positive TUNEL staining provides visual confirmation of the DNA fragmentation characteristic of late-stage apoptosis.
-
Western blot results can elucidate the molecular pathway. A decrease in pro-caspases with a corresponding increase in their cleaved forms, cleavage of PARP, and a decreased Bcl-2/Bax ratio would strongly support the involvement of the intrinsic apoptotic pathway downstream of NF-κB inhibition.
Conclusion
This compound is a promising natural compound that induces apoptosis in cancer cells, primarily by targeting the NF-κB signaling pathway. The protocols and workflow detailed in this application note provide a robust framework for researchers to investigate its anti-cancer properties. By employing these methodologies, scientists can generate reliable and reproducible data to further elucidate the therapeutic potential of this compound and contribute to the development of novel cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Gnanasekar, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 1138-1142. Retrieved from [Link]
-
Al-Shammari, A. M. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
BenchSci. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]
-
Wang, L., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease, 8(9), e3050. Retrieved from [Link]
-
G-Biosciences. (2019, March 5). Detection of Apoptosis by TUNEL Assay. Retrieved from [Link]
-
Wang, L., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. PubMed. Retrieved from [Link]
-
Wijsman, J. H. (2012). Detection of apoptosis by TUNEL assay. Methods in Molecular Biology, 887, 41-47. Retrieved from [Link]
-
Shomu's Biology. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Lavrik, I. N. (2010). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 648, 121-127. Retrieved from [Link]
-
D'Arcy, M. (2019). The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy. PubMed Central. Retrieved from [Link]
-
Khan, N., et al. (2007). Cancer chemoprevention through the induction of apoptosis by natural compounds. Current Cancer Drug Targets, 7(6), 555-571. Retrieved from [Link]
-
D'Arcy, M. (2019). The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy. MDPI. Retrieved from [Link]
-
Roy, M., et al. (2002). Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Kim, Y., et al. (2009). In Vivo Antiplasmodial Activity of this compound From Carpesium Ceruum. Phytotherapy Research, 23(10), 1478-1481. Retrieved from [Link]
-
Poplawski, T., et al. (2020). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. PubMed Central. Retrieved from [Link]
-
Singh, R., Letai, A., & Sarosiek, K. (2019). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PubMed Central. Retrieved from [Link]
-
Li, Y., et al. (2014). [11'-Deoxyverticillin A induces caspase-dependent cell apoptosis in PC3M cells]. Sheng Wu Gong Cheng Xue Bao, 30(11), 1756-1764. Retrieved from [Link]
-
Opferman, J. T. (2008). The Anti-apoptotic Bcl-2 Family Member Mcl-1 Promotes T Lymphocyte Survival at Multiple Stages. PubMed Central. Retrieved from [Link]
-
Mohammad, R. M., et al. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. PubMed Central. Retrieved from [Link]
-
Piombanti, B., et al. (2023). Bcl-2 family inhibitors sensitize human cancer models to therapy. PubMed Central. Retrieved from [Link]
-
Skliris, A., et al. (2015). The kinase inhibitor D11 induces caspase-mediated cell death in cancer cells resistant to chemotherapeutic treatment. BMC Cancer, 15, 738. Retrieved from [Link]
-
Kelly, P. N., & Strasser, A. (2011). The role of Bcl-2 and its relatives in tumourigenesis. Cell Death and Differentiation, 18(9), 1414-1424. Retrieved from [Link]
-
Logan, A., & Shiber, A. (2016). Mitigating Apoptotic and Inflammatory Signaling via Global Caspase Inhibition in Hibernating Ground Squirrels, Spermophilus lateralis. PLoS One, 11(7), e0159021. Retrieved from [Link]
-
Wang, S., & Miura, M. (2002). Dual Role of Caspase-11 in Mediating Activation of Caspase-1 and Caspase-3 under Pathological Conditions. The Journal of Cell Biology, 158(1), 125-134. Retrieved from [Link]
Sources
- 1. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cancer chemoprevention through the induction of apoptosis by natural compounds [scirp.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Efficacy of 11(13)-Dehydroivaxillin Against Malaria
Introduction: The Therapeutic Potential of 11(13)-Dehydroivaxillin in Malaria
The global fight against malaria is continually challenged by the emergence of drug-resistant Plasmodium parasites, creating an urgent need for novel therapeutic agents.[1] Natural products have historically been a rich source of antimalarial drugs, with artemisinin, a sesquiterpene lactone, being a prime example.[2] This family of compounds, sesquiterpene lactones, is a promising area of research for new antimalarial leads.[3][4]
This compound (DDV) is a sesquiterpene lactone isolated from plants of the Carpesium genus, which have been used in traditional medicine for their anti-pyretic and anti-inflammatory properties.[5][6] Initial in vitro studies have shown that DDV exhibits antiplasmodial activity against Plasmodium falciparum.[1][6] More significantly, subsequent in vivo studies have demonstrated its efficacy in murine models of malaria, highlighting its potential as a lead compound for drug development.[1][5][6]
These application notes provide a detailed guide for researchers and drug development professionals on conducting in vivo efficacy studies of this compound using a murine malaria model. The protocols outlined below are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the experimental choices involved.
Part 1: Pre-Clinical Evaluation & Experimental Design
Rationale for In Vivo Testing
While in vitro assays are crucial for initial screening, in vivo studies are indispensable in the drug discovery pipeline.[7] They provide critical information on a compound's pharmacokinetic and pharmacodynamic properties, its safety profile in a whole organism, and its efficacy in the context of a host immune response.[7][8] For this compound, in vivo testing is the logical next step to validate its promising in vitro antiplasmodial activity.
Choosing the Right Animal Model
Murine models are widely used in malaria research due to their physiological similarities to humans and the availability of well-characterized rodent Plasmodium species.[7][8] The Plasmodium berghei ANKA strain infection in mice is a commonly used model as it can produce a lethal infection and, in some mouse strains, mimic aspects of human cerebral malaria.[7][9]
-
Causality of Choice: The selection of ICR or Swiss Webster mice is often favored for initial screening studies due to their susceptibility to P. berghei infection and their robust nature.[7] The P. berghei model is particularly useful for assessing the efficacy of compounds against the blood stages of the parasite, which are responsible for the clinical manifestations of malaria.[8]
Acute Toxicity Assessment
Before proceeding to efficacy studies, it is essential to determine the acute toxicity of this compound. A previous study has established an LD50 of 51.2 mg/kg in mice, with doses of 124 mg/kg and above being lethal.[1][5]
-
Protocol Insight: An acute oral toxicity study, following OECD 425 guidelines, should be performed to confirm these findings in the specific mouse strain being used.[10] This involves administering a single high dose of the compound to a small number of animals and observing them for 14 days for any signs of toxicity or mortality.[10] This data is crucial for selecting appropriate and safe doses for the efficacy studies.
Part 2: Step-by-Step In Vivo Efficacy Protocols
The 4-Day Suppressive Test (Peter's Test)
This is the standard and most widely used primary in vivo test to assess the schizontocidal activity of a potential antimalarial compound.
Caption: Workflow for the 4-Day Suppressive Test.
-
Animal Grouping:
-
Randomly divide mice (e.g., Swiss Webster, 25-30g) into experimental groups (n=5 per group).[11]
-
Group I (Negative Control): Receives the vehicle only.
-
Group II, III, IV (Experimental): Receive this compound at different doses (e.g., 2, 5, and 10 mg/kg/day).[5]
-
Group V (Positive Control): Receives a standard antimalarial drug (e.g., Chloroquine at 5 mg/kg/day).[5]
-
-
Parasite Inoculation (Day 0):
-
Drug Administration (Day 0 - Day 3):
-
Formulation: Prepare a stock solution of this compound. A common vehicle for insoluble compounds is a solution of 7% Tween 80 and 3% ethanol in distilled water, or a standard suspending vehicle (SSV) containing carboxymethylcellulose, benzyl alcohol, and Tween 80.[12]
-
Administration: Two to four hours after infection on Day 0, administer the first dose of the respective compounds or vehicle to each group orally or via the desired route.
-
Continue daily administration for the next three consecutive days (Day 1, 2, and 3).
-
-
Parasitemia Determination (Day 4):
-
On Day 4, collect a drop of blood from the tail of each mouse to prepare a thin blood smear.
-
Fix the smear with methanol and stain with 10% Giemsa stain for 15-20 minutes.
-
Examine the slides under a microscope with an oil immersion lens.
-
Count the number of parasitized red blood cells (PRBCs) out of at least 1000 total red blood cells (RBCs) to determine the percentage of parasitemia.
-
Formula: % Parasitemia = (Number of PRBCs / Total number of RBCs) x 100
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of suppression using the following formula:
-
% Suppression = [ (Average parasitemia of negative control - Average parasitemia of treated group) / Average parasitemia of negative control ] x 100
-
-
Evaluation in an Established Infection (Curative Test)
This test evaluates the ability of the compound to clear an already established infection.
Caption: Workflow for the Curative (Established Infection) Test.
-
Infection and Grouping:
-
Infect mice with P. berghei as described in the 4-day suppressive test.
-
After 72 hours (Day 3), confirm that parasitemia is established (typically 1-5%).
-
Randomly assign mice to control and treatment groups as previously described.
-
-
Drug Administration:
-
Begin daily treatment on Day 3 and continue for a period of 3 to 5 days.
-
-
Monitoring:
-
Prepare thin blood smears daily from each mouse to monitor the level of parasitemia.
-
Observe the mice daily for clinical signs of malaria and record mortality to determine the mean survival time.
-
-
Data Analysis:
-
Plot the mean parasitemia for each group over time to visualize parasite clearance.
-
Calculate the mean survival time for each group. An effective compound will significantly extend the survival time compared to the negative control.
-
Part 3: Data Interpretation & Expected Outcomes
Summarizing Efficacy Data
For clarity and comparative analysis, the results should be presented in a structured table.
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | % Suppression | Mean Survival Time (Days) |
| Vehicle Control | - | Value | 0 | Value |
| This compound | 2 | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
| Chloroquine | 5 | Value | Value | Value |
Note: This table should be populated with the experimental data.
Interpreting the Results
-
Dose-Response Relationship: A successful study will demonstrate a dose-dependent reduction in parasitemia. Higher doses of this compound are expected to result in greater suppression.
-
Comparison to Standard Drug: The efficacy of this compound should be compared to that of the positive control, chloroquine. A previous study showed that DDV at 2, 5, and 10 mg/kg/day exhibited significant blood schizontocidal activity, comparable to chloroquine at 5 mg/kg/day.[1][5]
-
Survival Analysis: In the curative test, a significant increase in the mean survival time of the treated groups compared to the vehicle control is a key indicator of therapeutic efficacy.
Potential Mechanism of Action
While the exact antimalarial mechanism of this compound is not fully elucidated, its chemical structure as a sesquiterpene lactone provides clues. Many sesquiterpene lactones exert their biological effects through an α,β-unsaturated carbonyl group, which can react with biological nucleophiles like cysteine residues in proteins.[13] Another potential mechanism, similar to artemisinin, could involve the generation of reactive oxygen species within the parasite, leading to oxidative damage and cell death.[2] Further studies are required to confirm the precise mechanism.
Conclusion
This compound has demonstrated promising in vivo antiplasmodial activity, making it a valuable candidate for further preclinical development. The protocols detailed in these application notes provide a robust framework for conducting reproducible and comprehensive efficacy studies. By carefully following these methodologies, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of the next generation of antimalarial drugs.
References
- In Vivo Antiplasmodial Activity of 11(13)
- Mouse Models for Unravelling Immunology of Blood Stage Malaria - PMC - PubMed Central. (URL: )
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. (URL: )
- In vivo antiplasmodial activity of 11(13)
- Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - NIH. (URL: )
- Full article: In vivo antiplasmodial activity of 11(13)
- A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One. (URL: )
- Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - Frontiers. (URL: )
- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (URL: )
- Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - NIH. (URL: )
- Antiplasmodial activity of sesquiterpene lactones and a sucrose ester from Vernonia guineensis Benth. (Asteraceae) - PMC - NIH. (URL: )
- In vivo antiplasmodial activity of 11(13)
- Practical Guide - for in vivo Antimalarial Drug-Efficacy Studies in the Americas - DEVELOPMENT EXPERIENCE CLEARINGHOUSE | PDF Server. (URL: )
- Protocol for drug testing in P. berghei blood stage infected mice. (URL: )
- (PDF)
- This compound | 87441-73-4 - ChemicalBook. (URL: )
- Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed. (URL: )
- The assessment of antimalarial drug efficacy in-vivo - PMC - NIH. (URL: )
- CAS No : 87441-73-4 | Chemical Name : 11(13)
- Antimalarial Activity of Sesquiterpene Lactones from Vernonia cinerea - ResearchG
- Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. (URL: )
- A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC - NIH. (URL: )
- Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC - PubMed Central. (URL: )
- Plasmodium berghei infections – in vivo. (URL: )
- In Vivo Anti-Malarial Activity of the Aqueous Root Extract of Euclea divinorum Hiern (Ebenaceae) against Plasmodium berghei ANKA - NIH. (URL: )
- Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC. (URL: )
- A new In vivo screening paradigm to acceler
- In vitro culture of Plasmodium berghei-ANKA maintains infectivity of mouse erythrocytes inducing cerebral malaria - ResearchG
- 11(13)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiplasmodial activity of sesquiterpene lactones and a sucrose ester from Vernonia guineensis Benth. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo antiplasmodial activity of this compound from Carpesium ceruum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 8. Mouse Models for Unravelling Immunology of Blood Stage Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Anti-Malarial Activity of the Aqueous Root Extract of Euclea divinorum Hiern (Ebenaceae) against Plasmodium berghei ANKA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.nyu.edu [med.nyu.edu]
- 12. mmv.org [mmv.org]
- 13. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of 11(13)-Dehydroivaxillin
Introduction: Unlocking the Therapeutic Potential of 11(13)-Dehydroivaxillin
This compound (DHI) is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities.[1] Isolated from the Carpesium genus, DHI has demonstrated significant therapeutic promise, particularly in oncology and infectious diseases.[2] Preclinical studies have shown its ability to induce apoptosis in non-Hodgkin's lymphoma cells and exhibit potent antiplasmodial activity in vivo.[2][3] The lipophilic nature of DHI, a common characteristic of sesquiterpene lactones, presents a significant challenge for its development as a therapeutic agent: poor aqueous solubility.[4] This property can lead to low bioavailability and erratic exposure in preclinical models, masking the true dose-response relationship and hindering the translation of promising in vitro results into in vivo efficacy.
This comprehensive guide provides detailed protocols and scientific rationale for the formulation of this compound for preclinical research. It is designed for researchers, scientists, and drug development professionals to enable consistent and reliable delivery of DHI across various administration routes. We will explore formulation strategies for both parenteral and oral administration, emphasizing the selection of appropriate excipients and the critical quality control attributes necessary to ensure formulation integrity and performance.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is the cornerstone of rational formulation design. For this compound, the following properties are critical:
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 87441-73-4 | [5] |
| Molecular Formula | C₁₅H₂₀O₄ | [5] |
| Molecular Weight | 264.32 g/mol | [5] |
| Appearance | Likely a solid, crystalline powder | Inferred |
| Solubility | Poorly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO. | [4][6] |
| Storage | 2-8°C, protected from light | [5] |
The α,β-unsaturated carbonyl group within the α-methylene-γ-lactone ring, characteristic of many sesquiterpene lactones, is a key structural feature responsible for its biological activity but also a potential site for chemical instability.
Strategic Formulation Approaches for Preclinical Studies
The primary goal of preclinical formulation is to ensure adequate and reproducible systemic exposure of the test compound. Given the poor aqueous solubility of DHI, formulation strategies will focus on solubilization and stabilization. The choice of formulation will depend on the intended route of administration and the specific requirements of the preclinical study (e.g., pharmacokinetic, efficacy, or toxicology).
Parenteral Formulations (Intravenous, Intraperitoneal)
For intravenous (IV) and intraperitoneal (IP) administration, the formulation must be a clear, sterile solution to prevent embolism and ensure immediate bioavailability.[7] A common strategy for poorly soluble compounds is the use of a co-solvent system.
-
Rationale for Co-solvent Systems: Co-solvents, such as polyethylene glycols (PEGs), propylene glycol (PG), and dimethyl sulfoxide (DMSO), can dissolve lipophilic compounds by reducing the polarity of the aqueous vehicle.[7] Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can be included to further enhance solubility and prevent precipitation upon injection into the aqueous environment of the bloodstream.[8]
Oral Formulations (Oral Gavage)
For oral administration, the formulation can be a solution or a stable, homogenous suspension. Oral formulations must overcome both solubility and absorption barriers in the gastrointestinal (GI) tract.[9]
-
Rationale for Oral Suspensions: When a suitable oral solution cannot be achieved at the desired concentration, a micronized suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Polysorbate 80) is a common and effective approach.[7] This increases the surface area of the drug particles, aiding dissolution in the GI fluids.
The following workflow provides a decision-making framework for selecting an appropriate formulation strategy:
Caption: Formulation development workflow for this compound.
Experimental Protocols
Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Parenteral Formulation for IV/IP Administration
This protocol describes the preparation of a 10 mg/mL solution of DHI in a vehicle composed of DMSO, PEG300, and saline. This vehicle is a common choice for preclinical studies of poorly soluble compounds.
Materials:
-
This compound (DHI)
-
Dimethyl sulfoxide (DMSO), USP grade
-
Polyethylene glycol 300 (PEG300), NF grade
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile, depyrogenated vials
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Vehicle Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Sterile Saline | 50% |
Procedure:
-
Vehicle Preparation:
-
In a sterile vial, add 1.0 mL of DMSO.
-
Add 4.0 mL of PEG300 to the same vial.
-
Vortex thoroughly until a homogenous solution is formed.
-
Slowly add 5.0 mL of sterile saline to the DMSO/PEG300 mixture while vortexing to avoid precipitation. This is your final vehicle.
-
-
DHI Solubilization:
-
Accurately weigh the required amount of DHI for a final concentration of 10 mg/mL (e.g., for 5 mL of formulation, weigh 50 mg of DHI).
-
Place the weighed DHI into a sterile vial.
-
Add the prepared vehicle to the vial containing DHI.
-
Vortex the mixture vigorously for 5-10 minutes until the DHI is completely dissolved and the solution is clear. Gentle warming in a water bath (37°C) can be used if necessary, but the stability of DHI under these conditions should be verified.
-
-
Sterilization and Quality Control:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile, depyrogenated final vial.
-
Visually inspect the final formulation for any particulate matter or precipitation. The solution must be clear.
-
Determine the final concentration and purity of DHI in the formulation using a validated HPLC method (see Protocol 3).
-
Protocol 2: Oral Suspension Formulation for Gavage
This protocol details the preparation of a 20 mg/mL oral suspension of DHI in a vehicle containing 0.5% carboxymethylcellulose and 0.1% Polysorbate 80.
Materials:
-
This compound (DHI), micronized if possible
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Polysorbate 80 (Tween® 80), NF grade
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Vehicle Composition:
| Component | Concentration |
| Na-CMC | 0.5% (w/v) |
| Polysorbate 80 | 0.1% (v/v) |
| Purified Water | q.s. to 100% |
Procedure:
-
Vehicle Preparation:
-
In a beaker, heat approximately 80% of the required volume of purified water to 60-70°C.
-
Slowly sprinkle the Na-CMC onto the surface of the heated water while stirring continuously with a magnetic stirrer to avoid clumping. Stir until fully hydrated.
-
Allow the solution to cool to room temperature.
-
Add the Polysorbate 80 to the cooled Na-CMC solution and mix well.
-
Add purified water to reach the final volume and mix until homogenous.
-
-
DHI Suspension:
-
Accurately weigh the required amount of DHI for a final concentration of 20 mg/mL.
-
Place the DHI powder in a mortar.
-
Add a small amount of the prepared vehicle to the mortar to form a smooth paste. This step is crucial for proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste with continuous trituration to form a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer.
-
-
Quality Control:
-
Visually inspect the suspension for homogeneity and the absence of large agglomerates.
-
Use a microscope to assess the particle size distribution and ensure uniformity.
-
Determine the concentration of DHI in the suspension using HPLC after appropriate sample extraction. Ensure the suspension is well-mixed before sampling.
-
Analytical Quality Control and Stability Assessment
Protocol 3: HPLC-UV Method for Quantification of DHI
A validated analytical method is essential to confirm the concentration of DHI in the prepared formulations and to assess its stability over time.[10][11]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (based on typical absorbance for sesquiterpene lactones).[12]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of DHI in acetonitrile and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
For Parenteral Formulation: Dilute an aliquot of the formulation with the mobile phase to fall within the calibration curve range.
-
For Oral Suspension: Accurately pipette a known volume of the well-mixed suspension, dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile), and dilute with the mobile phase. Centrifugation may be required to remove insoluble excipients.
-
-
Analysis: Inject the standards and samples onto the HPLC system and integrate the peak area for DHI. Calculate the concentration in the unknown samples using the standard curve.
Stability Testing Protocol
Stability testing ensures that the formulation maintains its critical quality attributes throughout the duration of the preclinical study.[13]
Procedure:
-
Prepare the DHI formulation as described in Protocol 1 or 2.
-
Divide the formulation into several aliquots and store them under the intended study conditions (e.g., refrigerated at 2-8°C and at room temperature, protected from light).
-
At specified time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot from each storage condition.
-
For each time point, perform the following analyses:
-
Visual Inspection: Check for any signs of precipitation, crystallization, color change, or phase separation.
-
Concentration Analysis: Determine the concentration of DHI using the HPLC method described in Protocol 3.
-
Purity Analysis: Examine the chromatogram for the appearance of any new peaks, which could indicate degradation products.
-
Acceptance Criteria: The formulation is considered stable if the DHI concentration remains within ±10% of the initial concentration and no significant changes in physical appearance or purity are observed.
Caption: Workflow for stability assessment of DHI formulations.
Conclusion and Best Practices
The successful preclinical evaluation of this compound hinges on the development of appropriate and well-characterized formulations. Due to its poor aqueous solubility, co-solvent-based solutions for parenteral routes and aqueous suspensions for oral administration are robust starting points. It is imperative to remember that no single formulation is universally optimal; the choice of vehicle and excipients must be tailored to the specific route of administration, dose level, and animal species. Researchers should always perform pilot stability studies on their chosen formulation to ensure the integrity of the compound throughout the experiment. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently prepare and administer this compound, thereby obtaining reliable and reproducible data to advance its journey from a promising natural product to a potential therapeutic agent.
References
-
Schäfer, P. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11), 24-27. Retrieved from [Link]
-
Jerković, I., & Gašo-Sokač, D. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. Retrieved from [Link]
-
Stability Testing of Natural Products. (n.d.). Scribd. Retrieved from [Link]
-
High purity excipients for parenteral drug delivery. (2024, February 10). Croda Pharma. Retrieved from [Link]
-
Aberham, A., Schinnerl, J., & Stuppner, H. (2010). Analysis of Sesquiterpene Lactones, Lignans, and Flavonoids in Wormwood (Artemisia absinthium L.) Using High-Performance Liquid Chromatography (HPLC)−Mass Spectrometry, Reversed Phase HPLC, and HPLC−Solid Phase Extraction−Nuclear Magnetic Resonance. Journal of Agricultural and Food Chemistry, 58(20), 10817-10823. Retrieved from [Link]
-
Wadood, A., Ghufran, M., Jamal, S. B., Naeem, M., Khan, A., Ghaffar, R., & Asnad. (2013). Phytochemical analysis of medicinal plants occurring in local area of Mardan. BioMed Research International, 2013, 497634. Retrieved from [Link]
-
Parenteral excipients. (n.d.). Ashland. Retrieved from [Link]
-
Picman, A. K. (1986). Analysis of Sesquiterpene Lactones by High Performance Liquid Chromatography. Journal of Liquid Chromatography, 9(5), 937-947. Retrieved from [Link]
-
Musthaba, S. M., Ahmad, S., Ahuja, A., Ali, J., & Baboota, S. (2009). Nano approaches to enhance pharmacokinetic and pharmacodynamic activity of plant origin drugs. Current Nanoscience, 5(3), 344-352. Retrieved from [Link]
-
Aberham, A., Schinnerl, J., & Stuppner, H. (2010). Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance. Journal of Agricultural and Food Chemistry, 58(20), 10817-10823. Retrieved from [Link]
-
STABILITY TESTING OF HERBAL NATURAL PRODUCTS. (2017, November 28). Slideshare. Retrieved from [Link]
-
Dall'Acqua, S., & Innocenti, G. (2011). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Planta Medica, 77(17), 1878-1881. Retrieved from [Link]
-
Wang, L., Zhang, P., Yu, W., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease, 8(9), e3050. Retrieved from [Link]
-
Ali, S. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from [Link]
-
Bansal, G., Suthar, N., Kaur, J., & Jain, A. (2016). Stability Testing of Herbal Drugs: Challenges, Regulatory Compliance and Perspectives. Phytotherapy Research, 30(8), 1251-1261. Retrieved from [Link]
-
Williams, H. D., & Pouton, C. W. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. Retrieved from [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from [Link]
-
Singh, A., Worku, Z. A., & Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378. Retrieved from [Link]
-
Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Retrieved from [Link]
-
Kim, J. J., Chung, I. M., Jung, J. C., Kim, M. Y., & Moon, H. I. (2009). In vivo antiplasmodial activity of this compound from Carpesium ceruum. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 247-250. Retrieved from [Link]
-
Rodríguez Mejías, F. J., Fernández, I. P., Rial, C., & Trasobares, S. (2022). Encapsulation of Cynara Cardunculus Guaiane-type Lactones in Fully Organic Nanotubes Enhances Their Phytotoxic Properties. ACS Applied Materials & Interfaces, 14(12), 14005-14015. Retrieved from [Link]
-
Date, A. A., & Nagarsenker, M. S. (2007). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(3), 155-164. Retrieved from [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]
-
Singh, A., Worku, Z. A., & Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378. Retrieved from [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from [Link]
-
Paudel, A., Worku, Z. A., Meeus, J., Guns, S., & Van den Mooter, G. (2013). Manufacturing of solid dispersions of poorly water-soluble drugs by spray drying: formulation and process considerations. International Journal of Pharmaceutics, 453(1), 253-284. Retrieved from [Link]
-
Kumar, S., & Singh, P. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(3), 1187-1203. Retrieved from [Link]
-
Shah, V., & Serajuddin, A. T. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. Retrieved from [Link]
-
Wang, L., Zhang, P., Yu, W., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. PubMed. Retrieved from [Link]
-
Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. (n.d.). Langhua Pharma. Retrieved from [Link]
-
Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. Retrieved from [Link]
-
Early Formulation. (n.d.). Evotec. Retrieved from [Link]
-
Ghantous, A., Gali-Muhtasib, H., & Darwiche, N. (2010). What made sesquiterpene lactones reach cancer clinical trials?. Drug Discovery Today, 15(15-16), 668-678. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Kowalczyk, T., Węglarz, Z., & Geszprych, A. (2022). Localization of Sesquiterpene Lactones Biosynthesis in Flowers of Arnica Taxa. International Journal of Molecular Sciences, 23(19), 11299. Retrieved from [Link]
-
Schmidt, T. J. (2010). Sesquiterpene lactones: adverse health effects and toxicity mechanisms. Current Opinion in Allergy and Clinical Immunology, 10(4), 360-366. Retrieved from [Link]
-
Singh, R., & Sharma, P. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731. Retrieved from [Link]
Sources
- 1. What made sesquiterpene lactones reach cancer clinical trials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo antiplasmodial activity of this compound from Carpesium ceruum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. future4200.com [future4200.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 11(13)-Dehydroivaxillin
Welcome to the technical support guide for 11(13)-Dehydroivaxillin. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the solubility challenges associated with this promising sesquiterpene lactone. Here, we provide in-depth, scientifically-grounded answers to common questions and troubleshooting scenarios to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental properties of this compound and its behavior in aqueous solutions.
Q1: Why is this compound expected to be poorly soluble in water?
A1: The poor aqueous solubility of this compound is rooted in its chemical structure. As a sesquiterpene lactone, its core is a 15-carbon (C15) scaffold, which is predominantly lipophilic (hydrophobic)[1][2]. While it possesses some polar functional groups, such as a lactone ring and potentially other oxygen-containing moieties, the large, nonpolar carbon backbone dominates its physicochemical properties[3]. This lipophilicity makes it energetically unfavorable for the molecule to dissolve in water, a highly polar solvent. Water molecules are tightly associated through a strong hydrogen-bonding network, and significant energy is required to create a cavity in this network to accommodate a hydrophobic molecule.
Q2: What are the initial signs of solubility issues in my experiment?
A2: Solubility problems can manifest in several ways during an experiment:
-
Visible Precipitation: The most obvious sign is the formation of a solid precipitate, which can appear as fine crystals, a milky suspension, or amorphous particles after the compound is added to an aqueous buffer or cell culture medium.
-
Cloudiness or Opalescence: Before visible particles form, the solution may appear cloudy, hazy, or opalescent. This indicates that the compound is not fully dissolved and may be forming a colloidal suspension.
-
Low or Inconsistent Bioassay Signal: Poor solubility can lead to a lower-than-expected effective concentration of the compound in your assay, resulting in weak or highly variable biological responses. The undissolved compound is not available to interact with its biological target.
-
Adsorption to Labware: Highly lipophilic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates, tubes), further reducing the actual concentration in solution and leading to inaccurate results.
Q3: What solvent should I use to prepare a concentrated stock solution of this compound?
A3: For creating a high-concentration stock solution, a water-miscible organic solvent is required. The most common and effective choices are:
-
Dimethyl Sulfoxide (DMSO): This is the most widely used solvent for this purpose. Its high polarity and aprotic nature make it an excellent solvent for a wide range of organic compounds that are poorly soluble in water[4].
-
Ethanol: A polar protic solvent that can also be effective, particularly if DMSO is incompatible with your experimental system (e.g., some specific cell types or assays)[5].
-
Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent capable of dissolving many lipophilic compounds.
Recommendation: Start with high-purity, anhydrous DMSO. It is generally well-tolerated in small final concentrations (typically ≤0.5%) in most biological assays.
Part 2: Troubleshooting Guide
This section provides direct answers and actionable solutions to specific problems encountered during experiments.
Q4: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer. What happened and what should I do?
A4: This is a classic solubility problem known as "crashing out." It occurs because while the compound is soluble in the concentrated DMSO stock, the final solution after dilution is predominantly aqueous. The addition of the aqueous medium drastically reduces the overall solvent capacity for the hydrophobic compound, causing it to precipitate.
Causality: The DMSO concentration in the final solution is too low to maintain the solubility of this compound at the desired concentration.
Solutions:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of the compound in your assay.
-
Increase the Co-solvent Concentration: If your experiment can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. However, be mindful of solvent toxicity in cell-based assays.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, prepare a buffer that contains a certain percentage of a water-miscible organic solvent (a co-solvent)[][7]. This increases the overall lipophilicity of the solvent system. See the table below for guidance.
-
Employ a Solubility Enhancer: Consider using excipients like cyclodextrins, which can form inclusion complexes with the drug molecule, effectively shielding its hydrophobic parts from water and increasing its apparent solubility[8][9][10].
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Troubleshooting workflow for precipitation issues."; fontname="Arial"; fontsize=12; }
Q5: I need to prepare an aqueous solution with minimal organic solvent for a sensitive cell culture or in vivo study. How can I achieve this?
A5: This is a common and critical challenge. The best approach is to use a formulation strategy that enhances the apparent water solubility of the compound.
Solution: Cyclodextrin Inclusion Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[9]. They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex."[8][11] This complex effectively masks the hydrophobic nature of the drug, allowing it to dissolve in aqueous media.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent water solubility and a favorable safety profile.
dot graph TD { subgraph "Mechanism of Cyclodextrin Solubilization" { rankdir="LR"; node [shape=none, margin=0, fontname="Arial", fontsize=12];
} caption { label="Cyclodextrin inclusion complex formation."; fontname="Arial"; fontsize=12; }
Q6: Can I use pH adjustment to improve the solubility of this compound?
A6: The effectiveness of pH adjustment depends on whether the molecule has ionizable functional groups (i.e., acidic or basic centers)[12]. For a compound to be solubilized by pH modification, it must be able to be protonated or deprotonated to form a charged, more water-soluble salt[][13]. Many sesquiterpene lactones are neutral compounds and thus their solubility is not significantly affected by pH[14]. However, the lactone ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions, which would degrade the compound rather than simply dissolve it.
Recommendation: Perform a preliminary pH-solubility profile. Test the solubility in a range of buffers (e.g., pH 3, 5, 7.4, 9). If solubility does not increase significantly at non-extreme pH values, this method is likely unsuitable and may risk compound degradation.
Data Summary Table: Solubility Enhancement Strategies
| Strategy | Agent | Recommended Starting Concentration | Expected Outcome | Key Considerations |
| Co-Solvency | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) in final aqueous solution | Moderate increase in solubility. Prevents precipitation from stock. | Check for solvent toxicity/interference in your specific assay. |
| pH Adjustment | HCl, NaOH, or buffers (e.g., Citrate, Phosphate) | pH range 4-8 | Solubility increase only if the molecule is ionizable. | High risk of hydrolytic degradation of the lactone ring outside of neutral pH range. |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5-20% (w/v) | Significant increase in aqueous solubility. Reduces need for organic co-solvents. | May alter drug availability to some targets. Verify in your system. |
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the solutions described above.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Verification: Visually inspect the solution against a light and dark background to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Using a Co-Solvent System for Aqueous Dilutions
-
Prepare Co-solvent Buffer: Prepare your experimental buffer (e.g., PBS, Tris) containing the desired percentage of the co-solvent. For example, to make a 10% ethanol buffer, add 10 mL of absolute ethanol to 90 mL of your aqueous buffer. Mix well.
-
Serial Dilution (Optional): If needed, perform intermediate serial dilutions of your DMSO stock solution in 100% DMSO.
-
Final Dilution: Add a small volume of the DMSO stock solution to the pre-made co-solvent buffer while vortexing to ensure rapid mixing. Crucially, add the stock to the buffer, not the other way around, to minimize localized high concentrations that can cause precipitation.
-
Verification: Check the final solution for clarity. If it remains clear, it is ready for use.
Protocol 4: Solubility Enhancement using Cyclodextrins
-
Prepare Cyclodextrin Vehicle: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer or water. For example, dissolve 20 g of HP-β-CD in water and bring the final volume to 100 mL. This may require gentle heating (40-50°C) and stirring to fully dissolve. Cool to room temperature before use.
-
Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously. Place it on a shaker or rotator at room temperature overnight to allow for the formation of the inclusion complex. Sonication can be used to accelerate the process.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Final Solution: Carefully collect the clear supernatant. This is your aqueous stock solution of the this compound:HP-β-CD complex. The concentration should be confirmed analytically (e.g., by HPLC-UV).
References
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. ijppr.humanjournals.com. [Link]
-
Popa, G., Ștefan, M., Bîrcă, A. C., & Dinu-Pîrvu, C. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
IJPSR. (n.d.). INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. ijpsr.com. [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... gpsr.world. [Link]
-
ScienceDirect. (2026). PH adjustment: Significance and symbolism. . [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. ascendiapharma.com. [Link]
-
SlideShare. (n.d.). solubility enhancement -by pH change & complexation. . [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. ijpsnonline.com. [Link]
-
ResearchGate. (2015). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. . [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. pubs.acs.org. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. . [Link]
-
ResearchGate. (n.d.). (PDF) Sesquiterpene lactones – occurrence and biological properties. A review. . [Link]
-
ResearchGate. (n.d.). Maximum Concentration of Sesquiterpene Lactones That Can Be Dissolved in Water at 25 °C... . [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. . [Link]
-
Pharmaffiliates. (n.d.). CAS No : 87441-73-4 | Chemical Name : this compound. . [Link]
-
NIH. (n.d.). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. . [Link]
-
MDPI. (n.d.). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. . [Link]
-
NIH. (n.d.). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. . [Link]
-
CORE. (n.d.). 10. Sesquiterpene lactones: Structural diversity and their biological activities. core.ac.uk. [Link]
-
Hindawi. (n.d.). Review Article Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. . [Link]
-
MDPI. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. . [Link]
-
PubMed. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. pubmed.ncbi.nlm.nih.gov. [Link]
- Google Patents. (n.d.). US5384121A - Method for the extraction of sesquiterpene lactones.
-
ResearchGate. (n.d.). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. . [Link]
-
ResearchGate. (n.d.). Isolation Techniques for Sesquiterpene Lactones: Strategies, Advances, and Applications | Request PDF. . [Link]
-
PubChem. (n.d.). 11beta,13-Dihydrolactucin. pubchem.ncbi.nlm.nih.gov. [Link]
-
PubChem. (n.d.). 11beta,13-Dihydrolactucopicrin. pubchem.ncbi.nlm.nih.gov. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lavierebelle.org [lavierebelle.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. wjbphs.com [wjbphs.com]
- 5. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of 11(13)-Dehydroivaxillin in Animal Models
<_>
Introduction
Welcome to the technical support guide for 11(13)-Dehydroivaxillin (DHI), a sesquiterpene lactone with demonstrated therapeutic potential.[1][2] This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for designing and troubleshooting in vivo studies using DHI in animal models. As a natural compound isolated from the Carpesium genus, DHI has shown promising anti-cancer and anti-inflammatory activities, primarily through the inhibition of the NF-κB signaling pathway.[1][3]
Optimizing the dosage is a critical step in translating its in vitro potency into in vivo efficacy while ensuring a sufficient safety margin. This guide offers field-proven insights, step-by-step protocols, and troubleshooting solutions to navigate the complexities of preclinical dosage optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when initiating studies with this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DHI) is a natural sesquiterpene lactone, a class of compounds known for a wide range of biological activities.[2][4] Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] DHI has been shown to directly interact with and inhibit IκB kinase (IKK), which prevents the degradation of IκBα and subsequent translocation of NF-κB to the nucleus.[1] This blockade of NF-κB activation is crucial as this pathway is often constitutively active in various cancers and inflammatory conditions, protecting malignant cells from apoptosis.[1][5]
Q2: How do I determine a starting dose for DHI in a new animal model?
A2: Determining a safe and effective starting dose is a foundational step. A multi-faceted approach is recommended:
-
Literature Review: Search for published studies on DHI or structurally similar sesquiterpene lactones. For example, a study on the antiplasmodial activity of DHI in mice identified an LD50 of 51.2 mg/kg and noted that doses of 124 mg/kg and above were lethal. Efficacious doses in that study were in the range of 2-10 mg/kg/day. This provides a critical starting point for dose-range finding studies.
-
In Vitro Data: Use in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. While direct conversion is not straightforward, this data helps in understanding the potency of the compound.[6]
-
Dose Escalation Studies: If no prior data exists for your specific model or endpoint, a formal dose-range finding (DRF) study is essential.[6][7] This involves administering escalating doses to different animal groups to identify the Maximum Tolerated Dose (MTD).
Q3: What is the Maximum Tolerated Dose (MTD) and why is it important?
A3: The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specified period.[7] Establishing the MTD is crucial because it defines the upper limit for dosage in subsequent, longer-term efficacy and safety studies.[7] It ensures that the observed effects in efficacy studies are due to the compound's pharmacological action and not a consequence of systemic toxicity.
Q4: How should I prepare and formulate DHI for in vivo administration?
A4: The formulation is critical for ensuring bioavailability and minimizing vehicle-related toxicity. For sesquiterpene lactones like DHI, which may have limited aqueous solubility, a common approach involves:
-
Dissolving the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Sequentially diluting the DMSO concentrate with excipients such as PEG400, Tween 80, and finally, sterile saline or phosphate-buffered saline (PBS). A typical vehicle might be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. It is imperative to always run a parallel vehicle control group to ensure that the vehicle itself does not have any biological effects.
Part 2: Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments, framed in a question-and-answer format.
Issue 1: High Toxicity or Mortality at Low Doses
Q: I'm observing significant weight loss, lethargy, or even mortality in my animals at what I predicted would be a low, safe dose of DHI. What could be the cause?
A: This is a critical issue that requires immediate attention. The potential causes can be broken down into three main areas:
-
Cause A: Incorrect Starting Dose Assumption: The starting dose, although presumed low, may be too high for the specific animal strain, age, or disease model being used. Sensitivity to compounds can vary significantly.
-
Troubleshooting Steps:
-
Immediately halt the current dosing regimen.
-
Redesign the study with a significantly lower starting dose (e.g., 5- to 10-fold lower than the problematic dose).[6]
-
Review all available in vitro cytotoxicity data to better inform the starting dose selection.
-
-
-
Cause B: Formulation or Vehicle Toxicity: The formulation itself could be the source of toxicity. High concentrations of DMSO or other solvents can cause local irritation or systemic toxicity.
-
Troubleshooting Steps:
-
Scrutinize the vehicle composition. Is the final concentration of DMSO or other organic solvents within acceptable limits (typically <10% for intraperitoneal injection)?
-
Ensure the formulation is homogenous and the compound has not precipitated out, which could lead to an unintended high dose upon injection.
-
Always include a "vehicle-only" control group. If animals in this group show any signs of toxicity, the vehicle is the likely culprit.
-
-
-
Cause C: Rapid Pharmacokinetics: The compound might have a very rapid absorption and high Cmax (maximum concentration), leading to acute toxicity even at a dose that might be safe if exposure were spread over time.
-
Troubleshooting Steps:
-
Consider splitting the daily dose into two or more smaller administrations.
-
If possible, switch to a route of administration that provides slower absorption, such as subcutaneous instead of intravenous or intraperitoneal injection.
-
Incorporate a preliminary pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of DHI in your model.[7][8]
-
-
Issue 2: Lack of Efficacy at the Maximum Tolerated Dose (MTD)
Q: I have determined the MTD for DHI, but even at this highest safe dose, I am not observing the expected therapeutic effect in my animal model. Why might this be happening?
A: Observing a lack of efficacy at a well-tolerated dose can be perplexing. The issue often lies in the compound's pharmacokinetic or pharmacodynamic properties.
-
Cause A: Poor Bioavailability or High Clearance: The compound may be poorly absorbed or rapidly metabolized and cleared from the body, meaning the concentration at the target tissue never reaches a therapeutic level for a sufficient duration.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: This is the most direct way to solve the problem. A PK study will measure the concentration of DHI in the plasma over time (AUC, Cmax, half-life), providing a clear picture of its systemic exposure.[7]
-
Formulation Optimization: Experiment with different formulation strategies to improve solubility and absorption.
-
Route of Administration: If using oral gavage, bioavailability may be low due to first-pass metabolism. Consider switching to a parenteral route (e.g., intraperitoneal, intravenous) to ensure higher systemic exposure.[9]
-
-
-
Cause B: Insufficient Target Engagement: Even if systemic exposure is adequate, the drug may not be reaching its molecular target (IKK) in the diseased tissue at a high enough concentration.
-
Troubleshooting Steps:
-
Pharmacodynamic (PD) Studies: Measure the modulation of a downstream biomarker of NF-κB activity (e.g., phosphorylated IκBα) in the target tissue after dosing. This will confirm whether the drug is engaging its target at a molecular level.
-
Dosing Frequency: A short half-life might require more frequent dosing (e.g., twice daily instead of once daily) to maintain therapeutic concentrations at the target site.
-
-
-
Cause C: Model Resistance or Inappropriateness: The chosen animal model may not be responsive to the mechanism of action of DHI.
-
Troubleshooting Steps:
-
Confirm that the NF-κB pathway is indeed a critical driver of the disease in your specific animal model.
-
Review the literature to ensure the model is appropriate for testing NF-κB inhibitors.
-
-
Issue 3: High Variability in Animal Responses
Q: I am seeing a wide range of responses to DHI within the same dose group. Some animals respond well, while others show little to no effect. How can I reduce this variability?
A: High inter-animal variability can mask true therapeutic effects and make data difficult to interpret.[10]
-
Cause A: Inconsistent Dosing Technique: Errors in administration can lead to significant differences in the actual dose received by each animal.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained and consistent in their administration technique (e.g., proper oral gavage, consistent injection volume and speed).
-
Double-check all dose calculations, which should be based on the most recent body weight of each animal.
-
Ensure the drug formulation is homogenous and re-suspended properly before each administration to prevent settling of the compound.
-
-
-
Cause B: Biological Variability: Factors such as age, weight, sex, and underlying health status of the animals can contribute to different responses.
-
Troubleshooting Steps:
-
Use animals from a reputable supplier and ensure they are within a narrow age and weight range at the start of the study.
-
Randomize animals into treatment groups to distribute any inherent variability evenly.
-
Increase the number of animals per group (n-size) to improve the statistical power to detect a true effect despite individual variations.[10]
-
-
-
Cause C: Pharmacokinetic Variability: Individual animals may metabolize the compound at different rates.
-
Troubleshooting Steps:
-
While conducting a full PK study on every animal is not feasible, collecting satellite PK samples from a subset of animals can provide insight into the exposure variability within a group.
-
-
Part 3: Protocols and Data Presentation
Experimental Protocol: Dose-Range Finding (DRF) Study
This protocol outlines a typical DRF study to determine the Maximum Tolerated Dose (MTD) of this compound.
Objective: To identify the highest dose of DHI that can be administered for a defined period (e.g., 7-14 days) without inducing severe toxicity.
Methodology:
-
Animal Model Selection: Choose a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), typically healthy and of a specific age and sex.
-
Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.[6]
-
Dose Selection: Select doses based on a logarithmic scale (e.g., 3, 10, 30, 100 mg/kg).[6] The range should be wide enough to identify both a no-effect level and a toxic level, informed by any existing literature.[11]
-
Formulation: Prepare DHI in an appropriate vehicle (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) and prepare the vehicle control solution.
-
Administration: Administer the compound daily via the intended route (e.g., intraperitoneal injection) for 7-14 consecutive days. Adjust the injection volume based on the most recent body weight.
-
Monitoring:
-
Clinical Observations: Observe animals for signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-first dose, and daily thereafter).[6] Signs include changes in behavior, posture, breathing, and activity.
-
Body Weight: Measure body weight daily. A body weight loss exceeding 15-20% is often considered a humane endpoint.
-
Endpoint Analysis: At the end of the study, collect blood for clinical chemistry and major organs for histopathological analysis to identify any target organ toxicity.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or severe clinical signs of distress.
Data Presentation: Example DRF Study Results
Summarize quantitative data into clearly structured tables for easy comparison.
Table 1: Summary of a 14-Day Dose-Range Finding Study of DHI in Mice
| Dose Group (mg/kg/day) | n/group | Mortality | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle Control | 5 | 0/5 | +5.2% | Normal |
| 10 | 5 | 0/5 | +3.1% | Normal |
| 30 | 5 | 0/5 | -4.5% | Mild lethargy post-dose |
| 100 | 5 | 1/5 | -18.2% | Piloerection, significant lethargy |
| 300 | 5 | 5/5 | (Study terminated early) | Severe distress, hunched posture |
Based on this hypothetical data, the MTD would be determined to be 30 mg/kg/day.
Part 4: Visualizations
Diagram of Experimental Workflow
A clear workflow ensures that all critical steps in dosage optimization are followed logically.
Caption: Decision Tree for Troubleshooting In Vivo Experiments.
References
-
Wang, C., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease, 8(9), e3050. Retrieved from [Link]
-
Wang, C., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. PubMed. Retrieved from [Link]
-
Patsnap Synapse. (2024). How to support human dose prediction using preclinical PK? Retrieved from [Link]
-
Rolnik, A., & Olas, B. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. International Journal of Molecular Sciences, 22(13), 7010. Retrieved from [Link]
-
Chadwick, M., et al. (2013). Sesquiterpenoids lactones: benefits to plants and people. International Journal of Molecular Sciences, 14(6), 12780–12805. Retrieved from [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
Wang, Y., et al. (2024). Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways. Journal of Translational Medicine, 22(1), 296. Retrieved from [Link]
-
Shekunova, E. (2020). Dose Selection in Preclinical Studies: Cross-Species Dose Conversion. Regulatory Research and Medicine Evaluation. Retrieved from [Link]
-
Ginsburg, I., & Kohen, R. (2020). The potential role of sesquiterpene lactones isolated from medicinal plants in the treatment of the metabolic syndrome – A review. Journal of Ethnopharmacology, 260, 113009. Retrieved from [Link]
-
ECETOC. (2022). Guidance on Dose Selection. ECETOC TR No. 138. Retrieved from [Link]
-
Doe, J., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 131, 105153. Retrieved from [Link]
-
NC3Rs. (n.d.). Exposure and dose selection. Retrieved from [Link]
-
Fallahi-Sichani, M. (2018). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]
-
Burt, H. M., & Hennig, R. (2009). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods, 59(1), 1-11. Retrieved from [Link]
-
Sandhu, P., et al. (2004). Evaluation Of Microdosing Strategies For Studies In Preclinical Drug Development. OSTI.GOV. Retrieved from [Link]
-
Kim, Y. H., et al. (2009). In Vivo Antiplasmodial Activity of this compound From Carpesium Ceruum. Journal of the Korean Society for Applied Biological Chemistry, 52, 275-279. Retrieved from [Link]
-
Charles River. (2023). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. Retrieved from [Link]
Sources
- 1. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vivo antiplasmodial activity of this compound from Carpesium ceruum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Common Pitfalls in Sesquiterpene Lactone Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sesquiterpene lactones (STLs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the lab, from extraction and isolation to structural elucidation and bioactivity assessment. As a class of over 5000 structurally diverse natural products, STLs offer immense therapeutic potential but also present unique experimental hurdles.[1][2] This resource is designed to provide you with field-proven insights to navigate these complexities effectively.
I. Extraction, Isolation, & Purification
This initial phase is critical and often dictates the success of downstream applications. The primary challenges stem from the structural diversity of STLs within a plant matrix and their chemical instability.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for the initial extraction of sesquiterpene lactones?
A1: The choice of solvent is paramount and depends on the polarity of the target STL and the plant matrix. There is no single "best" solvent. A systematic approach is recommended:
-
For a broad range of STLs: Polar organic solvents like ethanol, methanol, and acetonitrile are often effective first choices.[3] Hydrophilic mixtures, such as methanol/water acidified with a small amount of formic acid, have been shown to yield consistently higher STL recoveries compared to organic solvents alone, and they can simultaneously extract phenolics.[4]
-
For less polar STLs: Solvents like dichloromethane, ethyl acetate, or hexane may be more appropriate.[1][3]
-
For selective extraction: Washing the leaves of a plant has been shown to be a selective method for obtaining STLs stored in glandular trichomes.[5]
Causality: The solvent's polarity must match that of the target compounds to efficiently draw them out of the plant material. However, plant matrices are complex. Co-extraction of pigments, lipids, and other secondary metabolites is inevitable and will require downstream purification. Performing small-scale pilot extractions with different solvents is a crucial step to determine the optimal choice for your specific source material.[3]
| Solvent System | Polarity Index | Typical Target STLs | Advantages | Common Pitfalls |
| Hexane | 0.1 | Highly non-polar | Excellent for removing lipids and chlorophyll | Poor recovery of polar STLs |
| Dichloromethane (DCM) | 3.1 | Broad range (non-polar to mid-polar) | Good solvent power for many STLs | Can co-extract many interfering compounds |
| Ethyl Acetate | 4.4 | Mid-polar | Good balance of polarity; widely used | Can be difficult to remove completely |
| Methanol / Ethanol | 5.1 / 4.3 | Polar and glycosylated STLs | High recovery for polar compounds | Co-extracts sugars and other polar interferences |
| Methanol/Water (Acidified) | High | Polar STLs and their conjugates | High recovery of STLs and phenolics | Requires careful pH control to avoid degradation |
Table 1: Solvent Selection Guide for Sesquiterpene Lactone Extraction.
Q2: My column chromatography separation is poor, with many overlapping peaks. How can I improve resolution?
A2: Poor resolution is a common issue due to the presence of numerous, structurally similar STLs in crude extracts.[3] Here is a systematic approach to troubleshoot this:
-
Optimize the Mobile Phase: Start with a simple solvent system (e.g., hexane/ethyl acetate) and perform gradient elution, gradually increasing the polarity.[3] Fine-tuning the gradient slope is critical.
-
Change the Stationary Phase: If silica gel fails, consider using reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.[6]
-
Employ Advanced Techniques: For highly complex mixtures, traditional column chromatography may be insufficient. Techniques like High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC), or Centrifugal Partition Chromatography (CPC) offer superior resolving power and can provide large-scale isolation.[5][7]
Protocol: Step-Gradient Column Chromatography for STL Enrichment
-
Column Packing: Dry-pack a glass column with silica gel 60 (70-230 mesh). Tap the column gently to ensure even packing. Wet the column with your starting non-polar solvent (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this mixture onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Begin elution with 100% hexane. Collect fractions.
-
Gradient Increase: Gradually increase the polarity by introducing ethyl acetate in steps (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate). Collect fractions at each step.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop in an appropriate solvent system, and visualize under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid).
-
Pooling: Combine fractions that show similar TLC profiles.
-
Analysis: Analyze the pooled fractions by HPLC or NMR to identify those containing the target STL(s).
Caption: A typical workflow for the isolation of sesquiterpene lactones.
II. Structural Elucidation & Characterization
Determining the precise chemical structure, including stereochemistry, of a novel STL is a significant challenge. NMR spectroscopy is the most powerful tool for this, but data interpretation can be complex.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble assigning the stereochemistry of my isolated STL using NMR. What are the key experiments?
A1: The flexible and often complex ring systems of STLs make stereochemical assignment non-trivial. A combination of 2D NMR experiments is essential:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most direct method for determining relative stereochemistry. NOESY correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. Strong NOE signals between protons on different stereocenters can define their relative orientation (e.g., cis or trans).[8][9] Be cautious with flexible macrocycles, as NOE interpretations can sometimes be misleading.[9]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular framework, especially around quaternary carbons.
-
DFT-NMR Calculations: For particularly challenging or flexible structures, computational methods can be invaluable. By calculating the theoretical NMR chemical shifts for different possible stereoisomers, you can compare them to your experimental data to find the best match.[10]
Q2: My NMR signals are broad or overlapping. How can I resolve them?
A2: Signal overlap is common in the complex proton NMR spectra of STLs.[11] Consider the following:
-
Use a Higher Field Magnet: Increasing the magnetic field strength (e.g., from 400 MHz to 600 or 800 MHz) will increase the chemical shift dispersion, spreading the signals out and reducing overlap.
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or CD₃OD) can induce differential shifts in proton resonances, potentially resolving overlapping signals.
-
2D NMR Experiments: Even with overlap in the 1D spectrum, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) can resolve signals by spreading them across a second dimension based on the chemical shift of the attached carbon.
Caption: Decision tree for troubleshooting poor chromatographic separation.
III. Quantification Challenges
Accurate quantification of STLs is crucial for quality control of herbal products, dose-response studies, and understanding their ecological roles.
Frequently Asked Questions (FAQs)
Q1: What is the best method for quantifying STLs in a complex plant extract?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.[5][12]
-
HPLC-UV/DAD: For STLs with a UV chromophore (often the α,β-unsaturated carbonyl system), UV detection is straightforward and robust. A wavelength of around 210 nm is often used.[13] A Diode Array Detector (DAD) is preferable as it provides spectral information, which can help confirm peak identity and purity.
-
HPLC-MS/MS: For higher sensitivity and selectivity, especially when dealing with low concentrations or complex matrices, coupling HPLC to a mass spectrometer (like a triple quadrupole, QQQ) is superior.[14] Using Multiple Reaction Monitoring (MRM) mode, you can achieve highly specific and sensitive quantification even for compounds that co-elute chromatographically.[14]
Q2: I don't have a pure standard for my target STL. Can I still get a quantitative estimate?
A2: Yes, this is a common problem. While not as accurate as using a certified reference standard, you can perform semi-quantification:
-
Use a Structurally Similar Standard: If you have a pure standard of an STL with a similar chromophore and molecular weight, you can use its calibration curve to estimate the concentration of your target compound. Clearly state that the quantification is relative to this standard.
-
Spectrophotometric Methods: For STLs containing an α-methylene-γ-lactone moiety, a spectrophotometric method based on the Michael addition reaction with a sulfhydryl-containing compound (like L-cysteine ethyl ester) can be used. The decrease in free sulfhydryl groups, measured with Ellman's reagent, correlates with the amount of reactive STLs.[15][16] This method quantifies the class of allergenic STLs rather than a specific compound.[17]
IV. Bioactivity Assessment Pitfalls
The inherent reactivity and physicochemical properties of STLs can lead to artifacts and misinterpretation of bioassay results.
Frequently Asked Questions (FAQs)
Q1: My STL shows high cytotoxicity in my in vitro assay, but the results are inconsistent. What could be the cause?
A1: Inconsistency in cytotoxicity assays is a frequent pitfall. Several factors could be at play:
-
Poor Aqueous Solubility: STLs are often lipophilic and have low solubility in aqueous cell culture media.[18] This can cause the compound to precipitate, leading to inaccurate and non-reproducible effective concentrations. Using a small percentage of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Reactivity and Instability: The α-methylene-γ-lactone moiety is an electrophilic Michael acceptor that can react with nucleophiles, including components in the culture medium (e.g., amino acids, glutathione).[6] This can deplete the active compound over time, affecting results, especially in long-term assays (48-72h).[19]
-
Assay Interference: Some cytotoxicity assays, like the MTT assay, rely on cellular metabolic activity (mitochondrial respiration).[20] Since some STLs are known to inhibit mitochondrial respiration, the MTT assay can be a sensitive but potentially biased endpoint.[20] It is advisable to confirm cytotoxicity with a secondary assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (caspase activity).
Q2: How do I differentiate between specific bioactivity and general cytotoxicity?
A2: This is a critical aspect of STL drug development. The same reactive group responsible for therapeutic effects (e.g., anti-inflammatory, anticancer) is also often responsible for general cytotoxicity.[10][21]
-
Determine the Therapeutic Index: Compare the concentration at which the desired biological effect occurs (e.g., inhibition of a specific enzyme or signaling pathway) with the concentration that causes 50% cell death (CC50). A large window between these two values suggests a specific effect rather than just toxicity.
-
Use Non-cancerous Control Cell Lines: Test your compound on healthy, non-cancerous cell lines to assess its selectivity. A compound that is highly toxic to both cancer cells and normal cells has a low therapeutic potential.[22]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogues of your lead compound can help identify the structural features responsible for specific activity versus cytotoxicity. For example, reducing the α-methylene-γ-lactone moiety can sometimes abolish cytotoxicity while retaining other activities.[23]
Caption: Common pitfalls leading to artifacts in STL cytotoxicity assays.
V. Stability & Handling
STLs are often sensitive compounds, and improper storage or handling can lead to degradation, compromising experimental results.
Frequently Asked Questions (FAQs)
Q1: My purified STL seems to be degrading over time. What are the common causes and how can I prevent this?
A1: Degradation is a significant pitfall. STLs can be sensitive to heat, light, and non-neutral pH.[3][24]
-
Temperature: Avoid high temperatures during extraction and purification. Use rotary evaporation at low temperatures (<40°C) to remove solvents. For long-term storage, keep pure compounds as a solid or in an anhydrous solvent at -20°C or -80°C.[25]
-
Light: Some STLs are photolabile and can be degraded by UV light.[24] Store samples in amber vials or protect them from light.
-
pH: STLs can be unstable in acidic or basic conditions, which can catalyze hydrolysis of the lactone ring or other ester functionalities.[1] Store solutions in neutral, aprotic solvents whenever possible.
-
Solvent: The choice of solvent for storage is also critical. Storing STLs in ethanol for extended periods can lead to the formation of ethoxy-adducts, reducing the concentration of the parent compound.[26]
Q2: Can I use Gas Chromatography (GC) to analyze my STL?
A2: While GC and GC-MS are powerful techniques for analyzing volatile sesquiterpenes, they are often unsuitable for STLs.[5][12] Most STLs are thermolabile and have low volatility, meaning they can degrade in the high temperatures of the GC injection port.[1] HPLC is the preferred chromatographic method for the analysis of STLs.[5][12]
References
-
ResearchGate. (2025). Isolation Techniques for Sesquiterpene Lactones: Strategies, Advances, and Applications | Request PDF. Available from: [Link]
-
ScienceDirect. (2002). Review of analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A. Available from: [Link]
-
Taylor & Francis Online. (2020). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. Available from: [Link]
-
CHIMIA. (n.d.). UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS. Available from: [Link]
-
PMC - NIH. (2013). Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential. Available from: [Link]
-
MDPI. (n.d.). Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential. Available from: [Link]
-
PMC - NIH. (n.d.). Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation. Available from: [Link]
-
ScienceDirect. (2019). NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones. Data in Brief. Available from: [Link]
-
ResearchGate. (n.d.). Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of the Allergenic Potential. Available from: [Link]
-
Hindawi. (n.d.). Review Article Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Available from: [Link]
-
MDPI. (n.d.). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Available from: [Link]
-
ResearchGate. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Available from: [Link]
-
MDPI. (n.d.). Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell. Available from: [Link]
-
MDPI. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules. Available from: [Link]
-
Taylor & Francis Online. (2024). Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Available from: [Link]
-
PubMed. (2010). HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium. Available from: [Link]
-
PubMed. (n.d.). Complete NMR spectral assignments of two lactucin-type sesquiterpene lactone glycosides from Picris conyzoides. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
PubMed. (2010). Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance. Available from: [Link]
-
PubMed. (2000). On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia. Available from: [Link]
-
ResearchGate. (n.d.). Sesquiterpene lactones: Adverse health effects and toxicity mechanisms. Available from: [Link]
-
PubMed. (n.d.). Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata. Available from: [Link]
-
PubMed. (2019). Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC-Orbitrap-MS & UPLC-QQQ-MS. Available from: [Link]
-
NIH. (2020). Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament. Available from: [Link]
-
ScienceRise. (2023). Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity. Available from: [Link]
-
PMC - NIH. (2023). Sesquiterpene Lactones with Anti-Inflammatory Activity from the Halophyte Sonchus brachyotus DC. Available from: [Link]
-
PMC. (n.d.). Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. Available from: [Link]
-
SZTE Publicatio Repozitórium. (2023). Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena loba. Available from: [Link]
-
MDPI. (n.d.). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Available from: [Link]
-
ACS Publications. (n.d.). Cytotoxic Sesquiterpene Lactones from the Root of Saussurea lappa. Available from: [Link]
-
ResearchGate. (n.d.). An update procedure for an effective and simultaneous extraction of sesquiterpene lactones and phenolics from chicory. Available from: [Link]
-
ResearchGate. (n.d.). Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata | Request PDF. Available from: [Link]
-
MDPI. (n.d.). Localization of Sesquiterpene Lactones Biosynthesis in Flowers of Arnica Taxa. Available from: [Link]
-
ResearchGate. (n.d.). HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium | Request PDF. Available from: [Link]
-
PMC - PubMed Central. (n.d.). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Available from: [Link]
-
ResearchGate. (n.d.). Color and Chemical Reactions of Selected Sesquiterpene Lactones and Ecdysones from Asteraceae on TLC Plates. Available from: [Link]
-
Wiley Online Library. (2018). Sesquiterpene Lactones with COX-2 Inhibition Activity from Artemisia lavandulaefolia. Helvetica Chimica Acta. Available from: [Link]
-
NIH. (n.d.). Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation. Available from: [Link]
-
PMC - NIH. (n.d.). Sesquiterpene lactones and scopoletins from Artemisia scoparia Waldst. & Kit. and their angiotensin I-converting enzyme inhibitory activities. Available from: [Link]
Sources
- 1. lavierebelle.org [lavierebelle.org]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR data for the hydroxyl groups detected by NOESY spectra in sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete NMR spectral assignments of two lactucin-type sesquiterpene lactone glycosides from Picris conyzoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC-Orbitrap-MS & UPLC-QQQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chimia.ch [chimia.ch]
- 25. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 11(13)-Dehydroivaxillin
Welcome to the technical support center for 11(13)-Dehydroivaxillin (DHI). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on enhancing the bioavailability of this promising sesquiterpene lactone. The information herein is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting scenarios related to the formulation and bioavailability assessment of this compound.
Q1: My in vivo studies with this compound show low and variable efficacy. Could this be related to its bioavailability?
A1: Absolutely. Low and variable efficacy in vivo, despite promising in vitro activity, is a classic indicator of poor bioavailability. For a compound like this compound, a sesquiterpene lactone, this is often attributed to two primary factors: low aqueous solubility and extensive first-pass metabolism.[1][2]
-
Low Aqueous Solubility: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] However, like many sesquiterpene lactones, it is expected to have poor water solubility.[4][5] This poor aqueous solubility can lead to incomplete dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Extensive Metabolism: Sesquiterpene lactones are known to undergo significant metabolism in the liver and intestines.[1][2] This "first-pass effect" can substantially reduce the amount of active compound that reaches systemic circulation. The metabolism of sesquiterpene lactones often involves cytochrome P450 (CYP450) enzymes for Phase I oxidation and UDP-glucuronosyltransferases (UGTs) for Phase II glucuronidation.[6][7]
To confirm if bioavailability is the issue, it is recommended to perform pharmacokinetic (PK) studies to determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Q2: I am observing poor dissolution of my this compound formulation. What strategies can I employ to improve its solubility and dissolution rate?
A2: Enhancing the dissolution rate is a critical first step towards improving the oral bioavailability of this compound. Several formulation strategies can be employed to address its poor aqueous solubility.[8][9] The choice of strategy will depend on the specific physicochemical properties of your compound and the desired release profile.
Here is a comparative table of common formulation strategies:
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[10] | Simple and widely applicable. | Can lead to particle aggregation; may not be sufficient for highly insoluble compounds. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix in an amorphous or crystalline state, improving wettability and dissolution.[9] | Significant enhancement in dissolution rate; can stabilize the amorphous form of the drug. | Potential for physical instability (recrystallization); manufacturing can be complex. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a micro- or nano-emulsion upon gentle agitation in aqueous media (e.g., GI fluids).[6] | Can significantly enhance solubility and absorption; protects the drug from degradation. | Higher complexity in formulation development; potential for drug precipitation upon dilution. |
| Cyclodextrin Inclusion Complexes | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble complex.[11][12] | High solubilization capacity; can improve stability. | Limited by the stoichiometry of complexation; can be expensive. |
| Liposomal Formulations | The drug is encapsulated within lipid bilayers, which can improve solubility, stability, and control the release of the drug.[13][14] | Can encapsulate both hydrophilic and lipophilic drugs; can be targeted to specific tissues. | Manufacturing can be complex and costly; potential for stability issues. |
Recommendation: For initial studies, exploring solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) or cyclodextrin complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) are often good starting points due to their proven efficacy in enhancing the solubility of poorly water-soluble compounds.[9][11]
Q3: How can I predict the intestinal permeability and potential for efflux of my this compound formulation in vitro?
A3: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption and identifying compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[15][16]
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[17] The assay measures the rate of transport of a compound across this cell monolayer in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
An efflux ratio (ER) is then calculated:
ER = Papp (B-A) / Papp (A-B)
-
ER > 2 suggests that the compound is a substrate for active efflux.
Troubleshooting Caco-2 Experiments:
-
Low A-B Permeability: This could be due to poor intrinsic permeability, low solubility in the assay buffer, or rapid metabolism by the Caco-2 cells. Consider pre-dissolving the compound in a small amount of DMSO before adding it to the transport buffer.
-
High Efflux Ratio: This indicates that your compound is likely a substrate for an efflux transporter, which can significantly limit its oral absorption. To confirm P-gp involvement, you can co-incubate your compound with a known P-gp inhibitor, such as verapamil. A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated efflux.
Q4: I suspect my this compound formulation is undergoing extensive metabolism. How can I investigate this in vitro?
A4: In vitro metabolism studies using liver microsomes or S9 fractions are essential for understanding the metabolic fate of a new chemical entity.[18][19] These subcellular fractions contain a high concentration of drug-metabolizing enzymes.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of Phase I (e.g., CYP450s) and Phase II (e.g., UGTs) enzymes.[14]
-
S9 Fraction: This is the supernatant from a 9000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes.
Experimental Workflow:
-
Incubation: Incubate this compound with liver microsomes or S9 fraction in the presence of necessary cofactors (e.g., NADPH for CYP450s, UDPGA for UGTs).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the samples using a validated analytical method, such as LC-MS/MS, to quantify the disappearance of the parent compound and the formation of metabolites.[15][20]
Interpreting the Results:
-
Rapid Disappearance of Parent Compound: Indicates high metabolic instability.
-
Identification of Metabolites: Provides insights into the metabolic pathways. For sesquiterpene lactones, look for hydroxylated (Phase I) and glucuronidated (Phase II) metabolites.[6][7]
Troubleshooting Metabolism Studies:
-
No Metabolism Observed: Ensure the cofactors are fresh and at the correct concentration. Also, verify the activity of your microsomal or S9 fraction with a known positive control substrate.
-
Difficulty in Identifying Metabolites: The metabolites may be present at low concentrations. Concentrate your samples or use a more sensitive analytical method.
Part 2: Experimental Protocols & Data Presentation
This section provides detailed step-by-step methodologies for key experiments and presents data in a structured format for easy comparison.
Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound (MW: 264.32 g/mol )[11]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) (average MW: ~1460 g/mol )
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer
Procedure:
-
Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with gentle stirring.
-
Slowly add the calculated amount of this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any un-complexed this compound.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Characterize the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) to confirm complex formation.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the procedure for assessing the intestinal permeability of this compound using the Caco-2 cell model.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
For the permeability assay, wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of this compound (e.g., 10 µM) in transport buffer.
-
For A-B transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For B-A transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the Papp values and the efflux ratio as described in Q3.
Data Presentation: Expected Papp Values and Interpretation
| Papp (x 10⁻⁶ cm/s) | Predicted in vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Part 3: Visualization & Formatting
This section provides diagrams to visualize key concepts and workflows.
Diagram 1: Workflow for Enhancing Bioavailability
This diagram illustrates the logical workflow for addressing poor bioavailability of a compound like this compound.
Caption: A logical workflow for enhancing the bioavailability of a drug candidate.
Diagram 2: Signaling Pathway Inhibition by this compound
This diagram illustrates the known mechanism of action of this compound in inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
- Dai, W. G., Dong, B. J., & Li, S. (2020). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 16(11), 1065-1083.
- Singh, A., Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50.
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(3), 36-44.
- Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2010). Solubility advantage of amorphous pharmaceuticals: I. A thermodynamic analysis. Journal of pharmaceutical sciences, 99(3), 1254-1264.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
- Chadwick, M., Trewin, H., Gawthrop, F., & Wagstaff, C. (2013). Sesquiterpenoids lactones: benefits to plants and people. International journal of molecular sciences, 14(6), 12780-12805.
- Gao, C., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma.
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & pharmacotherapy, 58(3), 173-182.
- He, Y., et al. (2019). Pharmacokinetic characteristics of sesquiterpene lactones and metabolites in serum over 24 h in 16 healthy adults after Brussels/witloof chicory consumption. Molecular Nutrition & Food Research, 63(18), 1900388.
- Matosinhos, R. C., et al. (2024). Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout. Scientific Reports, 14(1), 6991.
- Merisio, C., et al. (2013).
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
- Wang, J., & Urban, M. W. (2004). The impact of nanotechnology on drug delivery. Journal of Biomedical Nanotechnology, 1(1), 1-12.
- Wójcik, M., et al. (2020). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. International Journal of Molecular Sciences, 22(1), 111.
- Wu, C. Y., & Benet, L. Z. (2005). Predicting drug disposition, absorption/elimination/transporter interplay and the role of food on drug absorption. Advanced drug delivery reviews, 57(5), 677-692.
- Zhang, Y., et al. (2018). Nano-drug delivery systems in cancer therapy. Chinese Chemical Letters, 29(1), 1-8.
- Zhou, Y., et al. (2019). In vitro glucuronidation of nine sesquiterpene lactones by human liver microsomes and recombinant human UDP-glucuronosyltransferases. Xenobiotica, 49(12), 1435-1443.
- Zylberberg, C., & Matosevic, S. (2016). Pharmaceutical liposomal drug delivery: a review of new delivery systems and a look to the future. Drug delivery, 23(9), 3319-3341.
- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro and in vivo assessment of metabolic drug-drug interaction potential. Pharmacological reports, 58, 443.
- Blech, S., et al. (2008). The use of in vitro metabolism data in the prediction of human pharmacokinetics. Current opinion in drug discovery & development, 11(1), 73-85.
- Brandon, E. F., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and applied pharmacology, 189(3), 233-246.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Kim, J. J., et al. (2009). In vivo antiplasmodial activity of this compound from Carpesium ceruum. Journal of enzyme inhibition and medicinal chemistry, 24(1), 247-250.
- Lin, J., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
- Ma, B., & He, F. (2011). LC-MS/MS for the quantification of drugs in biological samples: a review. Journal of pharmaceutical and biomedical analysis, 55(5), 825-840.
- Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.
- Obach, R. S. (1999). The prediction of human metabolic clearance from in vitro data. Current opinion in drug discovery & development, 2(1), 36-44.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736-749.
- Yee, S. (1997). In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man—fact or myth. Pharmaceutical research, 14(6), 763-766.
Sources
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Gut Microbiota Metabolism of Dietary Sesquiterpene Lactones: Untargeted Metabolomics Study of Lactucopicrin and Lactucin Conversion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]
- 10. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] AQUEOUS SOLUBILITY PREDICTION OF ORGANIC COMPOUNDS | Semantic Scholar [semanticscholar.org]
- 12. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. Pharmacokinetics and metabolism of the plant cannabinoids, delta9-tetrahydrocannabinol, cannabidiol and cannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 11(13)-Dehydroivaxillin Extraction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the extraction and scale-up of 11(13)-Dehydroivaxillin (DHI). This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to address the specific challenges encountered during the isolation of this promising sesquiterpenoid lactone from its natural source, plants of the Carpesium genus. As Senior Application Scientists, we have synthesized field-proven insights and technical data to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the extraction and purification of this compound.
Q1: What are the primary challenges in purifying this compound?
A1: The purification of this compound, a sesquiterpenoid lactone, presents several challenges rooted in its chemical nature and the complexity of the plant matrix. A primary difficulty is the presence of structurally similar sesquiterpenoid lactones and other secondary metabolites within the Carpesium genus, which can co-elute during chromatographic separation. Additionally, DHI is susceptible to degradation under harsh conditions, such as high temperatures, extreme pH, and prolonged exposure to UV light.[1]
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: The choice of solvent is critical for a successful extraction. For many sesquiterpenoid lactones, polar organic solvents like methanol and ethanol have proven effective.[1][2] An optimized method for a related plant from the Asteraceae family utilized 100% methanol for efficient extraction.[2] However, the optimal solvent can vary depending on the specific plant material and the desired purity of the initial extract. It is advisable to conduct small-scale pilot extractions with a range of solvents to determine the most efficient one for your specific biomass.
Q3: How can I minimize the degradation of this compound during extraction and storage?
A3: To minimize degradation, it is crucial to handle the powdered plant material and extracts with care. A study on sesquiterpenoid lactones from Aucklandia lappa revealed a significant loss of constituents (around 20%) within 15-20 days of powdering the herbal drug.[2] Therefore, it is highly recommended to use freshly powdered plant material for extraction. During the extraction process, avoid excessive heat. Room temperature maceration or sonication for shorter durations are preferable to prolonged heating methods like Soxhlet extraction. For storage, extracts should be kept in amber vials at low temperatures (e.g., 4°C or -20°C) to protect them from light and heat.[3]
Q4: What are the key considerations when scaling up the extraction process?
A4: Scaling up from a laboratory to a pilot or industrial scale introduces new challenges. A critical aspect is maintaining the extraction efficiency and yield.[4][5] This involves carefully considering the mass transfer and thermodynamic properties of the system.[5][6] Simply increasing the volume of solvents and plant material may not lead to a proportional increase in yield. Process parameters such as the solid-to-solvent ratio, agitation speed, and extraction time need to be re-optimized at a larger scale.[6] It is also important to consider the economic and environmental impact of using large volumes of organic solvents.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the extraction and purification of this compound.
A. Extraction Phase
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | 1. Inefficient Solvent Penetration: The solvent may not be effectively reaching the plant cells. 2. Incomplete Extraction: The extraction time may be too short. 3. Degradation of DHI: The extraction conditions may be too harsh. 4. Poor Quality Plant Material: The concentration of DHI in the plant material may be low. | 1. Improve Solvent Penetration: Ensure the plant material is finely and freshly powdered.[2] Consider using techniques like ultrasound-assisted extraction to enhance cell wall disruption. 2. Optimize Extraction Time: Conduct a time-course study at a small scale to determine the optimal extraction duration. 3. Use Milder Conditions: Opt for room temperature maceration or controlled, low-temperature sonication over high-heat methods. 4. Source High-Quality Material: If possible, analyze the DHI content of the plant material before large-scale extraction. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation. | 1. Break the Emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Gentle centrifugation can also help. 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to facilitate phase transfer with minimal emulsion formation. |
| Precipitation in the Crude Extract | 1. Supersaturation: The extract may be too concentrated, leading to the precipitation of less soluble compounds. 2. Temperature Changes: Cooling the extract can cause some compounds to precipitate. | 1. Dilute the Extract: Add a small amount of the extraction solvent to redissolve the precipitate. 2. Filter Before Concentration: If precipitation is unavoidable, filter the extract before proceeding to the next step to remove insoluble material. |
B. Chromatographic Purification Phase
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of DHI from Impurities | 1. Inappropriate Stationary Phase: The chosen column chemistry may not be suitable for separating DHI from closely related compounds. 2. Suboptimal Mobile Phase: The solvent system may not provide adequate resolution. 3. Column Overloading: Injecting too much sample can lead to broad, overlapping peaks. | 1. Select a Suitable Stationary Phase: For sesquiterpenoid lactones, reversed-phase columns (e.g., C18) are commonly used. Consider trying different stationary phases (e.g., phenyl-hexyl) for improved selectivity. 2. Optimize the Mobile Phase: Develop a gradient elution method, starting with a higher proportion of a weak solvent (e.g., water) and gradually increasing the concentration of a strong solvent (e.g., acetonitrile or methanol).[1] 3. Reduce Sample Load: Decrease the amount of crude extract injected onto the column. |
| Peak Tailing | 1. Secondary Interactions: DHI may be interacting with active sites on the silica-based stationary phase. 2. Column Contamination: The column inlet frit or the stationary phase itself may be contaminated. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. | 1. Modify the Mobile Phase: Add a small amount of a competing agent, such as a buffer or a different organic modifier, to the mobile phase to block active sites. 2. Clean the Column: Reverse the column and flush with a strong solvent to remove contaminants from the inlet frit.[7] 3. Adjust pH: Although DHI is not strongly ionizable, adjusting the mobile phase pH slightly can sometimes improve peak shape. |
| Irreproducible Retention Times | 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections. 2. Fluctuations in Mobile Phase Composition: Inconsistent solvent mixing can lead to shifting retention times. 3. Temperature Variations: Changes in ambient temperature can affect retention times. | 1. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. 2. Degas Solvents: Thoroughly degas all mobile phase solvents to prevent bubble formation in the pump. 3. Use a Column Oven: A column oven will maintain a constant temperature, leading to more reproducible results. |
III. Detailed Experimental Protocol: A Scalable Three-Step Extraction and Purification of this compound
This protocol is adapted from a successful large-scale method for isolating sesquiterpenoid lactones from a member of the Asteraceae family and is tailored for the extraction of DHI from Carpesium species.[8]
Step 1: Solid-Liquid Extraction (Maceration)
-
Preparation of Plant Material: Air-dry the aerial parts of the Carpesium plant and grind them into a fine powder. For optimal results, use freshly powdered material.[2]
-
Maceration: In a large, suitable vessel, suspend the powdered plant material in methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration and Concentration: Filter the mixture through a coarse filter, followed by a finer filter paper, to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
Step 2: Liquid-Liquid Partitioning
-
Resuspension: Resuspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Defatting: Perform a liquid-liquid extraction with n-hexane to remove nonpolar compounds such as fats and chlorophyll. Repeat this step until the hexane layer is nearly colorless. Discard the hexane fractions.
-
Extraction of DHI: Adjust the aqueous methanol phase to a higher water content (e.g., 1:1 v/v) and extract with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane. This will partition the DHI and other sesquiterpenoid lactones into the organic phase.
-
Concentration: Collect the organic phases and concentrate them under reduced pressure to yield the enriched DHI fraction.
Step 3: Chromatographic Purification
-
Column Selection: Utilize a reversed-phase flash chromatography system with a C18 stationary phase.
-
Mobile Phase: Prepare a mobile phase consisting of water (A) and acetonitrile (B).
-
Gradient Elution: Equilibrate the column with a low concentration of acetonitrile (e.g., 10%). After injecting the enriched DHI fraction, run a linear gradient to increase the concentration of acetonitrile over a period of 60-90 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at a wavelength suitable for sesquiterpenoid lactones, typically around 210-220 nm).
-
Purity Analysis and Final Purification: Analyze the collected fractions by HPLC to determine the purity of DHI. Pool the purest fractions and, if necessary, perform a final purification step using preparative HPLC with an isocratic or shallow gradient mobile phase to obtain highly pure this compound.
IV. Visualizations
A. General Workflow for this compound Extraction and Purification
Caption: A scalable three-step workflow for the extraction and purification of this compound.
B. Troubleshooting Logic for Low Extraction Yield
Caption: A troubleshooting decision tree for addressing low crude extract yield.
V. References
-
A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Scale-Up of Natural Product Isolation. (n.d.). Springer Nature Experiments. Retrieved January 15, 2026, from [Link]
-
Rostagno, M. A., & Prado, J. M. (2013). CHAPTER 10: Scale‐up of Extraction Processes. In Natural Product Extraction (pp. 363-398). Royal Society of Chemistry.
-
Scale‐up of Extraction Processes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Technical Support Center: Common Pitfalls in Sesquiterpene Lactone Purification. (2025, December). BenchChem.
-
Kumarasamy, Y. (2012). Scaling-up of natural products isolation. Methods in Molecular Biology, 864, 465–472. [Link]
-
Natural Products Extraction of the Future—Sustainable Manufacturing Solutions for Societal Needs. (2018, October 1). MDPI. Retrieved January 15, 2026, from [Link]
-
Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Production of Sesquiterpene Lactones in Family Asteraceae: Structure, Biosynthesis, and Applications. (2023). Taylor & Francis eBooks.
-
Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Production of Sesquiterpene Lactones in Family Asteraceae: Structure, Biosynthesis, and Applications. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Troubleshooting LC, basics. (n.d.). Chromedia. Retrieved January 15, 2026, from [Link]
-
Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved January 15, 2026, from [Link]
-
Chromatography Troubleshooting. (2019, March 25). YouTube. Retrieved January 15, 2026, from [Link]
-
Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. (2017, September 14). PubMed. Retrieved January 15, 2026, from [Link]
-
Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. (2024, June 28). MDPI. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chromedia.org [chromedia.org]
- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 11(13)-Dehydroivaxillin and Other Prominent Sesquiterpene Lactones in Oncological Research
This guide provides a detailed comparative analysis of 11(13)-Dehydroivaxillin (DHI), a promising natural compound, against other well-characterized sesquiterpene lactones. Our focus is on elucidating the distinct and overlapping mechanisms of action, cytotoxic potential, and therapeutic promise in the context of cancer research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of this important class of phytochemicals.
Introduction to Sesquiterpene Lactones: Nature's Warheads
Sesquiterpene lactones (SLs) are a diverse group of naturally occurring C15 terpenoid compounds, predominantly found in plants of the Asteraceae family.[1] Their chemical architecture is characterized by a lactone ring, and it is often the presence of an α-methylene-γ-lactone moiety that serves as a reactive center, enabling these molecules to interact with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.[2][3] This reactivity is the foundation of their broad spectrum of biological activities, including potent anti-inflammatory and anticancer effects.[4][5] Understanding the subtle structural differences between various SLs is critical, as these variations dictate their specific molecular targets and overall pharmacological profile.
This compound (DHI): A Potent Inhibitor of Pro-Survival Signaling
This compound is a natural compound isolated from the Carpesium genus, a plant with a history in traditional Chinese medicine.[6][7] Recent research has brought DHI to the forefront as a potent agent against non-Hodgkin's lymphoma (NHL).[6][8]
Mechanism of Action: The primary anti-cancer activity of DHI stems from its ability to modulate multiple critical signaling cascades that govern cell survival and proliferation.[6][8]
-
NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of cancer cell survival, protecting malignant cells from apoptosis and promoting proliferation.[6] DHI has been demonstrated to be a potent inhibitor of this pathway. Mechanistic studies, including the cellular thermal shift assay (CETSA), have provided compelling evidence that DHI directly interacts with and reduces the thermal stability of IκB kinase alpha and beta (IKKα/IKKβ).[6][8] This interaction prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, NF-κB remains inactive, unable to translocate to the nucleus and initiate the transcription of its target genes.[6] DHI significantly inhibits TNFα-induced NF-κB activation.[6]
-
Modulation of Other Pathways: Beyond NF-κB, DHI also influences other survival pathways, such as PI3K/AKT and ERK, although these effects can be cell-type dependent.[6][8] This multi-targeted approach contributes to its robust anti-lymphoma effects observed both in vitro and in vivo.[6]
Below is a diagram illustrating the targeted inhibition of the NF-κB pathway by DHI.
Caption: DHI directly inhibits IKKα/IKKβ, preventing NF-κB activation.
Head-to-Head Comparison with Other Sesquiterpene Lactones
Parthenolide
Parthenolide, derived from the feverfew plant (Tanacetum parthenium), is one of the most extensively studied SLs, known for its anti-inflammatory and anti-cancer properties.[5][9]
-
Comparative Mechanism: Like DHI, a primary mechanism of parthenolide's action is the inhibition of the NF-κB pathway.[5][10][11] However, the precise point of interaction can differ. While DHI has been shown to directly bind IKKα/β, parthenolide is thought to inhibit NF-κB activity by either interacting with IKK or by directly targeting the p65 subunit of NF-κB, preventing its DNA binding.[9][11] Both compounds possess an α-methylene-γ-lactone ring crucial for their bioactivity, which allows them to alkylate nucleophilic sites on their target proteins.[5][9] Additionally, parthenolide is known to induce apoptosis through the generation of reactive oxygen species (ROS) by depleting cellular glutathione (GSH), a mechanism that is also a common feature for many cytotoxic SLs.[9][11]
-
Performance Insight: Both DHI and parthenolide are potent NF-κB inhibitors, making them valuable tools for studying cancers reliant on this pathway. DHI's demonstrated direct interaction with the IKK complex provides a specific mechanistic anchor for its activity.[6] Parthenolide's well-documented induction of oxidative stress represents another key cytotoxic mechanism that complements its NF-κB inhibition.[11]
Helenalin
Helenalin, found in plants of the Arnica genus, is known for its potent cytotoxicity and anti-inflammatory effects.[12]
-
Comparative Mechanism: Helenalin's mechanism is multifactorial and characterized by its high reactivity.[13] It acts as a potent and non-specific alkylating agent, inhibiting numerous proteins through covalent modification of their thiol groups. This leads to the inhibition of DNA, RNA, and protein synthesis.[13][14] While this includes the inhibition of NF-κB (specifically the p65 subunit), its action is much broader and less targeted than that of DHI. Helenalin significantly depletes cellular GSH levels, leading to profound oxidative stress.[12][13] Unlike DHI's more targeted inhibition of the IKK complex, helenalin's cytotoxicity is a result of widespread, promiscuous alkylation of various essential cellular enzymes and transcription factors.[13]
-
Performance Insight: Helenalin exhibits very high cytotoxicity, but this comes at the cost of specificity.[15] Its broad reactivity can lead to significant off-target effects and higher toxicity to normal cells compared to more targeted agents.[12] DHI's more focused mechanism on the IKK complex may offer a wider therapeutic window. While both compounds can induce cell death, the pathways are distinct: DHI's action is rooted in the specific blockade of a pro-survival signal, whereas helenalin's is due to overwhelming cellular damage.[6][13]
Artemisinin
Artemisinin and its derivatives are globally recognized as frontline antimalarial drugs, but also possess significant anti-cancer activity.[16][17]
-
Comparative Mechanism: Artemisinin's mechanism is fundamentally different from that of DHI and the other SLs discussed above. Its activity is dependent on a unique endoperoxide bridge within its structure.[17] In the presence of high intracellular iron concentrations—a characteristic of both malaria parasites (from heme) and many cancer cells—this bridge is cleaved.[18][19] This reaction generates a burst of cytotoxic carbon-centered free radicals, which damage a wide array of cellular components, leading to cell death.[18] While some studies suggest it may also interfere with processes like mitochondrial function and calcium homeostasis, its primary mode of action is iron-dependent oxidative damage, not the targeted inhibition of signaling kinases seen with DHI.[16][19]
-
Performance Insight: Artemisinin's unique iron-activated mechanism provides a degree of selectivity for cancer cells, which often have higher iron requirements than normal cells. This makes it a fascinating therapeutic candidate. The comparison with DHI highlights two distinct strategies for targeting cancer: DHI uses a targeted signaling blockade, while artemisinin employs a bio-activatable "Trojan horse" approach to induce widespread oxidative damage.
Thapsigargin
Thapsigargin is a potent sesquiterpene lactone derived from the plant Thapsia garganica. It is a well-known tumor promoter but is also explored for its potential in targeted cancer therapy.[20][21]
-
Comparative Mechanism: Thapsigargin has a highly specific and potent mechanism of action that is entirely different from DHI. It is a non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[20][22][23] The SERCA pump is responsible for pumping calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER). By inhibiting this pump, thapsigargin causes a depletion of ER calcium stores and a sustained increase in cytosolic Ca2+ levels.[21][24] This disruption of calcium homeostasis leads to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis.[20][21] This mechanism does not directly involve the NF-κB or other kinase pathways targeted by DHI.
-
Performance Insight: Thapsigargin's exquisite specificity for the SERCA pump makes it an invaluable tool for studying calcium signaling. Its potency is remarkable, often acting at nanomolar concentrations. While toxic, its mechanism has been cleverly exploited to create prodrugs, like mipsagargin, which are targeted to cancer cells where an enzyme cleaves the prodrug, releasing the toxic thapsigargin payload directly at the tumor site.[20] This contrasts with DHI's mechanism, which involves inhibiting a signaling pathway that is hyperactive in certain cancers.
Quantitative Performance Analysis: Cytotoxicity
The cytotoxic potential of a compound is a critical metric for its evaluation as an anti-cancer agent, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | Daudi | Burkitt's Lymphoma | ~2.5 | 48 | [6] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | ~5.0 | 48 | [6] | |
| Raji | Burkitt's Lymphoma | ~5.0 | 48 | [6] | |
| Parthenolide | C2C12 (Myoblast) | (for comparison) | 5.6 | 24 | [25][26] |
| MDA-MB-231 | Breast Cancer | ~25 | 48 | [27][28] | |
| Helenalin | RD (eRMS) | Rhabdomyosarcoma | 5.26 | 24 | [15] |
| RH30 (aRMS) | Rhabdomyosarcoma | 3.47 | 72 | [15] | |
| T47D | Breast Cancer | 1.3 | 72 | [15] | |
| Ivalin (structurally similar) | C2C12 (Myoblast) | (for comparison) | 3.3 | 24 | [25][26] |
Note: Direct comparison of IC50 values should be done with caution, as experimental conditions (cell line, exposure time, assay method) can significantly influence the results. This table is for illustrative purposes based on available data.
Experimental Protocols
To ensure scientific rigor and reproducibility, we outline the methodologies for key assays used in the characterization of these compounds.
MTT Assay for Cell Viability and Cytotoxicity
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone (e.g., DHI) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
NF-κB Luciferase Reporter Assay
Rationale: This assay quantifies the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and binds to the promoter, it drives the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin.
Step-by-Step Protocol:
-
Transfection: Co-transfect cells (e.g., Daudi cells) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) for normalization.
-
Compound Pre-treatment: After 24 hours, pre-treat the transfected cells with various concentrations of the test compound (e.g., DHI) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα, e.g., 15 ng/mL), for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Using a dual-luciferase reporter assay system, measure the firefly luciferase activity first, then add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase signal.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the stimulated vehicle control.
Conclusion and Future Perspectives
The comparative analysis reveals that while this compound belongs to the broad class of cytotoxic sesquiterpene lactones, its efficacy against non-Hodgkin's lymphoma appears to be driven by a relatively specific mechanism: the direct inhibition of the IKKα/β kinases, leading to a blockade of the canonical NF-κB survival pathway.[6][8]
-
DHI vs. Parthenolide: Both target NF-κB, but DHI's demonstrated direct binding to IKK provides a more defined molecular starting point for optimization.
-
DHI vs. Helenalin: DHI offers superior target specificity compared to the broad, alkylating-agent nature of helenalin, potentially translating to a better safety profile.
-
DHI vs. Artemisinin & Thapsigargin: DHI's mechanism is completely distinct, targeting signal transduction rather than relying on iron-mediated radical generation (Artemisinin) or ER stress induction via SERCA inhibition (Thapsigargin).
This head-to-head comparison underscores the remarkable diversity within the sesquiterpene lactone family. This compound emerges as a promising lead compound, particularly for hematological malignancies where NF-κB addiction is a known vulnerability. Future research should focus on comprehensive structure-activity relationship (SAR) studies to enhance its potency and specificity, as well as detailed preclinical toxicology and pharmacokinetic profiling to assess its potential for clinical translation.
References
- Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
- Current perspectives on the mechanism of action of artemisinins. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
- The cytotoxicity of helenalin, its mono and difunctional esters, and related sesquiterpene lactones in murine and human tumor cells. (1992). Drug Design and Discovery. Retrieved January 15, 2026, from [Link]
- Artemisinin. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
- Artemisinin: mechanisms of action, resistance and toxicity. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
- Thapsigargin. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
- Anti-inflammatory activity of sesquiterpene lactones and related compounds. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
- [Molecular mechanisms of parthenolide's action: Old drug with a new face]. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
- Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
- Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways. (2023). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
- Helenalin. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
- What is the mechanism of Artemisinin? (2024). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
- Decreased helenalin-induced cytotoxicity by flavonoids from Arnica as studied in a human lung carcinoma cell line. (1995). Phytomedicine. Retrieved January 15, 2026, from [Link]
- Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
- Mode of action of sesquiterpene lactones as anti-inflammatory agents. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
- Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells. (2018). Molecules. Retrieved January 15, 2026, from [Link]
- The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm. (n.d.). Frontiers in Pharmacology. Retrieved January 15, 2026, from [Link]
- Parthenolide covalently targets and inhibits focal adhesion kinase in breast cancer cells. (2019). Cell Chemical Biology. Retrieved January 15, 2026, from [Link]
- Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase. (1989). The Journal of Biological Chemistry. Retrieved January 15, 2026, from [Link]
- Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
- The cytotoxicity of helenalin, its mono and difunctional esters, and related sesquiterpene lactones in murine and human tumor cells. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
- Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. (2017). Cell Death & Disease. Retrieved January 15, 2026, from [Link]
- Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies. (2020). Cancers. Retrieved January 15, 2026, from [Link]
- (PDF) Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
- Thapsigargin inhibits contraction and Ca2+ transient in cardiac cells by specific inhibition of the sarcoplasmic reticulum Ca2+ pump. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
- Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament. (2019). Toxins. Retrieved January 15, 2026, from [Link]
- Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
- Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell. (2024). International Journal of Molecular Sciences. Retrieved January 15, 2026, from [Link]
- In Vivo Antiplasmodial Activity of this compound From Carpesium Ceruum. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
- (PDF) Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
- Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis. (2023). European Journal of Pharmacology. Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo antiplasmodial activity of this compound from Carpesium ceruum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 11. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Helenalin - Wikipedia [en.wikipedia.org]
- 13. The cytotoxicity of helenalin, its mono and difunctional esters, and related sesquiterpene lactones in murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cytotoxicity of helenalin, its mono and difunctional esters, and related sesquiterpene lactones in murine and human tumor cells. | Semantic Scholar [semanticscholar.org]
- 15. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current perspectives on the mechanism of action of artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Artemisinin - Wikipedia [en.wikipedia.org]
- 18. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 20. agscientific.com [agscientific.com]
- 21. Thapsigargin - Wikipedia [en.wikipedia.org]
- 22. Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thapsigargin inhibits contraction and Ca2+ transient in cardiac cells by specific inhibition of the sarcoplasmic reticulum Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
A Comparative Guide to the In Vivo Anti-Tumor Effects of 11(13)-Dehydroivaxillin in Non-Hodgkin's Lymphoma
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vivo anti-tumor efficacy of 11(13)-Dehydroivaxillin (DHI), a natural sesquiterpene lactone, against Non-Hodgkin's Lymphoma (NHL). We will delve into the supporting experimental data for DHI and contrast its performance with current standards of care and other relevant investigational compounds. This document is designed to offer a clear, data-driven perspective to inform preclinical research and guide future drug development strategies.
Introduction to this compound (DHI) and its Therapeutic Rationale
This compound is a natural compound that can be isolated from plants of the Carpesium genus.[1] As a member of the sesquiterpene lactone class, it shares structural motifs with other biologically active compounds known for their anti-inflammatory and anti-cancer properties.[2][3] The primary rationale for investigating DHI in the context of B-cell lymphomas, such as Diffuse Large B-Cell Lymphoma (DLBCL), lies in the central role of the Nuclear Factor-kappa B (NF-κB) signaling pathway in these malignancies.[1][4]
In many forms of NHL, particularly the Activated B-Cell-like (ABC) subtype of DLBCL, constitutive activation of the NF-κB pathway is a critical driver of tumor cell proliferation and survival.[1][5] This pathway effectively shields cancer cells from apoptosis (programmed cell death). Therefore, targeted inhibition of NF-κB represents a highly promising therapeutic strategy.[1] Preclinical evidence has demonstrated that DHI directly targets and inhibits this pathway, providing a strong mechanistic basis for its anti-tumor effects.[1]
Confirmed In Vivo Anti-Tumor Efficacy of DHI
A pivotal preclinical study has confirmed the significant in vivo anti-tumor activity of DHI in a xenograft model of Non-Hodgkin's Lymphoma.[1][6]
Experimental Synopsis:
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Model: Subcutaneous xenografts of human DLBCL cell lines (SU-DHL-2).
-
Treatment: DHI administered intraperitoneally.
-
Key Findings: DHI treatment led to a significant inhibition of tumor growth compared to the vehicle control group. Immunohistochemical analysis of the excised tumors revealed a marked decrease in the proliferation marker PCNA and reduced levels of the direct drug targets IKKα/β. The treatment was well-tolerated, with only mild liver toxicity noted.[1]
This foundational study establishes DHI as a promising lead compound for NHL therapy, demonstrating potent anti-proliferative and pro-apoptotic effects in a relevant in vivo setting.
Comparative Analysis: DHI vs. Alternative Therapies
An objective evaluation requires comparing DHI's performance against established and emerging treatments for DLBCL.
DHI vs. Standard of Care: R-CHOP Chemotherapy
The current frontline standard of care for DLBCL is a combination immunochemotherapy regimen known as R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone).[3][7][8]
Mechanism of Action Comparison:
| Therapy | Target & Mechanism |
| This compound (DHI) | Targeted: Directly binds to and inhibits IκB kinase (IKK) complex (IKKα/IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, blocking its pro-survival signaling.[1] |
| R-CHOP | Multi-modal: A combination of a monoclonal antibody (Rituximab) targeting the CD20 protein on B-cells, and several cytotoxic chemotherapy agents that induce widespread DNA damage and disrupt cellular division in rapidly dividing cells.[7][9] |
In Vivo Performance and Toxicity Comparison:
Direct head-to-head preclinical comparisons between DHI and a full R-CHOP regimen are not available in published literature. However, we can juxtapose data from separate studies in similar lymphoma models.
| Parameter | This compound (DHI) | R-CHOP Regimen |
| Efficacy | Significant tumor growth inhibition in a DLBCL xenograft model.[1] | Effective at reducing tumor burden, but resistance is common (30-50% of patients).[4][10] Preclinical models show efficacy but also highlight resistance mechanisms.[11] |
| Toxicity Profile | Reported as having "mild liver toxicity" in the key preclinical study.[1] | Associated with significant side effects including myelosuppression, cardiotoxicity (from Doxorubicin), neuropathy, and increased risk of secondary malignancies.[7][12] Preclinical models have reported treatment-related mortality.[7] |
| Selectivity | Mechanistically targeted towards cells with hyperactive NF-κB signaling. | Broadly cytotoxic to all rapidly dividing cells, leading to off-target effects on healthy tissues like bone marrow and hair follicles.[9] |
This table is a qualitative comparison based on available data; direct quantitative comparison is limited by differing experimental models.
DHI vs. Targeted Therapy: Ibrutinib (BTK Inhibitor)
Ibrutinib is an oral inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is upstream of NF-κB in certain lymphoma subtypes.[13][14] It has shown efficacy in some DLBCL cases, particularly the non-GCB subtype.[15]
Mechanism of Action Comparison:
| Therapy | Target & Mechanism |
| This compound (DHI) | Downstream NF-κB Inhibition: Directly targets the IKK complex, a central convergence point for NF-κB activation.[1] |
| Ibrutinib | Upstream BCR Pathway Inhibition: Covalently binds to and irreversibly inhibits BTK, blocking signals that lead to B-cell proliferation and survival, including downstream NF-κB activation.[15][16] |
In Vivo Performance and Toxicity Comparison:
| Parameter | This compound (DHI) | Ibrutinib |
| Efficacy | Significant tumor growth inhibition in a DLBCL xenograft model.[1] | Shows anti-tumor activity in preclinical models of B-cell malignancies.[17] Clinical response in DLBCL is primarily seen in the non-GCB subtype.[15] |
| Toxicity Profile | Mild liver toxicity reported.[1] | Preclinical studies in rats and dogs show gastrointestinal toxicities (ulceration, inflammation), adverse effects on lymphoid tissues, and skin toxicities.[17][18] Clinically, it is associated with bleeding, cardiotoxicity (atrial fibrillation), and diarrhea.[19] |
| Resistance | Potential to overcome resistance mechanisms related to upstream mutations by targeting the downstream IKK complex.[1] | Resistance can develop through mutations in BTK or downstream signaling components. |
DHI vs. Other Sesquiterpene Lactones
DHI belongs to a class of compounds with similar chemical structures, including Parthenolide and Costunolide, which are also known NF-κB inhibitors.[2][20]
Mechanism and Performance Comparison:
| Compound | Primary Target(s) | Reported In Vivo Efficacy in Hematological Malignancies |
| This compound | IKKα/IKKβ[1] | Significant tumor growth inhibition in a DLBCL xenograft model.[1] |
| Parthenolide | IKK, STAT3, p53 activation[3] | Prolonged survival in a Primary Effusion Lymphoma (PEL) xenograft model.[2] Prevented engraftment and improved survival in xenografts of childhood acute lymphoblastic leukemia.[1] |
| Costunolide | NF-κB, STAT3, mTOR[20] | Induces apoptosis in human B-cell lymphoma cells in vitro.[20] In vivo studies have shown efficacy in other cancer types like liver cancer. |
This comparison highlights that while several sesquiterpene lactones target the NF-κB pathway, DHI has demonstrated clear, direct in vivo efficacy specifically in a DLBCL model.
Key Signaling Pathways
The anti-tumor activity of DHI and its comparators revolves around the inhibition of critical pro-survival signaling pathways in B-cell lymphoma. The NF-κB and STAT3 pathways are often co-dependently activated and represent key therapeutic targets.[18][19]
The NF-κB Signaling Pathway and DHI's Point of Intervention
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, we provide detailed, step-by-step methodologies for key experiments.
Cell Culture Protocol: SU-DHL-2
-
Base Medium: RPMI-1640 Medium. [7]* Complete Growth Medium: Supplement the base medium with 10% Fetal Bovine Serum (FBS). [4][7][8]* Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂. [7]* Subculturing: These are suspension cells. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. When the cell concentration nears the upper limit, split the culture by adding fresh complete growth medium. A subcultivation ratio of 1:3 to 1:8 is recommended every 2 to 3 days. [1][7]* Cryopreservation: Freeze cells in a solution of 70% complete medium, 20% FBS, and 10% DMSO. [4]
In Vivo Xenograft Model Workflow
This protocol outlines the establishment of a subcutaneous DLBCL xenograft model in SCID mice.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This is a generalized protocol for staining tumor sections for markers like PCNA or IKKα/β.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 min each).
-
Immerse in 100% ethanol (2 changes, 10 min each).
-
Immerse in 95%, 85%, and 75% ethanol (5 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in an antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat in a pressure cooker or microwave to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 15 minutes.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., anti-PCNA, anti-IKKα) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody & Detection:
-
Wash slides 3x with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides 3x with PBS.
-
Incubate with Streptavidin-HRP (SABC) reagent for 30 minutes.
-
Wash slides 3x with PBS.
-
-
Visualization & Counterstaining:
-
Apply DAB substrate and monitor color development under a microscope (typically 2-10 minutes).
-
Rinse slides in distilled water to stop the reaction.
-
Counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei.
-
-
Dehydration and Mounting:
-
Rinse in running tap water.
-
Dehydrate through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Conclusion and Future Directions
The available in vivo data robustly support this compound as a potent anti-tumor agent against Non-Hodgkin's Lymphoma. Its targeted mechanism of action—the direct inhibition of the IKK complex—presents a clear advantage over the broad cytotoxicity of standard R-CHOP chemotherapy and offers a potential strategy to overcome resistance to upstream inhibitors like Ibrutinib.
-
Head-to-head in vivo comparisons with R-CHOP and Ibrutinib in DLBCL xenograft models.
-
Evaluation in patient-derived xenograft (PDX) models to assess efficacy across the genetic heterogeneity of DLBCL. [8]* Combination studies to explore potential synergies between DHI and other agents, such as Rituximab or targeted therapies.
-
Comprehensive toxicology and pharmacokinetic studies to establish a clear therapeutic window for clinical translation.
By pursuing these next steps, the full therapeutic potential of this compound as a novel treatment for Non-Hodgkin's Lymphoma can be thoroughly elucidated.
References
-
Anticancer activities of parthenolide in primary effusion lymphoma preclinical models. (2021). Molecular Carcinogenesis. [Link]
-
Xiao, X., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease. [Link]
-
U.S. Food and Drug Administration. (2013). Pharmacology/Toxicology NDA Review and Evaluation for IMBRUVICA (ibrutinib). accessdata.fda.gov. [Link]
-
Lim, H. Y., et al. (2019). Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential. Molecules. [Link]
-
Creative Bioarray. (n.d.). SU-DHL-2. Creative Bioarray. [Link]
-
DSMZ. (n.d.). SU-DHL-2. Leibniz Institute DSMZ. [Link]
- Immunohistochemistry(IHC) Protocol. (n.d.). Source not specified.
-
Boster Biological Technology. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide. Boster Bio. [Link]
-
PubMed. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. PubMed. [Link]
-
Parthenolide eliminates leukemia-initiating cell populations and improves survival in xenografts of childhood acute lymphoblastic leukemia. (2013). Blood. [Link]
-
Vidium Animal Health. (2023). Ibrutinib. Vidium Animal Health. [Link]
-
Immunomodulatory AVM0703 enhances R-CHOP anti-lymphoma effect with reduced toxicity: Immune-resistant, aggressive A20 lymphoma model. (2023). ASCO Publications. [Link]
-
Huang, D., et al. (2020). PI3K/AKT inhibition reverses R-CHOP resistance by destabilizing SOX2 in diffuse large B cell lymphoma. Journal of Experimental & Clinical Cancer Research. [Link]
-
European Medicines Agency. (2016). CHMP assessment report: Imbruvica. EMA. [Link]
-
Staudt, L. M. (2008). Signaling crosstalk in DLBCL. Blood. [Link]
-
Zhang, T., et al. (2021). R-CHOP resistance in diffuse large B-cell lymphoma: biological and molecular mechanisms. Cancer Biology & Medicine. [Link]
-
Choi, Y. E., et al. (2021). Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation. International Journal of Molecular Sciences. [Link]
-
Sarkozy, C., & Coiffier, B. (2016). Diffuse large B-cell lymphoma: R-CHOP failure—what to do? Hematology. [Link]
-
Cancer Research UK. (n.d.). R-CHOP. Cancer Research UK. [Link]
-
R-CHOP resistance in diffuse large B-cell lymphoma: biological and molecular mechanisms. (2021). Cancer Biology & Medicine. [Link]
-
Comparison of CHOP and R-CHOP-induced killing in DLBCL cell lines. (n.d.). ResearchGate. [Link]
-
Sztiller-Sikorska, M., & Czyz, M. (2020). Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies. Pharmaceuticals. [Link]
-
Immunohistochemistry Paraffin Protocol. (n.d.). ResearchGate. [Link]
-
Patient Power. (2020). DLBCL Treatment Research: Moving Beyond R-CHOP. Patient Power. [Link]
-
Characterizing influence of rCHOP treatment on diffuse large B-cell lymphoma microenvironment through in vitro microfluidic spheroid model. (2024). Scientific Reports. [Link]
-
Costunolide inhibited the cell growth and induced cell death. (n.d.). ResearchGate. [Link]
-
Safety and efficacy of epcoritamab + R-CHOP in patients with DLBCL & high-risk features. (2023). VJHemOnc. [Link]
-
Kim, S. Y., et al. (2013). Parthenolide suppresses tumor growth in a xenograft model of colorectal cancer cells by inducing mitochondrial dysfunction and apoptosis. Cancer Letters. [Link]
-
Administration of Ibrutinib Oral Suspension Via Nasogastric and Gastrostomy Tubes. (n.d.). NCODA. [Link]
-
Safety and efficacy of epcoritamab + R-CHOP in patients with DLBCL & high-risk features. (2023). YouTube. [Link]
-
Efficacy of rituximab combined with CHOP for treating patients with diffuse large B-cell lymphoma. (2019). Medicine. [Link]
-
Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition. (2020). Molecular Cancer Therapeutics. [Link]
-
Hsu, H. F., et al. (2017). Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone. Journal of Cancer Science and Clinical Oncology. [Link]
-
Antibodies.com. (2023). Immunohistochemistry (IHC): The Complete Guide. Antibodies.com. [Link]
-
A Bird's Eye View: A Close Look into Avian CAM Models for Translational Blood Cancer Research. (2023). Cancers. [Link]
-
National Cancer Institute. (2021). Ibrutinib improves diffuse large B-cell lymphoma survival. National Cancer Institute. [Link]
-
A Phase I/II first-line study of R-CHOP plus B-cell receptor/NF-κB-double-targeting to molecularly assess therapy response. (2019). BMC Cancer. [Link]
-
Ibrutinib inhibited the proliferation of GCB-DLBCL cell lines in a dose. (n.d.). ResearchGate. [Link]
-
OncLive. (2015). Ibrutinib Induces Impressive Response in DLBCL Subtype. OncLive. [Link]
-
National Cancer Institute. (2021). Ibrutinib improves diffuse large B-cell lymphoma survival. cancer.gov. [Link]
-
Targeted Oncology. (2020). Preclinical Models Show Benefit for Novel BTK Inhibitor in MCL, NHL. Targeted Oncology. [Link]
- Ibrutinib solid forms and production process therefor. (2015).
-
Grivennikov, S. I., & Karin, M. (2011). Dangerous liaisons: STAT3 and NF-kappaB collaboration and crosstalk in cancer. Cytokine & Growth Factor Reviews. [Link]
-
Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line. (2023). Avicenna Journal of Medical Biotechnology. [Link]
-
Lymphoma Hub. (2023). Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]
-
Debiopharm. (n.d.). Non-Hodgkin Lymphoma. Debiopharm. [Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Anticancer activities of parthenolide in primary effusion lymphoma preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. R-CHOP resistance in diffuse large B-cell lymphoma: biological and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Diffuse large B-cell lymphoma: R-CHOP failure—what to do? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT inhibition reverses R-CHOP resistance by destabilizing SOX2 in diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patientpower.info [patientpower.info]
- 13. researchgate.net [researchgate.net]
- 14. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Parthenolide: pioneering new frontiers in hematological malignancies [frontiersin.org]
- 18. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Parthenolide Inhibits Synthesis and Promotes Degradation of Programmed Cell Death Ligand 1 and Enhances T Cell Tumor-Killing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Potential of 11(13)-Dehydroivaxillin and Related Sesquiterpene Lactones with Conventional Chemotherapy
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synergistic anti-cancer effects observed when combining 11(13)-Dehydroivaxillin (DHI) and other sesquiterpene lactones with traditional chemotherapy agents. As the challenge of chemotherapy resistance continues to be a primary obstacle in oncology, natural compounds that can enhance the efficacy of existing drugs are of paramount importance. This document synthesizes current research, outlines key mechanisms of action, and provides actionable experimental protocols for researchers in the field.
Introduction to this compound: A Promising, Yet Understudied, Natural Compound
This compound (DHI) is a sesquiterpene lactone isolated from the Carpesium genus, a plant with a history in traditional Chinese medicine.[1] Recent studies have identified DHI as a potent agent against non-Hodgkin's lymphoma (NHL), demonstrating its ability to induce growth inhibition and apoptosis in NHL cells.[1][2]
The primary anti-cancer mechanism of DHI has been linked to its potent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of cell survival, and its aberrant activation is a hallmark of many cancers, contributing to chemotherapy resistance.[1] DHI has been shown to directly interact with and inhibit IKKα/IKKβ, key kinases in the NF-κB cascade.[1][2] This targeted inhibition makes DHI a compelling candidate for combination therapies, as it has the potential to resensitize cancer cells to conventional chemotherapeutic agents.
While direct, extensive studies on the synergistic effects of DHI with specific chemotherapy drugs are still emerging, its mechanistic profile strongly suggests a high potential for such interactions. To provide a broader and more immediately applicable guide, we will compare the known properties of DHI with those of other well-researched sesquiterpene lactones that have demonstrated clear synergistic effects with chemotherapy.
The Broader Landscape: Synergistic Effects of Sesquiterpene Lactones in Chemotherapy
Sesquiterpene lactones (SLs) are a large class of plant-derived natural products known for their diverse biological activities, including potent anti-inflammatory and anti-cancer properties.[3][4] A significant body of research indicates that many SLs can enhance the efficacy of chemotherapy and overcome drug resistance through various mechanisms.[5]
Key Mechanisms of Synergy
The synergistic potential of SLs stems from their ability to modulate multiple signaling pathways that are often dysregulated in cancer and contribute to drug resistance.[5][6]
-
NF-κB Pathway Inhibition: Like DHI, many SLs, such as parthenolide and alantolactone, are potent inhibitors of the NF-κB pathway.[5][7] By blocking NF-κB, these compounds can downregulate anti-apoptotic proteins (e.g., Bcl-2, c-IAPs) that are often overexpressed in resistant tumors, thereby lowering the threshold for chemotherapy-induced apoptosis.[5]
-
STAT3 Pathway Modulation: The STAT3 signaling pathway is another key driver of chemoresistance.[5] SLs like alantolactone and artesunate have been shown to inhibit STAT3 phosphorylation and activation.[5] This inhibition can restore sensitivity to drugs like doxorubicin and cytarabine in resistant breast cancer and leukemia cells, respectively.[5]
-
Generation of Reactive Oxygen Species (ROS): Many SLs can induce oxidative stress within cancer cells by depleting intracellular glutathione (GSH) and increasing the production of ROS.[7][8][9] While high levels of ROS can be directly cytotoxic, sublethal levels can enhance the DNA-damaging effects of chemotherapeutic agents like cisplatin.
-
Induction of Apoptosis and Cell Cycle Arrest: SLs can independently induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of key regulatory proteins like Bax and Bcl-2.[3][8] Additionally, compounds like brevilin A can cause cell cycle arrest, often at the G2/M phase, which can sensitize cells to chemotherapy that targets dividing cells.[3][10]
Comparative Performance of Sesquiterpene Lactones in Combination Therapy
The following table summarizes experimental data from studies investigating the synergistic effects of various SLs with standard chemotherapy drugs.
| Sesquiterpene Lactone | Chemotherapy Agent | Cancer Type | Key Synergistic Outcome | Reference |
| Alantolactone | Doxorubicin | Doxorubicin-resistant Breast Cancer | Significantly reduced STAT3 phosphorylation, enhancing the anti-proliferative effects of doxorubicin. | [5] |
| Dihydroartemisinin | Gemcitabine | Pancreatic Cancer | Overcame gemcitabine resistance in vitro and in vivo by inhibiting NF-κB signaling. | [5][6] |
| Artesunate | Cytarabine | Acute Myeloid Leukemia (AML) | Reversed resistance to cytarabine by inhibiting JAK/STAT3 signaling. | [5] |
| Parthenolide | Docetaxel | Breast Cancer | Reduced metastasis and improved survival in a xenograft model. | [4] |
| Deoxyelephantopin | Gemcitabine | Pancreatic Cancer | Improved gemcitabine sensitivity by inducing oxidative stress and inhibiting the NF-κB pathway. | [6] |
| EPD | Cisplatin | Ovarian Cancer (drug-resistant cell line) | Showed significant synergistic effects in a drug-resistant ovarian cancer cell line. | [10] |
| EPD | Paclitaxel | Ovarian Cancer | Demonstrated synergistic interaction in two ovarian cancer cell lines. | [10] |
| Salograviolide A + Iso-seco-tanapartholide | N/A (Combination of two SLs) | Colon Cancer | The combination of two SLs resulted in an 80% decrease in cell viability, compared to a 25% reduction with individual agents, through ROS-dependent apoptosis. | [9] |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of a compound like this compound with a given chemotherapy agent, a series of well-defined experiments are necessary.
Protocol: Determining Synergy using the Chou-Talalay Method
This protocol outlines the steps to calculate the Combination Index (CI), a quantitative measure of drug synergy.
Objective: To determine if the combination of DHI and a chemotherapy agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Methodology:
-
Cell Culture: Plate cancer cells of interest (e.g., non-Hodgkin's lymphoma cell lines like DLBCL or Burkitt lymphoma cells) in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of DHI and the selected chemotherapy drug (e.g., doxorubicin, cisplatin).
-
Dose-Response Curves:
-
Treat cells with a serial dilution of DHI alone to determine its IC50 (the concentration that inhibits 50% of cell growth).
-
Treat cells with a serial dilution of the chemotherapy drug alone to determine its IC50.
-
-
Combination Treatment:
-
Treat cells with combinations of DHI and the chemotherapy drug. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values (e.g., ratios of 1:1, 1:2, 2:1 of their IC50s).
-
Ensure to include untreated and single-agent controls.
-
-
Viability Assay: After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol: Western Blot for NF-κB and Apoptosis Pathway Modulation
Objective: To investigate the molecular mechanism of synergy by observing changes in key protein expression and activation.
Methodology:
-
Cell Treatment: Treat cancer cells with DHI alone, the chemotherapy agent alone, and the combination at synergistic concentrations determined from the previous protocol. Include an untreated control.
-
Protein Extraction: After treatment (e.g., 24 hours), lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest. Suggested targets include:
-
NF-κB Pathway: Phospho-IKKα/β, Phospho-IκBα, Phospho-p65
-
Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Visualizing Mechanisms and Workflows
Signaling Pathway Diagram
Caption: Mechanism of synergy between DHI and chemotherapy.
Experimental Workflow Diagram
Caption: Workflow for assessing synergistic anti-cancer effects.
Conclusion and Future Directions
This compound has been identified as a potent anti-cancer compound, primarily through its inhibition of the pro-survival NF-κB pathway.[1][2] While direct evidence of its synergistic activity with chemotherapy is still forthcoming, the broader class of sesquiterpene lactones, to which DHI belongs, has a well-documented history of enhancing the efficacy of conventional cancer treatments.[4][5][6] The mechanisms are multifaceted, often involving the simultaneous targeting of multiple resistance pathways, such as NF-κB and STAT3, which makes them ideal candidates for combination therapies.[5]
For researchers, the path forward is clear. The experimental frameworks provided in this guide offer a robust starting point for systematically evaluating the synergistic potential of DHI with a range of chemotherapeutic agents across various cancer types. Such studies are critical for unlocking the full therapeutic value of this promising natural compound and for developing more effective and durable cancer treatment regimens.
References
- Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling p
- Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis. (2021). Frontiers in Pharmacology.
- Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propag
- Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancre
- Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide. (n.d.). Semantic Scholar.
- The mode of action of sesquiterpene lactones with the exocyclic methylene group conjugated with carbonyl function. (n.d.).
- Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis. (n.d.). Frontiers in Pharmacology.
- Synergistic effects of the sesquiterpene lactone, EPD, with cisplatin and paclitaxel in ovarian cancer cells. (2025-08-06).
- Synergistic anticancer activities of the plant-derived sesquiterpene lactones salograviolide A and iso-seco-tanapartholide. (2012-09-14). PubMed.
- Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of ST
- Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. (n.d.).
- Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. (2017-09-14). PubMed.
Sources
- 1. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 4. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide | Semantic Scholar [semanticscholar.org]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anticancer activities of the plant-derived sesquiterpene lactones salograviolide A and iso-seco-tanapartholide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of 11(13)-Dehydroivaxillin: A Comparative Guide for Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with high efficacy and minimal toxicity is paramount. 11(13)-Dehydroivaxillin (DHI), a naturally occurring sesquiterpene lactone, has emerged as a promising candidate, particularly for the treatment of non-Hodgkin's lymphoma (NHL).[1][2] This guide provides an in-depth evaluation of the therapeutic potential of DHI, with a focus on its therapeutic index. Through a comparative analysis with established chemotherapeutic agents, doxorubicin and bortezomib, we aim to provide researchers, scientists, and drug development professionals with the critical data and experimental context necessary to assess DHI's future clinical utility.
The Critical Measure of Safety and Efficacy: Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[3][4][5][6][7] A high therapeutic index is desirable, indicating that a much higher dose is needed to induce a toxic response than to elicit a therapeutic effect.[3] The TI is commonly calculated using the ratio of the toxic dose in 50% of subjects (TD50) or the lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50).[3][4][5][7]
Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50
For pre-clinical in vitro studies, the concept of a therapeutic index can be extrapolated by comparing the cytotoxic concentration in normal cells to the cytotoxic concentration in cancer cells (IC50). A compound that is highly cytotoxic to cancer cells but has minimal effect on normal cells would be considered to have a favorable in vitro therapeutic window.
This compound: A Potent Inhibitor of the NF-κB Signaling Pathway
This compound is a natural product that has demonstrated significant anti-proliferative and pro-apoptotic activity in various non-Hodgkin's lymphoma cell lines.[1][2] Its primary mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[1][2] The constitutive activation of the NF-κB pathway is a hallmark of many lymphoid malignancies, contributing to cancer cell survival, proliferation, and resistance to therapy.[1] By targeting IKKα/IKKβ, DHI effectively blocks the nuclear translocation of NF-κB and the subsequent transcription of its target genes, leading to cell cycle arrest and apoptosis in lymphoma cells.[1]
Beyond its effects on the NF-κB pathway, DHI has also been shown to influence other signaling cascades, such as the PI3K/AKT and ERK pathways, in a cell-type-dependent manner.[1] This multi-targeted activity may contribute to its potent anti-cancer effects.
Comparative Efficacy: In Vitro Cytotoxicity of DHI vs. Standard Chemotherapeutics
To contextualize the therapeutic potential of DHI, its in vitro cytotoxicity was compared against two widely used anti-lymphoma drugs: doxorubicin, an anthracycline antibiotic that intercalates DNA, and bortezomib, a proteasome inhibitor that also affects NF-κB signaling.
| Drug | Cell Line | IC50 (µM) | Source |
| This compound (DHI) | Daudi (Burkitt's Lymphoma) | Not explicitly stated, but effective at low µM range | [1] |
| SU-DHL-2 (DLBCL) | Not explicitly stated, but effective at low µM range | [1] | |
| NAMALWA (Burkitt's Lymphoma) | Not explicitly stated, but effective at low µM range | [1] | |
| SU-DHL-4 (DLBCL) | Not explicitly stated, but effective at low µM range | [1] | |
| Doxorubicin | KM-H2 (Hodgkin's Lymphoma) | ~0.02 µM | [8] |
| HDLM-2 (Hodgkin's Lymphoma) | ~0.03 µM | [8] | |
| HeLa (Cervical Cancer) | 1.00 µM | [9] | |
| A549 (Lung Cancer) | 1.50 µM | [9] | |
| BFTC-905 (Bladder Cancer) | 2.3 µM | [10] | |
| Bortezomib | Mantle Cell Lymphoma Cell Lines | 0.0132 - 0.0194 µM | [11] |
| Diffuse Large B-Cell Lymphoma Cell Lines | 0.0132 - 0.0194 µM | [11] | |
| Myeloma Cell Lines | 0.022 - 0.032 µM | [12] |
Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The full text of the primary DHI paper would be needed to extract precise IC50 values.
In Vivo Efficacy and Toxicity: A Preliminary Assessment
In a xenograft mouse model using Daudi and SU-DHL-2 cells, intraperitoneal administration of DHI at 50 mg/kg daily for 10 days significantly inhibited tumor growth.[1] Importantly, only a "slight body weight loss" was observed in the DHI-treated mice, suggesting a potentially favorable in vivo therapeutic window.[1]
For comparison, the toxicity profiles of doxorubicin and bortezomib are well-characterized.
| Drug | Animal Model | LD50/Toxic Dose | Source |
| This compound (DHI) | Mouse | Not determined; slight weight loss at 50 mg/kg | [1] |
| Doxorubicin | Mouse | LD50 of 17 mg/kg (intravenous) | [13] |
| Bortezomib | Mouse | 1 mg/kg led to 50% death within 4 weeks | [14] |
Note: The lack of a definitive LD50 or TD50 for DHI prevents the calculation of a precise therapeutic index. Further toxicological studies are required to establish this critical parameter.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for evaluating the therapeutic index of a novel compound like DHI.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate lymphoma cell lines (e.g., Daudi, SU-DHL-2) in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of DHI, doxorubicin, and bortezomib (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Toxicity Study (LD50 Determination)
This protocol is designed to determine the median lethal dose (LD50) of a compound in an animal model.
-
Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single sex to minimize variability.
-
Dose Groups: Divide the mice into at least five dose groups with a control group (vehicle only). The doses should be selected based on preliminary range-finding studies.
-
Compound Administration: Administer a single dose of the compound to each mouse via the intended clinical route (e.g., intraperitoneal or intravenous injection).
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.[15] Record any changes in behavior, appearance, and body weight.
-
LD50 Calculation: Calculate the LD50 using a recognized statistical method, such as the Probit or Logit method.
Visualizing the Mechanism: Signaling Pathways
To better understand the molecular basis of DHI's action and its context within cancer signaling, the following diagrams illustrate the targeted NF-κB pathway and the related STAT3 pathway.
NF-κB Signaling Pathway and the Point of DHI Intervention
Caption: DHI inhibits the IKK complex, preventing NF-κB activation.
STAT3 Signaling Pathway: A Key Oncogenic Driver
Caption: The JAK/STAT3 pathway is a critical oncogenic signaling cascade.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for non-Hodgkin's lymphoma, primarily through its targeted inhibition of the pro-survival NF-κB pathway.[1][2] Preliminary in vivo data suggests a favorable safety profile, though a definitive therapeutic index cannot be calculated without comprehensive toxicology studies.
For future development, the following steps are recommended:
-
Definitive Toxicology Studies: Conduct rigorous in vivo studies to determine the LD50 or TD50 of DHI, enabling the calculation of a precise therapeutic index.
-
Head-to-Head Comparative Studies: Perform direct comparative studies of DHI against standard-of-care agents like doxorubicin and bortezomib in the same in vitro and in vivo models to provide a more accurate assessment of its relative efficacy and safety.
-
Exploration of Combination Therapies: Investigate the synergistic potential of DHI with other chemotherapeutic agents or targeted therapies to enhance anti-tumor activity and potentially reduce individual drug doses and associated toxicities.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of DHI to optimize dosing schedules and formulations for clinical trials.
The data presented in this guide underscores the promise of this compound as a novel anti-cancer agent. With further focused research, DHI could represent a valuable addition to the therapeutic arsenal against non-Hodgkin's lymphoma and potentially other malignancies driven by aberrant NF-κB signaling.
References
-
Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs. In Vivo. 1993 Jan-Feb;7(1):85-95. [Link]
-
Schematic of the relationship between STAT3 and cancer hallmarks. ResearchGate. [Link]
-
Therapeutic Index: What It Is and Why It's Important. BuzzRx. [Link]
-
The schematic representation of the STAT3 signaling pathway. ResearchGate. [Link]
-
Doxorubicin (Dox) IC50 for murine Eμ-myc/Arf -/- and Eμ-myc/p53 -/- lymphoma cells used in this study compared to well characterized Daudi and Jurkat cell lines. ResearchGate. [Link]
-
Sensitivity, Schedule-Dependence and Molecular Effects of the Proteasome Inhibitor Bortezomib in Non-Hodgkin's Lymphoma Cells. Blood. [Link]
-
Therapeutic Index: Definition & Formula. StudySmarter. [Link]
-
Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model. PMC. [Link]
-
The STAT family members and the STAT3 signaling pathway. (A) A conceptual diagram showing the structure of. ResearchGate. [Link]
-
NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. International Journal of Molecular Sciences. [Link]
-
What is the therapeutic index of drugs?. Medical News Today. [Link]
-
Mice Primed With Swainsonine Are Protected Against Doxorubicin-Induced Lethality. PubMed. [Link]
-
NFkB Pathway and Hodgkin Lymphoma. MDPI. [Link]
-
Bortezomib-adapted cell lines have higher proteasome activity and tolerate lower chymotrypsin- like proteasome activity than PT cells. ResearchGate. [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC. [Link]
-
Signaling pathway of STAT3. ResearchGate. [Link]
-
What is the Therapeutic Index (TI)?. Patsnap Synapse. [Link]
-
In Doxorubicin-Adapted Hodgkin Lymphoma Cells, Acquiring Multidrug Resistance and Improved Immunosuppressive Abilities, Doxorubicin Activity Was Enhanced by Chloroquine and GW4869. PMC. [Link]
-
Therapeutic index. Wikipedia. [Link]
-
Proteasome inhibitor bortezomib impairs both myelofibrosis and osteosclerosis induced by high thrombopoietin levels in mice. Blood. [Link]
-
Bortezomib inhibits the proteasome, leading to cell death via apoptosis in feline injection site sarcoma cells in vitro. American Journal of Veterinary Research. [Link]
-
NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy. Cancers. [Link]
-
Effects of ibuprofen on doxorubicin toxicity in mice. ToxStrategies. [Link]
-
Nuclear factor kappa B (NFκB) expression pattern in diffuse large B-cell lymphoma. ResearchGate. [Link]
-
oral ld50 values: Topics by Science.gov. [Link]
-
Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
-
Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]
-
Toxic effects of bortezomib on primary sensory neurons and Schwann cells of adult mice. PubMed. [Link]
-
Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. National Institutes of Health. [Link]
-
Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. PubMed. [Link]
-
Doxorubicin Has Dose-Dependent Toxicity on Mouse Ovarian Follicle Development, Hormone Secretion, and Oocyte Maturation. National Institutes of Health. [Link]
-
Non-Hematologic Toxicity of Bortezomib in Multiple Myeloma: The Neuromuscular and Cardiovascular Adverse Effects. MDPI. [Link]
-
Doxorubicin-induced delayed-onset subclinical cardiotoxicity in mice. PubMed. [Link]
-
Lethal Dose 50 (LD50) - everything you need to know. BPCA. [Link]
-
Non-Hodgkin Lymphoma. StatPearls. [Link]
-
Replacement of the Mouse LD50 Assay for Determination of the Potency of AbobotulinumtoxinA with a Cell-Based Method in Both Powder and Liquid Formulations. National Institutes of Health. [Link]
Sources
- 1. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. buzzrx.com [buzzrx.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 6. What is the Therapeutic Index (TI)? [synapse.patsnap.com]
- 7. Therapeutic index - Wikipedia [en.wikipedia.org]
- 8. In Doxorubicin-Adapted Hodgkin Lymphoma Cells, Acquiring Multidrug Resistance and Improved Immunosuppressive Abilities, Doxorubicin Activity Was Enhanced by Chloroquine and GW4869 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. ashpublications.org [ashpublications.org]
- 12. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. mdpi.com [mdpi.com]
Independent Validation of 11(13)-Dehydroivaxillin's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the independent validation of the mechanism of action of 11(13)-Dehydroivaxillin (DHI), a natural compound with demonstrated anti-cancer properties. We will objectively compare its performance with a well-characterized alternative, BMS-345541, and provide detailed experimental protocols to support these investigations. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate DHI's therapeutic potential.
Introduction to this compound (DHI)
This compound is a sesquiterpene lactone isolated from plants of the Carpesium genus, which have a history of use in traditional medicine for their anti-pyretic and analgesic properties.[1][2] Recent research has highlighted its potential as a potent agent against non-Hodgkin's lymphoma (NHL).[1][3] The primary proposed mechanism of action for DHI's anti-NHL activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3]
The NF-κB pathway is a critical regulator of cellular processes including inflammation, immunity, cell survival, and proliferation.[4][5] Its constitutive activation is a hallmark of many cancers, including certain types of NHL, making it a prime target for therapeutic intervention.[1] The canonical NF-κB pathway is triggered by various stimuli, leading to the activation of the IκB kinase (IKK) complex. This complex, composed of IKKα and IKKβ catalytic subunits and a regulatory NEMO subunit, phosphorylates the inhibitor of κB (IκBα).[1][6] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of target genes.[6]
Studies have suggested that DHI directly interacts with and inhibits the catalytic subunits of the IKK complex, IKKα and IKKβ.[1][3] This action prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. Beyond its effects on the NF-κB pathway, DHI has also been reported to modulate other survival pathways such as PI3K/AKT and ERK in a cell-type-dependent manner.[1]
This guide outlines a series of experiments to independently validate these mechanistic claims, using BMS-345541 as a comparator. BMS-345541 is a well-documented, selective, allosteric inhibitor of IKKα and IKKβ, providing a robust positive control for these studies.[6][7][8]
Comparative Analysis: this compound vs. BMS-345541
| Feature | This compound (DHI) | BMS-345541 |
| Compound Type | Natural Product (Sesquiterpene Lactone) | Synthetic Small Molecule |
| Primary Target | IKKα/IKKβ | IKKα/IKKβ |
| Mechanism | Direct interaction with IKKα/IKKβ | Allosteric inhibition of IKKα/IKKβ |
| Reported IC50 (IKKβ) | Not explicitly stated in provided literature | ~0.3 µM[6][7] |
| Reported IC50 (IKKα) | Not explicitly stated in provided literature | ~4.0 µM[6][7] |
| Other Affected Pathways | PI3K/AKT, ERK (cell-type dependent)[1] | Minimal activity against other kinases[6][7] |
Experimental Validation Workflow
To independently validate the mechanism of action of DHI, a multi-faceted approach is recommended. This workflow is designed to first confirm the biological effects of DHI on cancer cells and then to dissect the molecular mechanism responsible for these effects.
Caption: A stepwise workflow for the independent validation of this compound's mechanism of action.
Detailed Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of DHI on a relevant cancer cell line (e.g., a non-Hodgkin's lymphoma cell line like SU-DHL-4 or Toledo) and compare its potency to BMS-345541.
Methodology:
-
Cell Seeding: Seed NHL cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of DHI (e.g., 0.1, 1, 5, 10, 25, 50 µM) and BMS-345541 (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound at each time point.
Apoptosis Assay
Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat NHL cells with DHI and BMS-345541 at their respective IC50 concentrations for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the apoptotic induction by DHI and BMS-345541 to the vehicle control.
NF-κB Reporter Assay
Objective: To directly measure the effect of DHI on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of DHI and BMS-345541 for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[9][10][11][12][13]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control.
Western Blot Analysis of the NF-κB Pathway
Objective: To investigate the effect of DHI on the phosphorylation status of key proteins in the NF-κB signaling cascade.
Methodology:
-
Cell Treatment and Lysis: Treat NHL cells with DHI and BMS-345541 at their IC50 concentrations for various time points (e.g., 0, 15, 30, 60 minutes) following stimulation with TNF-α. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).[14][15][16][17][18]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their total protein counterparts.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of DHI binding to IKKα and IKKβ in a cellular context.[19][20][21][22][23]
Methodology:
-
Cell Treatment: Treat intact NHL cells with a high concentration of DHI (e.g., 10x IC50) or vehicle control for 1 hour.
-
Heat Shock: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using antibodies against IKKα and IKKβ.
-
Data Analysis: Plot the band intensity of soluble IKKα and IKKβ as a function of temperature. A shift in the melting curve to a higher temperature in the DHI-treated samples compared to the vehicle control indicates direct binding and stabilization of the target proteins.
Visualizing the NF-κB Signaling Pathway and DHI's Proposed Mechanism
Caption: The canonical NF-κB signaling pathway and the inhibitory points of this compound and BMS-345541.
Expected Outcomes and Interpretation
| Experiment | Expected Outcome with DHI/BMS-345541 | Interpretation |
| Cell Viability Assay | Dose- and time-dependent decrease in cell viability. | Confirms cytotoxic activity. |
| Apoptosis Assay | Increase in the percentage of apoptotic cells. | Indicates that cytotoxicity is mediated by apoptosis. |
| NF-κB Reporter Assay | Dose-dependent inhibition of TNF-α-induced luciferase activity. | Demonstrates suppression of NF-κB transcriptional activity. |
| Western Blot Analysis | Inhibition of TNF-α-induced phosphorylation of IKKα/β, IκBα, and p65, and stabilization of IκBα levels. | Confirms that DHI acts upstream in the NF-κB pathway at or above the level of IKK. |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of IKKα and IKKβ in the presence of DHI. | Provides strong evidence for direct target engagement of DHI with IKKα and IKKβ. |
Conclusion
This guide provides a robust framework for the independent validation of this compound's mechanism of action. By following these detailed protocols and comparing the results with the well-characterized IKK inhibitor BMS-345541, researchers can generate high-quality, reproducible data. The successful completion of these experiments will provide strong evidence to either support or refute the current hypothesis that DHI exerts its anti-cancer effects primarily through the direct inhibition of the IKK/NF-κB signaling pathway. This rigorous validation is a critical step in the pre-clinical development of DHI as a potential therapeutic agent.
References
-
Sun, Y., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease, 8(9), e3050. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-1456. [Link]
-
PubMed. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. [Link]
-
RayBiotech. NF-kappaB Signaling Pathway. [Link]
-
INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]
-
Sethi, G., et al. (2012). Targeting IκB kinases for cancer therapy. Pharmacology & Therapeutics, 133(3), 337-353. [Link]
-
PubMed. (2010). In Vivo Antiplasmodial Activity of this compound From Carpesium Ceruum. [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
- O'Neill, L. A., & Kaltschmidt, C. (1997). NF-kappa B: a crucial transcription factor for glial and neuronal cell function. Trends in neurosciences, 20(6), 252–258.
-
Dupixent. Mechanism of Action. [Link]
-
PubMed. (2014). An Overview of the Mechanism of Action of the Monoclonal Antibody Vedolizumab. [Link]
-
INDIGO Biosciences. (2018). Human NF-κB Reporter Assay System. [Link]
-
PubMed. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]
-
ResearchGate. (2019). Characterization of an optimized protocol for an NF-κB luciferase... [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1439, 237–248. [Link]
-
Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(10), 2737–2744. [Link]
-
Alam, A., & Bishop, B. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60647. [Link]
-
CETSA. CETSA. [Link]
-
Wikipedia. Thermal shift assay. [Link]
-
ResearchGate. (2018). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... [Link]
-
ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]
-
Espinosa, L., et al. (2003). IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways. Molecular and cellular biology, 23(13), 4536–4547. [Link]
-
Wuerzberger-Davis, S. M., et al. (2006). Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. The EMBO journal, 25(16), 3840–3850. [Link]
Sources
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. NF-kB pathway overview | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-formyl-ctp.com [5-formyl-ctp.com]
- 8. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CETSA [cetsa.org]
- 23. Thermal shift assay - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 11(13)-Dehydroivaxillin
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. The handling of potent, biologically active compounds like 11(13)-Dehydroivaxillin demands a rigorous and scientifically grounded approach, not just in its application but through its entire lifecycle, concluding with its safe and compliant disposal. This guide provides an in-depth, procedural framework for managing this compound waste, ensuring the protection of personnel, the integrity of our research environment, and adherence to regulatory standards.
Core Directive: Understanding the Hazard Profile
This compound is a sesquiterpene lactone, a class of natural products known for a wide array of biological activities.[1][2] Its demonstrated anti-proliferative and anti-cancer properties necessitate that it be handled as a cytotoxic compound .[3][4][5]
The primary driver of its biological reactivity is the α-methylene-γ-lactone moiety . This functional group acts as a potent Michael acceptor, readily reacting with cellular nucleophiles like the thiol groups in cysteine residues of proteins.[6][7][8] This alkylating capability is the basis for both its therapeutic potential and its hazardous nature.[9][10] Consequently, all waste contaminated with this compound must be considered cytotoxic and managed through a dedicated, high-hazard waste stream. The ultimate disposal method for such waste is high-temperature incineration to ensure complete molecular destruction.[11][12]
Waste Stream Categorization & Handling Protocols
Effective waste management begins at the point of generation. Meticulous segregation is crucial to prevent cross-contamination and ensure each waste category is handled by the appropriate disposal pathway.[9] All containers must be sealed, stored in a designated and secure secondary containment area, and clearly labeled "Cytotoxic Waste" before collection by your institution's environmental health and safety (EHS) department.
| Waste Category | Description & Examples | Recommended Container | Disposal Pathway |
| Bulk Chemical Waste | Unused or expired pure compound (solid powder), concentrated stock solutions, grossly contaminated reaction mixtures. | Sealable, leak-proof, chemically compatible primary container (e.g., glass or HDPE bottle) placed within a labeled secondary container. | EHS Collection for High-Temperature Incineration |
| Trace Contaminated Solids | Non-sharp items with minimal residual contamination: gloves, bench paper, weigh boats, pipette tips, empty vials. | Designated, puncture-resistant container with a lid, lined with a distinctive cytotoxic waste bag (often purple or yellow).[11][12] | EHS Collection for High-Temperature Incineration |
| Contaminated Sharps | Needles, syringes, scalpels, Pasteur pipettes, broken glassware, or any item that can puncture skin. | Approved, puncture-proof sharps container clearly labeled as "Cytotoxic Sharps Waste". | EHS Collection for High-Temperature Incineration |
| Contaminated Aqueous Liquids | Dilute aqueous waste from cell culture media, buffer washes, or rinsing procedures. | Sealable, leak-proof, shatter-resistant carboy or bottle, clearly labeled with all chemical constituents. | EHS Collection for High-Temperature Incineration |
Step-by-Step Disposal Workflow for Laboratory Operations
This protocol outlines the procedural steps for managing waste generated during typical laboratory use of this compound.
Prerequisite: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and double nitrile gloves when handling this compound in any form.
Step 1: Preparation
-
Before starting work, designate and label the specific cytotoxic waste containers for each category (solids, sharps, liquids) that you will generate.
-
Ensure all necessary containers are within arm's reach to minimize movement and potential for spills.
Step 2: Point-of-Generation Segregation
-
Immediately upon generating a piece of waste, categorize it according to the table above.
-
Do not mix waste streams. A single contaminated sharp placed in a solid waste bag can create a significant safety hazard for support and disposal personnel.
-
Place the item directly into the correct, pre-labeled waste container.
Step 3: Managing Empty Vials
-
Vials that contained the pure compound are considered "trace" contaminated waste.
-
Place these empty, capped vials directly into the "Trace Contaminated Solids" container. Do not attempt to rinse them for general glass recycling.
Step 4: Handling Liquid Waste
-
Collect all aqueous waste containing this compound in a dedicated, labeled carboy.
-
Do not mix with other chemical waste streams (e.g., halogenated solvents) unless explicitly permitted by your institution's EHS guidelines.
Step 5: End-of-Workflow Procedure
-
Wipe down the work surface (e.g., fume hood sash, benchtop) with a suitable decontamination solution (see Section 4). Dispose of the cleaning materials as "Trace Contaminated Solids".
-
Carefully remove the outer pair of gloves and dispose of them in the "Trace Contaminated Solids" container. Remove inner gloves and dispose of them as well.
-
Wash hands thoroughly with soap and water.
-
Ensure all cytotoxic waste containers are securely sealed and stored in the designated satellite accumulation area for EHS pickup.
Spill Management & Decontamination
Accidental spills must be managed immediately to minimize exposure and environmental contamination. The reactivity of the α-methylene-γ-lactone functional group can be exploited for effective chemical inactivation of small spills.
Protocol for Small Spill Decontamination:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Contain: Cover the spill with absorbent pads to prevent it from spreading.
-
Prepare Inactivation Solution: Prepare a fresh 10% sodium bisulfite solution in water. The bisulfite anion is a nucleophile that will react with and neutralize the electrophilic Michael acceptor of this compound.
-
Decontaminate: Gently apply the inactivation solution to the absorbent pads covering the spill, working from the outside in. Allow at least 30 minutes of contact time.
-
Clean-Up: Using forceps or tongs, carefully collect all contaminated absorbent materials and any broken glass. Place them into the "Trace Contaminated Solids" or "Contaminated Sharps" container as appropriate.
-
Final Rinse: Wipe the spill area again with the inactivation solution, followed by 70% ethanol, and finally water. Dispose of all cleaning materials as cytotoxic waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Visualization: Waste Segregation Decision Pathway
The following diagram illustrates the critical decision-making process for segregating waste at the point of generation.
Caption: Decision workflow for proper segregation of this compound waste.
References
-
Essential Procedures for the Safe Disposal of Cytotoxic Agents in a Research Setting. Benchchem. 13
-
This compound - Safety Data Sheet. ChemicalBook. Link
-
Cytotoxic Waste Management: Safe Storage, Handling, and Disposal Practices. Daniels Health. Link
-
Chemistry of Sesquiterpene Lactones. ResearchGate. Link
-
Cytotoxic Substances – Waste Management. Safety & Risk Services, The University of British Columbia. Link
-
Cytotoxic Waste Disposal & Management Services. Cleanaway Daniels Health. Link
-
Sesquiterpenoids Lactones: Benefits to Plants and People. PMC, PubMed Central. Link
-
Michael acceptor molecules in natural products and their mechanism of action. PMC, PubMed Central. Link
-
Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC, PubMed Central. Link
-
Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. National Institutes of Health. Link
-
Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? PMC, PubMed Central. Link
-
Michael addition reaction. Wikipedia. Link
-
Sesquiterpene lactones: Adverse health effects and toxicity mechanisms. ResearchGate. Link
-
Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. PubMed. Link
-
Sesquiterpene lactones: adverse health effects and toxicity mechanisms. PubMed. Link
-
α-Methylene-γ-lactones as a novel class of anti-leukemic agents. PubMed. Link
-
Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. PMC, PubMed Central. Link
-
sesquiterpene lactone mix. DermNet. Link
Sources
- 1. carleton.ca [carleton.ca]
- 2. WO2022104287A1 - Method for producing alpha-methylene lactones - Google Patents [patents.google.com]
- 3. α-Methylene-γ-lactones as a novel class of anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael addition drugs and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones: adverse health effects and toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemotechnique.se [chemotechnique.se]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
